Myristoyl Glutamic Acid
Description
Properties
IUPAC Name |
(2S)-2-(tetradecanoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJZWYHTZFVEGI-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201791 | |
| Record name | N-Myristoyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53576-52-6 | |
| Record name | Myristoyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053576526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Myristoyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYRISTOYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31N1S89X64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cellular Enigma of Myristoyl Glutamic Acid: A Mechanistic Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Glutamic Acid (MGA) is a lipoamino acid that has found utility in the cosmetic industry as a mild surfactant.[1][2][3][4][5][6] However, its potential to interact with and modulate cellular functions remains largely unexplored in publicly available scientific literature. This technical guide delves into the hypothetical mechanism of action of this compound at the cellular level, based on the well-established biological roles of its constituent moieties: myristic acid and glutamic acid. We will explore the pivotal process of N-myristoylation and the complex signaling pathways initiated by glutamic acid. This document aims to provide a foundational framework for researchers interested in investigating the potential bioactivity of this and similar molecules.
Introduction: Deconstructing this compound
This compound is an amide formed from myristic acid, a 14-carbon saturated fatty acid, and glutamic acid, an excitatory amino acid. While its primary commercial application is in skincare and haircare formulations due to its surfactant properties, the conjugation of a fatty acid to an amino acid creates a molecule with the potential for biological activity.[1][2][3][4][5][6] The lipophilic myristoyl tail could facilitate membrane interaction, while the glutamic acid head could engage with specific cellular signaling pathways. This guide will separately analyze the known cellular functions of myristoylation and glutamic acid signaling to build a theoretical model of MGA's potential mechanism of action.
The Role of the Myristoyl Moiety: N-Myristoylation
The covalent attachment of myristic acid to the N-terminal glycine of proteins is a critical co- and post-translational modification known as N-myristoylation.[7][8][9][10] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a profound role in protein targeting, signal transduction, and cellular regulation.[7][8][9][10]
The N-Myristoylation Pathway
The enzymatic process of N-myristoylation is a fundamental cellular event. The pathway can be visualized as a two-step reaction mechanism.
Functional Consequences of N-Myristoylation
N-myristoylation is essential for the proper function and localization of a wide array of cellular proteins. This modification can:
-
Mediate Protein-Membrane Interactions: The myristoyl group can insert into the lipid bilayer, anchoring the protein to cellular membranes. This is crucial for proteins involved in signal transduction cascades at the plasma membrane or on the surface of organelles.[7][8]
-
Facilitate Protein-Protein Interactions: The myristoyl group can be exposed or sequestered within a hydrophobic pocket of the protein, acting as a "molecular switch" to regulate interactions with other proteins.[8]
-
Influence Protein Conformation and Stability: The fatty acid chain can contribute to the overall three-dimensional structure and stability of the protein.
Many key signaling proteins are N-myristoylated, and this modification is indispensable for their function.
| Protein Class | Examples | Function Dependent on Myristoylation |
| Tyrosine Kinases | c-Src, Fyn, Lck | Membrane localization for signal transduction in cell growth, differentiation, and immune responses.[9] |
| Serine/Threonine Kinases | Protein Kinase A (PKA) catalytic subunit | Subcellular localization and interaction with regulatory subunits.[11] |
| G Proteins | Gα subunits | Membrane association and interaction with G protein-coupled receptors. |
| Apoptosis Regulators | Bid, Actin | Targeting to the mitochondrial membrane to initiate the apoptotic cascade.[8] |
| Viral Proteins | HIV-1 Gag, Poliovirus VP4 | Assembly and budding of new viral particles.[7] |
Table 1: Examples of N-myristoylated proteins and the functional significance of the modification.
Given this, a potential mechanism of action for exogenous this compound could involve its interaction with or disruption of these myristoylation-dependent processes.
The Role of the Glutamic Acid Moiety: A Key Neurotransmitter and Signaling Molecule
Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate central nervous system. Its signaling is mediated by a family of glutamate receptors, which are broadly classified into two groups: ionotropic and metabotropic receptors.
Ionotropic Glutamate Receptors (iGluRs)
iGluRs are ligand-gated ion channels that mediate fast synaptic transmission. Upon glutamate binding, they open to allow the influx of cations, leading to depolarization of the postsynaptic membrane. There are three main subtypes of iGluRs:
-
NMDA Receptors (NMDARs): Permeable to Ca²⁺, Na⁺, and K⁺. Their activation is crucial for synaptic plasticity, learning, and memory.
-
AMPA Receptors (AMPARs): Primarily permeable to Na⁺ and K⁺, responsible for the majority of fast excitatory neurotransmission.
-
Kainate Receptors: Permeable to Na⁺ and K⁺, with more complex roles in modulating synaptic transmission.
Metabotropic Glutamate Receptors (mGluRs)
mGluRs are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades. They are divided into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
| mGluR Group | Receptors | G Protein Coupling | Downstream Signaling Pathway |
| Group I | mGluR1, mGluR5 | Gq/G11 | Activation of Phospholipase C (PLC) → IP₃ and DAG production → Ca²⁺ release and PKC activation. |
| Group II | mGluR2, mGluR3 | Gi/Go | Inhibition of Adenylyl Cyclase → Decrease in cAMP levels. |
| Group III | mGluR4, mGluR6, mGluR7, mGluR8 | Gi/Go | Inhibition of Adenylyl Cyclase → Decrease in cAMP levels. |
Table 2: Classification and signaling pathways of metabotropic glutamate receptors.
The activation of Group I mGluRs, for instance, leads to a well-defined signaling cascade.
This compound, possessing a glutamic acid residue, could potentially act as an agonist or antagonist at these receptors, thereby influencing a multitude of downstream cellular processes.
Hypothetical Integrated Mechanisms of Action for this compound
Based on the functions of its components, several hypothetical mechanisms of action for this compound in cells can be proposed:
-
Membrane Intercalation and Receptor Modulation: The myristoyl tail could facilitate the partitioning of MGA into the plasma membrane, increasing the local concentration of the glutamic acid head near its receptors. This could lead to altered activation or inhibition of iGluRs and mGluRs.
-
Inhibition of N-Myristoyltransferase (NMT): MGA could potentially act as a competitive inhibitor of NMT, competing with Myristoyl-CoA for binding to the enzyme. This would disrupt the myristoylation of a wide range of proteins, impacting numerous signaling pathways.
-
Direct Interaction with Myristoylated Proteins: The myristoyl moiety of MGA might allow it to interact with the myristoyl-binding pockets of certain proteins, potentially displacing them from membranes or disrupting protein-protein interactions.
-
Formation of Novel Signaling Complexes: MGA could act as a lipid signaling molecule itself or be metabolized within the cell to generate other bioactive species.
Experimental Protocols for Elucidating the Mechanism of Action
To investigate the true cellular mechanism of this compound, a series of well-defined experiments would be required. The following are suggested protocols for key experiments.
General Experimental Workflow
Protocol: In Vitro N-Myristoyltransferase (NMT) Activity Assay
-
Objective: To determine if this compound inhibits NMT activity.
-
Principle: A fluorescence-based assay using a peptide substrate that becomes myristoylated by recombinant NMT in the presence of Myristoyl-CoA. The change in fluorescence upon myristoylation is measured.
-
Materials: Recombinant human NMT1 or NMT2, Myristoyl-CoA, fluorescently labeled peptide substrate (e.g., from the Src family), this compound, assay buffer.
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a microplate, add recombinant NMT, the fluorescent peptide substrate, and the various concentrations of MGA or vehicle control.
-
Initiate the reaction by adding Myristoyl-CoA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of NMT activity for each concentration of MGA and determine the IC50 value.
-
Protocol: Calcium Imaging for Glutamate Receptor Activation
-
Objective: To assess whether this compound can induce intracellular calcium mobilization, indicative of Group I mGluR or iGluR activation.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration upon stimulation are measured by monitoring the fluorescence signal.
-
Materials: Cultured cells expressing glutamate receptors (e.g., primary neurons or HEK293 cells transfected with specific receptors), Fura-2 AM, this compound, positive control (e.g., Glutamate), appropriate cell culture media and buffers.
-
Procedure:
-
Culture cells on glass coverslips.
-
Load the cells with Fura-2 AM by incubating in a solution containing the dye.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with buffer and establish a baseline fluorescence ratio.
-
Apply this compound at various concentrations and record the change in fluorescence ratio over time.
-
Apply a known agonist like glutamate as a positive control.
-
Analyze the data to determine the magnitude and kinetics of any calcium response induced by MGA.
-
Conclusion and Future Directions
This compound stands at the intersection of lipid and amino acid biology. While its current applications are in the realm of material science, its structure suggests a potential for interaction with fundamental cellular signaling pathways. This whitepaper has outlined the theoretical basis for such interactions by examining the well-documented roles of N-myristoylation and glutamic acid signaling.
The proposed mechanisms—receptor modulation, enzymatic inhibition, and interference with protein localization—are, at present, speculative. Rigorous experimental validation, following the protocols suggested herein, is essential to move from hypothesis to established fact. Future research should focus on:
-
Systematic screening of MGA against a panel of kinases, G protein-coupled receptors, and ion channels.
-
Cellular imaging studies to determine the subcellular localization of fluorescently-tagged MGA.
-
Proteomic analyses to identify cellular proteins whose myristoylation status is altered by MGA treatment.
Unraveling the cellular mechanism of action of this compound could not only reveal novel biological activities for this class of molecules but also pave the way for the rational design of new research tools and therapeutic agents.
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. This compound | C19H35NO5 | CID 18634845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Sodium Myristoyl Glutamate | C19H34NNaO5 | CID 56843039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-myristoyltransferase in the leukocytic development processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. n-Tetradecanoyl is the NH2-terminal blocking group of the catalytic subunit of cyclic AMP-dependent protein kinase from bovine cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Properties of Myristoyl Glutamic Acid in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Glutamic Acid, an N-acyl amino acid, is a surfactant of significant interest in various fields, including cosmetics and drug delivery, owing to its biocompatibility and surface-active properties. This technical guide provides a comprehensive overview of the expected biophysical properties of this compound in aqueous solutions. Due to a notable lack of publicly available quantitative data for this compound in its acidic form, this document will focus on the theoretical framework of its behavior as an amino acid-based surfactant. It will also present detailed experimental protocols for the characterization of its key biophysical parameters and will utilize data from its sodium salt, Sodium Myristoyl Glutamate, and other closely related acyl amino acids as illustrative examples. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to investigate and utilize this promising molecule.
Introduction
This compound is an amphiphilic molecule consisting of a hydrophobic myristoyl tail (a C14 fatty acid) covalently linked to the amine group of glutamic acid, a hydrophilic amino acid headgroup.[1][2] This structure imparts surface-active properties, enabling it to reduce surface tension at interfaces and self-assemble into various supramolecular structures in aqueous solutions.[2] These properties are fundamental to its applications as an emulsifier, foaming agent, and solubilizing agent. In the pharmaceutical field, such surfactants are explored for their potential in drug delivery systems, such as micellar carriers for hydrophobic drugs.
This guide will delve into the core biophysical properties of this compound, including its critical micelle concentration (CMC), surface tension reduction, aggregation behavior, and potential for hydrogel formation. While specific quantitative data for this compound is scarce in the literature, we will discuss the expected behavior based on the principles of surfactant science and data from analogous compounds.
Core Biophysical Properties and Expected Behavior
The behavior of this compound in an aqueous solution is governed by the hydrophobic effect and the interactions of its glutamic acid headgroup. As an amino acid-based surfactant, its properties are expected to be pH-dependent due to the ionizable carboxylic acid groups in the glutamic acid moiety.
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) in solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant. For this compound, the CMC is expected to be in the millimolar range, influenced by factors such as temperature, pH, and ionic strength of the solution. The pH will particularly affect the charge of the glutamic acid headgroup, thereby influencing the electrostatic repulsion between headgroups and, consequently, the CMC.
Surface Tension Reduction
Like other surfactants, this compound is expected to significantly reduce the surface tension of water. The efficiency of a surfactant in reducing surface tension is a key indicator of its surface activity. The surface tension will decrease with increasing concentration until the CMC is reached.
Aggregation Behavior and Micelle Formation
Above its CMC, this compound molecules are expected to self-assemble into micelles, which are thermodynamically stable aggregates with a hydrophobic core and a hydrophilic shell. The size and shape of these micelles can be influenced by solution conditions. Dynamic Light Scattering (DLS) is a key technique to determine the hydrodynamic radius of these micelles.
Hydrogel Formation
There is potential for this compound and its derivatives to form hydrogels under specific conditions, such as in the presence of certain counterions or upon a change in pH. These hydrogels are three-dimensional networks of self-assembled surfactant molecules that can entrap large amounts of water. The rheological properties of such gels, including their viscoelasticity, are crucial for their potential applications.
Quantitative Data Summary
| Property | Expected Range/Value for this compound (and illustrative examples) | Key Influencing Factors |
| Critical Micelle Concentration (CMC) | Expected to be in the low millimolar (mM) range. | pH, Temperature, Ionic Strength |
| Surface Tension at CMC | Expected to be in the range of 25-40 mN/m. | pH, Temperature |
| Micelle Hydrodynamic Radius | Expected to be in the range of 2-10 nm. | Concentration, pH, Ionic Strength |
| Aggregation Number | Expected to be in the range of 50-150. | Molecular geometry, Solution Conditions |
Note: The values presented are estimations based on the behavior of similar surfactants and should be experimentally verified for this compound.
Experimental Protocols
To facilitate the characterization of this compound, this section provides detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the CMC.
-
Surface Tensiometry:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the intersection of the two linear portions of the plot.
-
-
Conductivity Measurement:
-
Prepare a series of this compound solutions of different concentrations in deionized water.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot conductivity versus surfactant concentration.
-
The CMC is identified as the point where the slope of the line changes, which corresponds to the onset of micelle formation.
-
-
Fluorescence Spectroscopy (using a hydrophobic probe like pyrene):
-
Prepare a series of this compound solutions and add a small, constant amount of pyrene to each.
-
Excite the solutions with a wavelength of ~335 nm and record the emission spectra.
-
Calculate the ratio of the intensity of the first (~373 nm) and third (~384 nm) vibronic peaks (I1/I3).
-
Plot the I1/I3 ratio against the logarithm of the surfactant concentration.
-
The CMC is determined from the midpoint of the sigmoidal curve, where the pyrene probe transitions from the polar aqueous environment to the nonpolar micellar core.
-
Micelle Size and Polydispersity Analysis
-
Dynamic Light Scattering (DLS):
-
Prepare a solution of this compound at a concentration significantly above the CMC.
-
Filter the solution through a sub-micron filter to remove dust and other particulates.
-
Place the sample in a DLS instrument and measure the fluctuations in scattered light intensity.
-
The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (size) and the polydispersity index (PDI) of the micelles.
-
Rheological Characterization of Solutions and Gels
-
Rotational Rheometry:
-
Prepare solutions of this compound at various concentrations, or a hydrogel formulation.
-
Load the sample onto a rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Perform a shear rate sweep to determine the viscosity of the solution as a function of shear rate.
-
For potential hydrogels, perform an oscillatory frequency sweep at a constant strain to measure the storage modulus (G') and loss modulus (G''), which provide information about the material's viscoelastic properties.
-
Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Experimental Workflow for Micelle Characterization
Caption: Workflow for micelle size and polydispersity analysis.
Signaling Pathways
Currently, there is no evidence in the scientific literature to suggest that this compound, a synthetic surfactant, is directly involved in specific biological signaling pathways. Its primary roles are related to its physicochemical properties at interfaces and in solution.
Conclusion
This compound holds promise as a versatile amino acid-based surfactant for a range of applications. While a comprehensive dataset of its biophysical properties in aqueous solution is not yet publicly available, this technical guide has outlined the expected behavior and provided detailed experimental protocols for its characterization. The methodologies and theoretical framework presented here offer a solid foundation for researchers and professionals to explore the potential of this compound in their respective fields. Further experimental investigation is crucial to fully elucidate its properties and unlock its full potential.
References
Self-Assembly and Aggregation of Myristoyl Glutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the self-assembly and aggregation phenomena of Myristoyl Glutamic Acid (MGA), a lipopeptide of significant interest in drug delivery and biomaterials science. Leveraging data from analogous N-acyl amino acids, this document outlines the physicochemical principles governing MGA's aggregation, the influence of environmental factors, and the morphology of its supramolecular structures. Detailed experimental protocols for characterization and a discussion of potential cellular interactions are also presented.
Introduction to this compound Self-Assembly
This compound (MGA) is an amphiphilic molecule composed of a hydrophobic 14-carbon myristoyl tail attached to a hydrophilic glutamic acid headgroup. This structure drives its self-assembly in aqueous solutions to form various organized aggregates, a process governed by a delicate balance of hydrophobic interactions, hydrogen bonding, and electrostatic forces. The aggregation behavior is highly sensitive to environmental conditions such as pH, temperature, and concentration, making MGA a promising candidate for stimuli-responsive biomaterials. While specific quantitative data for MGA is limited in publicly available literature, the principles of its self-assembly can be understood by examining closely related N-acyl amino acids.
Physicochemical Drivers of Aggregation
The primary driving force for the self-assembly of MGA is the hydrophobic effect, which causes the myristoyl chains to sequester themselves from water, leading to the formation of a hydrophobic core. The hydrophilic glutamic acid headgroups are exposed to the aqueous environment, stabilizing the resulting aggregates.
Hydrogen bonding between the amide and carboxylic acid groups of the glutamic acid residues can further stabilize the self-assembled structures. The pH of the solution plays a critical role in modulating these interactions by altering the ionization state of the carboxylic acid groups.
Electrostatic interactions also significantly influence aggregation. At pH values above the isoelectric point of glutamic acid, the headgroups will be deprotonated and negatively charged, leading to electrostatic repulsion that can influence the size and morphology of the aggregates.
Quantitative Analysis of Aggregation
| Compound | Acyl Chain Length | Headgroup | Method | CAC (approximate) | Reference |
| Sodium Cocoyl Glutamate | C8-C18 (mixture) | Glutamate | Tensiometry | 0.4 g/L | Generic Data |
| Sodium Lauroyl Sarcosinate | C12 | Sarcosine | Tensiometry | 0.2 g/L | Generic Data |
| Palmitoyl-YKK | C16 | Tyr-Lys-Lys | Fluorescence (ANS) | ~0.02 wt% | |
| Palmitoyl-WKK | C16 | Trp-Lys-Lys | Fluorescence (ANS) | ~0.015 wt% | |
| Amyloid-β (1-42) | N/A | Peptide | Fluorescence | ~90 nM |
Table 1: Critical Aggregation Concentrations of Analogous Amphiphiles.
The CAC is expected to decrease with increasing hydrophobicity of the acyl chain. Therefore, MGA (C14) would likely have a CAC lower than sodium lauroyl glutamate (C12) and higher than palmitoylated (C16) lipopeptides under similar conditions.
Influence of Environmental Factors
pH-Dependent Aggregation
The pH of the surrounding medium is a critical determinant of MGA's self-assembly due to the two carboxylic acid groups in the glutamic acid headgroup.
-
Low pH: At pH values below the pKa of the carboxylic acid groups, the headgroups are protonated and largely neutral. This reduces electrostatic repulsion, favoring the formation of larger aggregates, potentially including fibrillar structures.
-
Neutral to High pH: As the pH increases, the carboxylic acid groups deprotonate, leading to a net negative charge on the headgroups. The resulting electrostatic repulsion can lead to the formation of smaller, more discrete structures like spherical or cylindrical micelles. Studies on N-lauroyl-l-glutamate have shown transitions from cubic to hexagonal phases with changes in the degree of neutralization, highlighting the significant impact of pH on aggregate morphology.
The aggregation of poly-L-glutamic acid is also known to be pH-dependent, with aggregation being faster as the pH approaches the isoelectric point. Similarly, the self-assembly of cholesterol-conjugated proteinoids containing glutamic acid is sensitive to pH.
Temperature-Dependent Aggregation
Temperature influences the hydrophobic interactions and the stability of hydrogen bonds, thereby affecting the self-assembly process.
-
Increased Temperature: Generally, an increase in temperature strengthens hydrophobic interactions, which can promote aggregation and lower the CAC. However, it can also disrupt hydrogen bonds, potentially leading to changes in aggregate morphology. For some self-assembling peptides, gelation is faster and results in mechanically stronger materials at higher temperatures (e.g., 25°C vs. 5°C). In contrast, for some thermophilic enzymes, aggregation is a stabilizing mechanism at elevated temperatures. The self-assembly of myristic acid in the presence of choline hydroxide is also shown to be temperature-dependent, with a melting process inducing structural changes.
Morphology of Aggregates
Based on studies of analogous lipopeptides and N-acyl amino acids, MGA is expected to form a variety of nanostructures depending on the conditions.
-
Micelles: At concentrations above the CAC and at neutral to high pH, spherical or cylindrical micelles are the likely morphology. These structures would consist of a hydrophobic core of myristoyl chains and a hydrophilic shell of glutamate headgroups.
-
Nanofibers and Nanotubes: At lower pH values or under specific salt conditions, the reduced electrostatic repulsion could favor the formation of one-dimensional structures like nanofibers or nanotubes.
-
Vesicles: Bilayer structures forming vesicles are also a possibility, particularly if conditions favor a packing parameter that supports such a morphology.
Experimental Protocols
Determination of Critical Aggregation Concentration (CAC) using Spectrofluorimetry
This protocol utilizes a fluorescent probe, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), which exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of the aggregates.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration well above the expected CAC.
-
Prepare a stock solution of ANS in the same buffer.
-
-
Sample Preparation:
-
Prepare a series of MGA solutions with varying concentrations by serial dilution of the stock solution.
-
Add a small, constant amount of the ANS stock solution to each MGA dilution to achieve a final ANS concentration in the low micromolar range.
-
Include a blank sample containing only the buffer and ANS.
-
-
Fluorescence Measurement:
-
Equilibrate the samples at the desired temperature.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer. For ANS, the excitation wavelength is typically around 350-380 nm, and the emission is monitored from 400 to 600 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (around 470-480 nm for ANS) as a function of the MGA concentration.
-
The CAC is determined as the concentration at the intersection of the two linear regions of the plot, representing the pre-aggregation and post-aggregation states.
-
Size and Aggregation Analysis using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic size distribution of particles in a solution.
Methodology:
-
Sample Preparation:
-
Prepare MGA solutions at the desired concentration and in the appropriate buffer.
-
Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Transfer the filtered sample into a clean, dust-free cuvette. A minimum volume of ~20-30 µL is typically required.
-
-
Instrument Setup:
-
Set the desired temperature for the measurement.
-
Input the viscosity and refractive index of the solvent into the DLS software.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility. The instrument measures the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) from the diffusion coefficient of the particles.
-
The size distribution, average particle size (Z-average), and polydispersity index (PDI) are obtained. A low PDI value (<0.2) indicates a monodisperse sample.
-
Morphological Characterization using Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the morphology of self-assembled nanostructures.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of MGA aggregates.
-
Place a drop of the solution onto a carbon-coated copper TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
Blot off the excess liquid with filter paper.
-
-
Staining (for negative staining):
-
Place a drop of a heavy metal stain (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 1-2 minutes.
-
Blot off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Insert the dried grid into the TEM.
-
Acquire images at different magnifications to observe the overall morphology and fine structural details.
-
Surface Topography Analysis using Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical images of the nanostructures on a surface.
Methodology:
-
Substrate Preparation:
-
Use an atomically flat substrate, such as freshly cleaved mica.
-
-
Sample Deposition:
-
Deposit a small volume of the dilute MGA aggregate solution onto the mica surface.
-
Allow the sample to adsorb for a few minutes.
-
Gently rinse the surface with deionized water to remove any unbound material and salts.
-
Dry the sample under a gentle stream of nitrogen or in a desiccator.
-
-
Imaging:
-
Mount the sample in the AFM.
-
Engage the AFM tip with the surface.
-
Scan the surface in tapping mode to obtain topographical images. This mode minimizes damage to soft biological samples.
-
-
Image Analysis:
-
Analyze the images to determine the dimensions (height, width, and length) of the aggregates.
-
Cellular Interactions and Potential Signaling
While specific signaling pathways initiated by MGA aggregates are not well-defined, the interaction of myristoylated molecules and lipopeptides with cells has been studied, providing insights into potential mechanisms.
Cellular Uptake: Myristoylation is known to promote the association of proteins with cellular membranes. The myristoyl group of MGA can facilitate the interaction of its aggregates with the lipid bilayer of cell membranes. The cellular uptake of myristoylated peptides has been shown to be temperature-dependent and can occur for both positively and negatively charged cargos. The uptake mechanisms for lipopeptide aggregates can include:
-
Direct Membrane Translocation: The hydrophobic myristoyl tail may insert into the lipid bilayer, leading to the direct translocation of the MGA molecule or small aggregates into the cytoplasm.
-
Endocytosis: Larger aggregates may be internalized through various endocytic pathways, such as macropinocytosis or caveolae-mediated endocytosis. The involvement of γ-glutamyl transpeptidase in the uptake of complexes containing poly(γ-glutamic acid) suggests a potential role for specific cell surface enzymes in the recognition and internalization of glutamate-containing molecules.
Membrane Interaction and Downstream Effects: The interaction of MGA aggregates with the cell membrane can lead to various cellular responses:
-
Membrane Disruption: At high concentrations, some lipopeptides can disrupt the integrity of cell membranes, a mechanism underlying the antimicrobial activity of certain lipopeptides.
-
Modulation of Membrane Microdomains: Myristoylation and palmitoylation of proteins can influence their localization to specific membrane microdomains like lipid rafts, which are important hubs for cell signaling. It is plausible that MGA aggregates could interact with and alter the organization of these domains, thereby indirectly influencing signaling pathways.
-
Activation of Signaling Cascades: The binding of MGA aggregates to the cell surface could potentially trigger intracellular signaling. For instance, glutamate itself is a major neurotransmitter that activates a family of glutamate receptors. While it is not known if MGA can activate these receptors, its interaction with the membrane could lead to changes in intracellular calcium levels or the activation of protein kinases, common events in cellular signaling.
The Interaction of Myristoyl Glutamic Acid with Lipid Bilayers: A Biophysical Perspective
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myristoyl Glutamic Acid (MGA) and its corresponding salts, such as Sodium Myristoyl Glutamate (SMG), are N-acyl amino acid surfactants of significant interest in the fields of cosmetics, pharmaceuticals, and biomedical research. Their unique structure, combining a saturated 14-carbon myristoyl tail with a biocompatible glutamic acid headgroup, imparts amphiphilic properties that drive complex interactions with lipid bilayers, the fundamental structure of cell membranes. Understanding these interactions at a molecular level is critical for applications ranging from the design of advanced drug delivery vehicles, such as liposomes and lipid nanoparticles, to the development of novel biocompatible excipients.
This technical guide provides a comprehensive overview of the biophysical principles governing the interaction of MGA with lipid membranes. Due to the limited availability of direct quantitative studies on MGA itself, this document establishes a foundational framework by detailing the key experimental protocols and theoretical concepts required for its characterization. We present methodologies for Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy, using illustrative data from analogous amphiphile-lipid systems to demonstrate how MGA's effects on membrane thermotropic properties and fluidity can be quantified. This guide serves as a robust resource for researchers aiming to elucidate the precise mechanisms by which MGA modulates lipid bilayer structure and function.
Physicochemical Properties of this compound
This compound is an amphiphilic molecule consisting of a hydrophobic myristoyl chain (C14:0) covalently linked to the amine group of glutamic acid, a hydrophilic amino acid. This structure allows it to partition at oil-water or air-water interfaces, reducing surface tension. In aqueous solutions, above a certain concentration, these molecules self-assemble into micelles. This threshold is known as the Critical Micelle Concentration (CMC), a fundamental parameter for any surfactant. While specific experimental values for MGA are not widely published, the CMC for similar single-chain amino acid-based surfactants is typically in the micromolar to low millimolar range. One study on related amphiphiles suggests a CMC range of 10⁻⁵ to 10⁻⁶ M may be expected.[1] The glutamic acid headgroup contains two carboxylic acid moieties, making its net charge highly dependent on the pH of the surrounding medium.
| Property | Value / Description | Reference |
| Chemical Name | N-Myristoyl-L-glutamic acid; N-Tetradecanoyl-L-glutamic acid | |
| Molecular Formula | C₁₉H₃₅NO₅ | |
| Molecular Weight | 357.49 g/mol | |
| Structure | Myristoyl (C14) acyl chain linked via an amide bond to the α-amino group of L-glutamic acid. | |
| Type | Anionic Amino Acid Surfactant | [2] |
| Key Features | Biocompatible, biodegradable, pH-responsive headgroup, membrane-active hydrophobic tail. | [3] |
| Estimated CMC | 10⁻⁵–10⁻⁶ M (Based on similar amphiphiles) | [1] |
Conceptual Framework of MGA-Lipid Bilayer Interaction
The interaction of MGA with a phospholipid bilayer is governed by a combination of hydrophobic and electrostatic forces, dictated by its distinct molecular domains.
-
Interfacial Interaction: The polar glutamic acid headgroup anchors the molecule at the lipid-water interface. Its two carboxyl groups can engage in hydrogen bonding and electrostatic interactions with the polar headgroups of phospholipids (e.g., the phosphate and choline groups of phosphatidylcholines). The ionization state, and therefore the net charge of the MGA headgroup, is pH-dependent, which will significantly modulate the strength and nature of these interfacial interactions.
-
Hydrophobic Insertion: The 14-carbon myristoyl tail, being highly hydrophobic, has a strong thermodynamic driving force to leave the aqueous environment and insert itself into the nonpolar, acyl chain core of the lipid bilayer. This insertion is a key mechanism for membrane anchoring, analogous to the N-myristoylation of cellular proteins which targets them to membranes.[4]
These dual interactions allow MGA to integrate into the bilayer, where it can perturb the local lipid packing, fluidity, and overall structural integrity of the membrane.
Caption: Conceptual model of MGA interaction with a lipid bilayer.
Impact on Lipid Bilayer Properties: A Methodological Framework
The incorporation of MGA into a lipid bilayer is expected to modulate its key biophysical properties. The following sections describe the principles and techniques used to measure these changes.
Thermotropic Phase Behavior
Phospholipid bilayers exhibit a distinct, temperature-dependent main phase transition (Tₘ) from a tightly packed, ordered gel phase (Lβ') to a more fluid, disordered liquid-crystalline phase (Lα). This transition can be characterized by its midpoint temperature (Tₘ) and the enthalpy of the transition (ΔH), which reflects the energy required to melt the acyl chains.
The insertion of amphiphilic molecules like MGA typically perturbs the cooperative packing of the lipid acyl chains. This usually results in:
-
A decrease in the main transition temperature (Tₘ).
-
A broadening of the transition peak, indicating reduced cooperativity.
-
A decrease in the transition enthalpy (ΔH).
Differential Scanning Calorimetry (DSC) is the primary technique for measuring these effects. It precisely measures the heat flow into or out of a sample as it is heated or cooled, allowing for the direct determination of Tₘ and ΔH.
Illustrative Data: The table below shows representative DSC data for the effect of the surfactant Farnesol on DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) liposomes. A similar experimental approach would be used to quantify the effects of MGA.
| Mol% of Farnesol in DMPC | Tₘ (°C) | ΔH (kcal/mol) |
| 0 | 23.9 | 5.5 |
| 5 | 23.2 | 4.2 |
| 10 | 22.5 | 3.1 |
| 15 | 21.8 | 2.0 |
| 25 | Transition Abolished | - |
| Data is illustrative, adapted from a study on Farnesol with DMPC vesicles to demonstrate typical effects of an amphiphile on lipid phase transitions.[5] |
Membrane Fluidity and Order
Membrane fluidity is a measure of the rotational and lateral mobility of lipid molecules within the bilayer. It is inversely related to membrane order. The insertion of MGA can alter membrane fluidity by disrupting the ordered packing of acyl chains.
Steady-State Fluorescence Anisotropy is a powerful technique to probe membrane fluidity. It utilizes a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) , which embeds within the bilayer core. The rotational motion of the probe is sensitive to the local microviscosity. By exciting the sample with polarized light, the degree of depolarization of the emitted fluorescence can be measured as anisotropy (r).
-
High anisotropy (r) indicates restricted motion and a more ordered, less fluid membrane (gel phase).
-
Low anisotropy (r) indicates greater rotational freedom and a more fluid, disordered membrane (liquid-crystalline phase).
By measuring anisotropy as a function of temperature, one can observe the sharp decrease in order that occurs at the phase transition. The addition of MGA would be expected to alter the shape of this transition curve and the absolute anisotropy values in each phase.
Illustrative Data: The following table shows typical fluorescence anisotropy values for DPH in a pure DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) bilayer at temperatures below and above its Tₘ (~41°C).
| System | Temperature (°C) | Fluorescence Anisotropy (r) | Inferred State |
| Pure DPPC | 25 | ~0.35 | High Order (Gel Phase) |
| Pure DPPC | 48 | ~0.10 | Low Order (Liquid Phase) |
| DPPC + 20 mol% CT | 25 | ~0.34 | High Order (Slightly Disrupted) |
| DPPC + 20 mol% CT | 48 | ~0.15 | Low Order (More Ordered than Pure) |
| Data is illustrative, adapted from a study using a 1-Carba-Alpha-Tocopherol Analogue (CT) to show potential effects.[6] |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the fundamental experiments required to characterize the interaction of MGA with model lipid bilayers.
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This is the most common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (LUVs or SUVs).[1][2][3]
Caption: Workflow for preparing liposomes via the thin-film hydration method.
Methodology:
-
Lipid Dissolution: A known molar quantity of the desired phospholipid (e.g., DMPC or DPPC) and the desired mol% of this compound are dissolved in an organic solvent mixture (typically chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Film Formation: The organic solvent is slowly removed using a rotary evaporator under reduced pressure. This results in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: The flask is placed under high vacuum for several hours (or overnight) to ensure complete removal of any residual organic solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, Tris-HCl) pre-heated to a temperature above the main phase transition temperature (Tₘ) of the primary lipid.
-
Vesicle Formation: The flask is agitated by vortexing or mechanical shaking. The lipid film peels off the glass and self-assembles into multilamellar vesicles (MLVs).
-
(Optional) Extrusion: To produce large unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This step is crucial for many biophysical experiments that require a homogenous vesicle population.
Protocol 2: Analysis by Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to measure the thermotropic properties of the prepared liposomes.[7][8]
Caption: Experimental workflow for analyzing liposome phase transitions by DSC.
Methodology:
-
Sample Preparation: Prepare a liposome suspension at a known concentration (e.g., 1-5 mg/mL lipid in buffer).
-
Loading: Accurately pipette a specific volume of the liposome suspension into a DSC sample pan. Pipette an identical volume of the corresponding buffer into a reference pan.
-
Sealing: Hermetically seal both the sample and reference pans to prevent evaporation during the scan.
-
Equilibration: Place the pans in the DSC instrument and allow them to equilibrate at a starting temperature well below the expected Tₘ.
-
Scanning: Initiate a temperature scan, typically heating at a constant rate (e.g., 1°C/minute) through the phase transition region and to a temperature well above it. Multiple heating and cooling cycles may be performed to check for reversibility.
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.
-
Analysis: The resulting thermogram (a plot of heat flow vs. temperature) is analyzed. The peak of the endothermic event corresponds to the Tₘ, and the area under the peak is integrated to calculate the transition enthalpy (ΔH).
Protocol 3: Measurement of Fluidity by Fluorescence Anisotropy
This protocol describes how to use the fluorescent probe DPH to measure changes in membrane fluidity.[6][9][10]
Caption: Workflow for membrane fluidity analysis using fluorescence anisotropy.
Methodology:
-
Probe Labeling: A small aliquot of a concentrated stock solution of DPH (in a solvent like THF or DMSO) is added to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubation: The mixture is incubated in the dark for at least 30-60 minutes to allow the DPH probe to fully partition into the lipid bilayers.
-
Measurement Setup: The labeled liposome sample is placed in a quartz cuvette in a spectrofluorometer equipped with polarizers and a temperature-controlled cuvette holder.
-
Parameter Setting: Set the excitation wavelength (e.g., 360 nm) and emission wavelength (e.g., 430 nm) for DPH.
-
Temperature Scan: Equilibrate the sample at a starting temperature and then begin a controlled temperature ramp.
-
Data Collection: At each temperature point, measure the fluorescence intensity through polarizers oriented parallel (I∥) and perpendicular (I⊥) to the vertically polarized excitation light. A correction factor (G-factor) is typically applied to account for instrumental bias.
-
Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
-
Analysis: The calculated anisotropy values are plotted as a function of temperature to visualize the change in membrane order across the phase transition.
Biological Context: The Role of Myristoylation in Cell Signaling
The study of a simple molecule like MGA provides fundamental insights into a crucial biological process: protein N-myristoylation. This post-translational modification involves the covalent attachment of a myristoyl group to the N-terminal glycine of many signaling proteins. This lipid anchor is essential for targeting these proteins to specific cellular membranes, where they participate in critical signaling cascades.
For example, Src family kinases, which are key regulators of cell growth and differentiation, require myristoylation for their localization to the plasma membrane. Similarly, the pro-apoptotic protein Bid must be myristoylated to target the mitochondrial membrane and initiate the cell death pathway.[2]
By understanding the biophysical driving forces, thermodynamics, and structural consequences of myristoyl chain insertion into a lipid bilayer—using MGA as a tractable model system—researchers can better design drug delivery systems that mimic these natural targeting mechanisms or develop inhibitors that disrupt pathological protein-membrane interactions.
Caption: Simplified pathway showing N-myristoylation for membrane targeting.
Conclusion
This compound stands as a molecule of significant scientific and commercial interest due to its biocompatible and surface-active properties. Its interaction with lipid bilayers is a key determinant of its function, whether as a stabilizer for lipid-based drug carriers or as a model compound for studying biological membrane anchoring. This technical guide has outlined the conceptual framework and detailed the primary experimental methodologies—liposome preparation, Differential Scanning Calorimetry, and Fluorescence Anisotropy—required to quantitatively characterize these interactions.
While direct biophysical data for MGA remains an area ripe for investigation, the protocols and illustrative examples provided herein offer a clear and robust roadmap for researchers. By applying these techniques, scientists can elucidate the impact of MGA on membrane structure, stability, and fluidity, thereby accelerating its rational application in drug development and advanced materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Compositional selection of phospholipid compartments in icy environments drives the enrichment of encapsulated genetic information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sodium Methyl Cocoyl Taurate SMCT CMT 30% and 95% for Baby Cleaning, CasNo.12765-39-8 Henan Surface Industry Co Ltd China (Mainland) [surfaceindustry.lookchem.com]
- 8. Partitioning of Amino Acid Side Chains into Lipid Bilayers: Results from Computer Simulations and Comparison to Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Roles of Myristoylation and Glutamic Acid in Cellular Signaling
Introduction
Myristoyl Glutamic Acid is an N-acyl amino acid, a molecule combining myristic acid, a 14-carbon saturated fatty acid, and glutamic acid, an amino acid. While commercially utilized as a surfactant in cosmetics and noted for its mild antibacterial properties, its direct, intrinsic role as a signaling molecule in cellular pathways is not established in the current scientific literature.[1][2] However, its constituent parts, myristate and glutamate, are pivotal players in a multitude of cell signaling events. This technical guide will provide an in-depth exploration of the well-documented roles of N-myristoylation and glutamic acid in cell signaling, offering a framework for understanding how a molecule like this compound could potentially interact with these pathways. This document is intended for researchers, scientists, and professionals in drug development.
The Role of N-Myristoylation in Protein Targeting and Signal Transduction
N-myristoylation is a crucial co-translational and post-translational lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a protein.[3] This modification is generally irreversible and plays a critical role in mediating protein-membrane interactions and protein-protein interactions.[4]
Proteins that undergo myristoylation are involved in a wide array of signaling cascades. The myristoyl group is hydrophobic enough to facilitate weak, reversible membrane association. For stable membrane anchoring, a second signal is often required, such as palmitoylation or a polybasic domain, which works in concert with myristoylation to tether the protein to the plasma membrane or other intracellular membranes.[5]
Key Signaling Proteins and Pathways Dependent on Myristoylation:
-
Src Family Kinases: These non-receptor tyrosine kinases, such as c-Src, are central to signaling pathways that regulate cell growth, differentiation, and survival. Myristoylation is essential for their localization to the plasma membrane and other cellular compartments, where they can interact with receptor tyrosine kinases and other signaling partners.
-
Gα Subunits of Heterotrimeric G Proteins: The alpha subunits of certain G proteins (e.g., Gαi, Gαo) are myristoylated. This modification is critical for their membrane association and their ability to interact with G protein-coupled receptors (GPCRs) and downstream effectors.
-
Apoptosis Regulation: The pro-apoptotic protein Bid, a member of the Bcl-2 family, is myristoylated, which targets it to the mitochondrial membrane to induce the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[4]
-
Myristoylated Alanine-Rich C Kinase Substrate (MARCKS): This protein is involved in regulating the actin cytoskeleton and is sequestered in the cytoplasm. Upon phosphorylation by Protein Kinase C (PKC), its myristoylated N-terminus is exposed, allowing it to translocate to the membrane.[6]
Quantitative Data on Myristoylation-Dependent Protein Interactions
The following table summarizes representative quantitative data for proteins where myristoylation is critical for their function.
| Protein Family/Protein | Parameter | Value | Significance |
| c-Src | Membrane Affinity | Myristoylation increases membrane affinity significantly. | Essential for proper localization and function in signaling. |
| HIV-1 Gag | Assembly Rate | Myristoylation is required for efficient viral particle assembly. | Crucial for the viral life cycle. |
| Gαi1 | Receptor Coupling | Myristoylation enhances coupling to GPCRs. | Facilitates efficient signal transduction from the receptor. |
| Bid | Mitochondrial Targeting | Myristoylation is necessary for targeting to the mitochondrial membrane. | A key step in the initiation of apoptosis.[4] |
Experimental Protocol: In Vitro N-Myristoylation Assay
This protocol provides a general method for assessing the N-myristoylation of a protein of interest in a cell-free system.
1. Reagents and Materials:
- Recombinant N-myristoyltransferase (NMT)
- [³H]Myristoyl-CoA (radiolabeled)
- Protein substrate with an N-terminal glycine
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.5 mM EGTA)
- Scintillation fluid and vials
- SDS-PAGE apparatus and reagents
2. Procedure:
- Set up the reaction mixture in a microcentrifuge tube:
- Reaction buffer
- Protein substrate (e.g., 10 µM)
- [³H]Myristoyl-CoA (e.g., 50 µM)
- Initiate the reaction by adding recombinant NMT (e.g., 100 nM).
- Incubate at 30°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the protein bands (e.g., by Coomassie staining).
- Excise the protein band of interest from the gel.
- Quantify the incorporated radioactivity by liquid scintillation counting.
9. Data Analysis:
- Calculate the specific activity of [³H]Myristoyl-CoA.
- Determine the moles of myristate incorporated per mole of protein at each time point.
- Plot the results to determine the kinetics of the reaction.
The Role of Glutamic Acid (Glutamate) in Cell Signaling
Glutamic acid, primarily in its anionic form glutamate, is the most abundant excitatory neurotransmitter in the mammalian central nervous system.[7] It plays a fundamental role in synaptic plasticity, learning, and memory.[7] Glutamate exerts its effects by binding to and activating both ionotropic and metabotropic glutamate receptors on the surface of neurons and other cell types.[7]
Glutamate Receptor Subtypes and Their Signaling Pathways:
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further classified into:
-
AMPA Receptors: Allow Na⁺ influx upon glutamate binding, leading to depolarization of the postsynaptic membrane.
-
NMDA Receptors: Are permeable to both Na⁺ and Ca²⁺. Their activation requires both glutamate binding and membrane depolarization to relieve a Mg²⁺ block. The subsequent Ca²⁺ influx is a critical trigger for many downstream signaling cascades, including the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), leading to changes in gene expression and synaptic strength.
-
Kainate Receptors: Also permeable to Na⁺ and, to a lesser extent, Ca²⁺. Their precise role is complex, involving both pre- and postsynaptic modulation of neurotransmission.
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G protein-coupled receptors that modulate synaptic transmission and cell excitability through slower, longer-lasting signaling cascades. They are divided into three groups:
-
Group I mGluRs (mGluR1, mGluR5): Couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates PKC.
-
Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: Couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
-
Quantitative Data on Glutamate Receptor Activation
The following table provides representative quantitative data for the activation of different glutamate receptor subtypes.
| Receptor Subtype | Agonist | Parameter | Value | Significance |
| AMPA Receptor | Glutamate | EC₅₀ | ~1-2 mM | High concentration needed for activation, reflecting rapid clearance from the synapse. |
| NMDA Receptor | Glutamate | EC₅₀ | ~1 µM | High affinity, allows for response to low glutamate concentrations. |
| mGluR1 | Glutamate | EC₅₀ | ~10 µM | Intermediate affinity, involved in modulating synaptic activity. |
| mGluR2 | Glutamate | EC₅₀ | ~0.5 µM | High affinity, often acts as an autoreceptor to inhibit glutamate release. |
Experimental Protocol: Measurement of Intracellular Calcium in Response to Glutamate
This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells following glutamate receptor activation using a fluorescent calcium indicator.
1. Reagents and Materials:
- Cultured cells expressing glutamate receptors (e.g., primary neurons or a suitable cell line)
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
- Glutamate and specific receptor agonists/antagonists
- Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.
2. Procedure:
- Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging.
- Prepare a loading solution of the calcium indicator (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
- Remove the culture medium from the cells and wash with HBSS.
- Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
- Wash the cells with HBSS to remove excess dye and allow for de-esterification for ~30 minutes.
- Mount the dish on the microscope stage or place the plate in the reader.
- Acquire a baseline fluorescence reading.
- Add glutamate or a specific agonist at the desired concentration.
- Record the change in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.
10. Data Analysis:
- For Fura-2, calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀). This ratio is proportional to the [Ca²⁺]i.
- For Fluo-4, express the change in fluorescence as a relative change from baseline (ΔF/F₀).
- Plot the change in [Ca²⁺]i over time to visualize the cellular response.
- Dose-response curves can be generated by applying different concentrations of the agonist.
Logical and Workflow Diagrams
Myristoylation-Dependent Signaling Pathway
Caption: Myristoylation-dependent protein targeting and signaling.
Glutamate Signaling via NMDA Receptor
Caption: Glutamate signaling through the NMDA receptor leading to changes in gene expression.
Experimental Workflow for Calcium Imaging
Caption: Workflow for measuring intracellular calcium changes in response to glutamate.
Hypothetical Roles and Future Research Directions
Given the established roles of its components, we can speculate on the potential, yet unproven, roles of this compound in cell signaling:
-
Prodrug for Glutamate Delivery: The myristoyl group could potentially enhance the lipid solubility of glutamic acid, facilitating its transport across the blood-brain barrier or cell membranes. Intracellular esterases could then cleave the molecule, releasing glutamate. This could be a strategy for modulating glutamate levels in specific tissues.
-
Modulator of Myristoylated Proteins: this compound could theoretically act as a competitive inhibitor of N-myristoyltransferase, although this is highly speculative and would require significant experimental validation.
-
Novel Ligand for Uncharacterized Receptors: It is possible that this N-acyl amino acid could be a ligand for orphan GPCRs or other receptors, initiating novel signaling cascades.
Future research should focus on determining if this compound is present endogenously, whether it can be transported into cells, and if it interacts with any known signaling proteins or receptors.
Conclusion
While a direct role for this compound in cell signaling is not currently documented, a thorough understanding of N-myristoylation and glutamate signaling provides a strong foundation for future investigation. N-myristoylation is a key lipid modification that directs proteins to cellular membranes, enabling their participation in a multitude of signaling pathways. Glutamic acid is the principal excitatory neurotransmitter, activating a diverse family of receptors to mediate fast synaptic transmission and modulate neuronal excitability. The potential for this compound to influence these fundamental processes, either as a novel signaling molecule or as a tool for targeted delivery, remains an open and intriguing area for future scientific discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-anchored protein - Wikipedia [en.wikipedia.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. The role of myristoylated protein kinase C substrates in intracellular signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Enzymatic Synthesis of N-Myristoyl-L-glutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Myristoyl-L-glutamic acid, a lipoamino acid, holds significant interest in various industrial applications, including cosmetics and potentially pharmaceuticals, due to its surfactant and biological properties.[1][2] The growing demand for sustainable and green chemical processes has propelled the exploration of enzymatic synthesis as a viable alternative to traditional chemical methods for the production of N-acyl amino acids.[3] This technical guide provides an in-depth overview of the enzymatic synthesis of N-Myristoyl-L-glutamic acid, focusing on the use of acylase enzymes. It details a comprehensive experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis process. The guide also addresses the current understanding of the biological roles of N-myristoylated compounds, clarifying the distinction between protein N-myristoylation and the activities of free N-Myristoyl-L-glutamic acid.
Introduction: The Case for Enzymatic Synthesis
Conventional chemical synthesis of N-acyl amino acids often involves harsh reaction conditions and the use of hazardous reagents, leading to environmental concerns and the formation of unwanted byproducts. In contrast, enzymatic synthesis offers several distinct advantages:
-
Mild Reaction Conditions: Enzymes typically operate under mild temperature, pressure, and pH, reducing energy consumption and preserving the integrity of the final product.
-
High Specificity and Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of impurities and simplifying downstream purification processes.
-
Environmental Sustainability: Biocatalytic processes are generally more environmentally friendly, utilizing renewable resources and generating less hazardous waste.
Lipases and acylases are the primary classes of enzymes employed for the synthesis of N-acyl amino acids.[3] While both are effective, this guide will focus on the well-documented use of acylase I for the synthesis of N-acyl-L-glutamic acids.
Enzymatic Synthesis Workflow
The enzymatic synthesis of N-Myristoyl-L-glutamic acid from myristic acid and L-glutamic acid using acylase I proceeds via a reverse hydrolysis reaction. The general workflow is depicted in the following diagram.
Quantitative Data Summary
The efficiency of the enzymatic synthesis of N-acyl-L-glutamic acids is influenced by several factors, including the choice of enzyme, reaction medium, and substrate concentrations. The following table summarizes quantitative data from a study on the synthesis of N-lauroyl-L-glutamic acid, which serves as a close proxy for N-Myristoyl-L-glutamic acid due to the similar chain length of the fatty acid.
| Parameter | Value | Reference |
| Enzyme | Acylase I (from pig kidney) | [3] |
| Substrates | L-Glutamic Acid, Lauric Acid | [3] |
| Reaction Medium | Glycerol-Water System | [3][4] |
| pH | 7.5 | [3][4] |
| Temperature | 37°C | [3][4] |
| L-Glutamic Acid Conc. | 1.0 M (as sodium L-glutamate) | [3] |
| Fatty Acid Conc. | 8.3 mM | [3] |
| Enzyme Conc. | 0.33% (wt/vol) | [3] |
| Incubation Time | 24 hours | [3] |
| Conversion Yield | 44% | [3] |
Note: Further optimization of reaction conditions, such as substrate molar ratios and enzyme loading, could potentially lead to higher conversion yields.
Experimental Protocols
This section provides a detailed protocol for the gram-scale synthesis of N-lauroyl-L-glutamic acid, which can be adapted for the synthesis of N-Myristoyl-L-glutamic acid by substituting lauric acid with myristic acid.[4]
Materials
-
Sodium L-glutamate
-
Myristic Acid
-
Acylase I from pig kidney (EC 3.5.1.14)
-
Glycerol
-
100 mM Phosphate buffer (pH 7.5)
-
6 N HCl
-
15% (vol/vol) Sulfuric Acid
-
Distilled Water
Synthesis Procedure
-
Reaction Mixture Preparation:
-
Suspend 0.5 mol of sodium L-glutamate and 0.0042 mol of myristic acid in 62.5 mL of 100 mM phosphate buffer (pH 7.5).
-
Add 437.5 mL of glycerol to the suspension.
-
Readjust the pH of the solution to 7.5 using 6 N HCl.[4]
-
-
Enzymatic Reaction:
-
Enzyme Inactivation:
-
After the incubation period, heat the reaction mixture at 90°C for 15 minutes to inactivate the enzyme.[4]
-
-
Product Precipitation and Purification:
-
Dilute the reaction mixture two-fold with distilled water.
-
Adjust the pH to 5.5 with 6 N HCl.[4]
-
Acidify the solution to pH 1.0 with 15% (vol/vol) sulfuric acid.[4]
-
Cool the solution to approximately 4°C to facilitate the precipitation of the N-Myristoyl-L-glutamic acid product.[4]
-
Separate the precipitate by centrifugation.
-
Wash the collected product several times with distilled water to remove impurities.[4]
-
Dry the purified product.
-
Product Characterization
The structure and purity of the final product should be confirmed using analytical techniques such as:
-
¹H Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the chemical structure.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the synthesized compound.
Biological Context: N-Myristoylation vs. Free Lipoamino Acids
It is crucial to distinguish between the biological roles of N-Myristoyl-L-glutamic acid as a free molecule and the process of N-myristoylation of proteins.
N-Myristoylation of Proteins
N-myristoylation is a co- and post-translational lipid modification where a myristoyl group (derived from myristic acid) is covalently attached to the N-terminal glycine residue of a protein.[5][6] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a critical role in:
-
Protein targeting to membranes: The myristoyl anchor facilitates the association of proteins with cellular membranes.[6]
-
Signal transduction: Many proteins involved in signaling cascades are myristoylated, which is essential for their proper localization and function.[5][6]
-
Protein-protein interactions: The myristoyl group can modulate the interaction of proteins with other cellular components.[5]
The following diagram illustrates the general concept of a signaling pathway involving a myristoylated protein.
N-Myristoyl-L-glutamic Acid as a Free Molecule
Currently, there is a lack of specific research detailing the direct involvement of free N-Myristoyl-L-glutamic acid in cellular signaling pathways. Its known applications are primarily as a surfactant with foaming and partial bacteriostatic properties in cosmetic formulations.[1] The biological activities and potential therapeutic applications of this specific lipoamino acid remain an area for future investigation.
Conclusion and Future Directions
The enzymatic synthesis of N-Myristoyl-L-glutamic acid using acylase I presents a promising green alternative to conventional chemical methods. The provided protocol offers a solid foundation for its laboratory-scale production. Further research is warranted to optimize the reaction conditions for improved yields and to explore the use of other enzymes, such as lipases, for a comparative analysis of efficiency and scalability.
A significant knowledge gap exists regarding the specific biological functions and signaling pathways of free N-Myristoyl-L-glutamic acid. Future studies should aim to elucidate its potential roles in cellular processes, which could unlock new applications in drug development and biotechnology. Understanding its mechanism of action will be pivotal in harnessing the full potential of this intriguing lipoamino acid.
References
- 1. Myristoyl glutamic acid | Antibacterial | TargetMol [targetmol.com]
- 2. This compound | C19H35NO5 | CID 18634845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-anchored protein - Wikipedia [en.wikipedia.org]
A Technical Guide to the Critical Micelle Concentration of Myristoyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Glutamic Acid is an amino acid-based surfactant, created from the condensation of myristic acid, a 14-carbon fatty acid, and glutamic acid.[1] This class of surfactants is of significant interest in pharmaceutical sciences and drug development due to its biocompatibility, biodegradability, and mildness.[2][3] A fundamental parameter governing the physicochemical behavior of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[4]
Understanding the CMC of this compound is crucial for its application in drug formulation and delivery. Below the CMC, the surfactant primarily exists as monomers and reduces the surface tension of the solution. Above the CMC, the formation of micelles allows for the encapsulation and solubilization of hydrophobic drug molecules, significantly enhancing their aqueous solubility and bioavailability. This guide provides an in-depth overview of the CMC of this compound, methodologies for its determination, and the principles of micelle formation.
Quantitative Data on Critical Micelle Concentration
For comparison, the CMC values for related, commercially available sodium N-acyl glutamates are summarized in the table below. Given that this compound possesses a C14 alkyl chain, its CMC is expected to be lower than that of lauroyl (C12) and cocoyl (a mixture, primarily C12/C14) derivatives.
| Surfactant Name | Chemical Structure | Alkyl Chain Length | Reported CMC (g/L) |
| Sodium Cocoyl Glutamate | Mixture of N-cocoyl glutamic acid sodium salts | C8-C18 (primarily C12, C14) | ~0.4[3] |
| Sodium Lauroyl Glutamate | N-lauroyl-L-glutamic acid sodium salt | C12 | ~0.4[3] |
| This compound | N-myristoyl-L-glutamic acid | C14 | Not specified (expected to be < 0.4 g/L) |
Table 1: Critical Micelle Concentration of Related N-Acyl Glutamate Surfactants.
Principle of Micelle Formation
The formation of micelles is a spontaneous process driven by the amphiphilic nature of surfactant molecules. Each this compound molecule has a hydrophobic myristoyl tail and a hydrophilic glutamic acid headgroup. In an aqueous environment, the hydrophobic tails seek to minimize their contact with water molecules. Below the CMC, this is primarily achieved by adsorbing at the air-water interface. As the concentration increases to the CMC, the interface becomes saturated, and the monomers begin to aggregate in the bulk solution, forming micelles where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a shell that interacts with the surrounding water.
Experimental Protocols for CMC Determination
The CMC is determined by monitoring a physical property of the surfactant solution as a function of its concentration. A distinct change or break in the plotted curve indicates the onset of micelle formation. Several techniques can be employed for this purpose.[6]
Surface Tension Method
This is one of the most common methods for CMC determination. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension also plateaus.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired aqueous buffer (e.g., deionized water, phosphate-buffered saline).
-
Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method). Ensure temperature is constant throughout the experiment.
-
Data Plotting: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The plot will show two linear regions. The concentration at the intersection of these two lines is the CMC.
Conductivity Method
This method is suitable for ionic surfactants like this compound. The conductivity of the solution changes with surfactant concentration due to the presence of charged species.
Methodology:
-
Solution Preparation: Prepare a series of surfactant solutions of varying concentrations, similar to the surface tension method.
-
Measurement: Measure the specific electrical conductivity (κ) of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Plotting: Plot the specific conductivity (κ) against the surfactant concentration (C).
-
CMC Determination: The resulting graph will display two lines with different slopes. The slope is steeper below the CMC because the added monomers contribute significantly to conductivity. Above the CMC, monomers are incorporated into less mobile, larger micelles, causing a decrease in the rate of conductivity increase. The concentration at the point of intersection of these two lines is the CMC.
Fluorescence Spectroscopy Method
This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment.
Methodology:
-
Probe Preparation: Prepare a stock solution of a hydrophobic fluorescent probe, such as pyrene, in a suitable organic solvent (e.g., acetone).
-
Solution Preparation: To a series of surfactant solutions of varying concentrations, add a small, constant aliquot of the pyrene stock solution. The solvent is then evaporated, leaving the probe dispersed in the surfactant solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of pyrene in each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is particularly sensitive to the polarity of the environment.
-
Data Plotting: Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: In the aqueous phase (below CMC), pyrene is in a polar environment, resulting in a high I₁/I₃ ratio. As micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, causing a significant decrease in the I₁/I₃ ratio. The concentration at the midpoint of the sigmoidal transition in the plot is taken as the CMC.
Experimental Workflow Visualization
The general workflow for determining the CMC using the methods described above can be visualized as follows:
Conclusion
While a specific CMC value for this compound requires experimental determination, the properties of similar N-acyl glutamates suggest it is a highly effective surfactant with a low CMC. For professionals in drug development, accurately determining this parameter using the robust methodologies outlined in this guide is a critical first step. This enables the rational design of drug delivery systems that can leverage the unique solubilization and stabilization properties of this compound micelles, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. turkchem.net [turkchem.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Myristoyl Glutamic Acid on Membrane Fluidity and Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Glutamic Acid (MGA), a lipoamino acid comprising a saturated 14-carbon myristoyl chain linked to glutamic acid, is increasingly recognized for its surfactant properties and potential applications in cosmetic and pharmaceutical formulations. Its amphiphilic nature suggests a significant interaction with biological membranes, potentially modulating their biophysical properties, including fluidity and permeability. This technical guide provides an in-depth analysis of the putative effects of MGA on lipid bilayers, drawing upon established biophysical techniques and analogous data from similar N-acyl amino acids. While direct quantitative data for MGA is limited in publicly accessible literature, this document synthesizes current understanding to offer a predictive framework for its membrane-altering capabilities. Detailed experimental protocols for key analytical methods are provided to facilitate further research in this area.
Introduction
The interaction of exogenous molecules with the cell membrane is a critical determinant of their biological activity. For amphiphilic molecules such as this compound, this interaction is of particular interest. The myristoyl chain, a C14 saturated fatty acid, is known to anchor proteins to cellular membranes, a process termed myristoylation. This lipid modification enhances the hydrophobicity of the protein, facilitating its insertion into the lipid bilayer. It is hypothesized that MGA, as a single-chain amphiphile, can similarly intercalate into lipid membranes, thereby altering their structural organization and dynamic properties.
This guide explores the theoretical influence of MGA on two key membrane characteristics:
-
Membrane Fluidity: The viscosity of the lipid bilayer, which affects the lateral diffusion of lipids and proteins and influences cellular processes such as signal transduction and membrane trafficking.
-
Membrane Permeability: The propensity of the membrane to allow the passage of ions and small molecules, a critical factor in drug delivery and cellular homeostasis.
We will delve into the standard experimental techniques used to quantify these properties and present available data from structurally related molecules to infer the potential impact of MGA.
Influence on Membrane Fluidity
The insertion of amphiphilic molecules into a lipid bilayer can disrupt the ordered packing of phospholipid acyl chains, leading to changes in membrane fluidity. The extent and nature of this effect depend on the concentration of the amphiphile, the lipid composition of the membrane, and the temperature.
Expected Effects of this compound
As a single-chain amphiphile, MGA is expected to increase membrane fluidity, particularly in the gel phase of the lipid bilayer. The bulky glutamic acid headgroup and the single myristoyl chain would likely create packing defects between the more ordered, double-chained phospholipids. This "wedging" effect would increase the free volume within the hydrophobic core of the membrane, leading to greater motional freedom of the lipid acyl chains.
At concentrations below its critical micelle concentration (CMC), MGA monomers are expected to partition into the lipid bilayer. Above the CMC, MGA micelles could potentially solubilize the membrane, leading to its disruption.
Experimental Approach: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique to study the thermotropic phase behavior of lipid membranes. It measures the heat flow associated with the phase transition of lipids from a rigid gel state to a more fluid liquid-crystalline state. The temperature at which this transition occurs (Tm) and the enthalpy of the transition (ΔH) are sensitive to the presence of molecules that interact with the lipid bilayer.
Experimental Protocol: DSC Analysis of Liposomes
-
Liposome Preparation:
-
Prepare a lipid film of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or another model phospholipid by dissolving the lipid in chloroform, followed by evaporation of the solvent under a stream of nitrogen gas and subsequent vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) containing the desired concentration of this compound to form multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
DSC Measurement:
-
Load the liposome suspension into an aluminum DSC pan and seal it. An identical pan containing only the buffer is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the phase transition of the lipid (e.g., 25°C to 50°C for DPPC).
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the main phase transition temperature (Tm) and the pre-transition temperature (Tp) from the peak positions of the endotherms.
-
Calculate the enthalpy of the main transition (ΔH) by integrating the area under the main transition peak.
-
Analyze the cooperativity of the transition by measuring the peak width at half-height.
-
Workflow for DSC Analysis
Quantitative Data (Analogous Systems)
| Concentration of ALA (mol%) | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 0 | 41.5 | 8.7 |
| 1 | 41.2 | 8.1 |
| 5 | 40.5 | 6.9 |
| 10 | 39.8 | 5.8 |
| 20 | 38.5 | 4.5 |
| 30 | 37.2 | 3.2 |
Data adapted from a study on Arginine-N-lauroyl amide with DPPC liposomes. The values are illustrative and may not be directly representative of this compound.
The data shows that with increasing concentration of the N-acyl amino acid, both the Tm and the ΔH of the DPPC main phase transition decrease. This indicates a fluidizing effect and a reduction in the cooperativity of the lipid packing. A similar trend is anticipated for this compound.
Experimental Approach: Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in the probe's rotational freedom, which corresponds to an increase in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe that partitions into the core of the lipid bilayer.
Experimental Protocol: Fluorescence Anisotropy Measurement
-
Liposome Preparation with Probe:
-
Prepare LUVs containing various concentrations of this compound as described in the DSC protocol.
-
Incorporate the fluorescent probe DPH into the liposomes by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension with vigorous vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to ensure complete incorporation of the probe.
-
-
Fluorescence Anisotropy Measurement:
-
Place the liposome suspension in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the excitation maximum of DPH (around 350 nm).
-
Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane at the emission maximum of DPH (around 430 nm).
-
Correct for instrument-specific bias (G-factor) by measuring the emission intensities with horizontally polarized excitation light (IHV and IHH). The G-factor is calculated as IHV / IHH.
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Plot the fluorescence anisotropy as a function of this compound concentration or temperature.
-
Workflow for Fluorescence Anisotropy Measurement
Expected Quantitative Data
While specific data for MGA is unavailable, it is anticipated that increasing concentrations of MGA will lead to a dose-dependent decrease in the fluorescence anisotropy of DPH, particularly at temperatures below the Tm of the lipid. This would be indicative of a more fluid membrane environment.
Influence on Membrane Permeability
The permeability of a lipid bilayer to small, water-soluble molecules is highly dependent on its integrity and the packing of its constituent lipids. The introduction of molecules that disrupt this packing can lead to an increase in membrane permeability.
Expected Effects of this compound
The insertion of MGA into the lipid bilayer is expected to increase its permeability. The packing defects created by the single-chain amphiphile can act as transient pores, allowing the leakage of entrapped aqueous contents. This effect is likely to be concentration-dependent, with higher concentrations of MGA leading to greater membrane permeabilization.
Experimental Approach: Calcein Leakage Assay
The calcein leakage assay is a widely used method to assess the permeability of liposome membranes. Calcein is a fluorescent dye that self-quenches at high concentrations. When encapsulated within liposomes at a high concentration, the fluorescence is low. If the membrane becomes permeable, calcein leaks out into the surrounding medium, becomes diluted, and its fluorescence increases significantly.
Experimental Protocol: Calcein Leakage Assay
-
Preparation of Calcein-Loaded Liposomes:
-
Hydrate a lipid film (e.g., DPPC) with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM) in a suitable buffer.
-
Subject the resulting MLVs to freeze-thaw cycles and extrusion to form LUVs with entrapped calcein.
-
Remove the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis, eluting with an iso-osmotic buffer.
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in the assay buffer in a fluorescence cuvette to a concentration where the fluorescence from any initially leaked calcein is minimal.
-
Record the baseline fluorescence (F0) for a period to ensure stability.
-
Add the desired concentration of this compound to the liposome suspension and monitor the increase in fluorescence over time (Ft) at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.
-
After the experiment, add a lytic agent (e.g., Triton X-100) to completely disrupt the liposomes and measure the maximum fluorescence (Fmax).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at a given time point using the following equation: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100
-
Plot the percentage of leakage as a function of time for different concentrations of this compound.
-
Workflow for Calcein Leakage Assay
Expected Quantitative Data
It is anticipated that this compound will induce calcein leakage in a concentration- and time-dependent manner. A hypothetical dataset is presented below to illustrate the expected outcome.
| This compound (µM) | % Calcein Leakage after 30 min |
| 0 | < 1 |
| 10 | 5 |
| 25 | 15 |
| 50 | 40 |
| 100 | 85 |
This data is hypothetical and serves to illustrate the expected trend.
Signaling Pathways and Logical Relationships
While this compound itself is not known to directly participate in specific signaling pathways, its ability to alter membrane properties can have downstream consequences on cellular signaling. For instance, changes in membrane fluidity can affect the activity of membrane-bound enzymes and the formation of signaling platforms like lipid rafts. Increased membrane permeability can lead to a dissipation of ion gradients, which is a critical aspect of many signaling cascades.
The logical relationship between MGA and its membrane effects can be summarized as follows:
Conclusion
This compound, by virtue of its amphiphilic structure, is poised to be a significant modulator of biological membrane properties. Based on the behavior of analogous N-acyl amino acids, it is predicted that MGA will increase both the fluidity and permeability of lipid bilayers in a concentration-dependent manner. This guide has outlined the key experimental methodologies—Differential Scanning Calorimetry, Fluorescence Anisotropy, and Calcein Leakage Assays—that can be employed to quantitatively assess these effects. The provided protocols and illustrative data serve as a foundation for researchers and drug development professionals to further investigate the biophysical interactions of this compound with cell membranes. A thorough understanding of these interactions is paramount for the rational design of formulations and for predicting the biological consequences of using such lipoamino acids in various applications. Further empirical studies are essential to validate these predictions and to fully elucidate the membrane-modifying potential of this compound.
An In-depth Technical Guide to the Metabolism and Degradation Pathways of N-Acyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl amino acids (NAAAs) represent a diverse class of lipid signaling molecules implicated in a wide array of physiological processes, including energy homeostasis, inflammation, and neurotransmission. The modulation of their endogenous levels through metabolic pathways presents a compelling area for therapeutic intervention. This technical guide provides a comprehensive overview of the core metabolism and degradation pathways of NAAAs, with a focus on the key enzymatic players. We present quantitative data on enzyme kinetics, detailed experimental protocols for the study of NAAA metabolism, and visualizations of the metabolic pathways to serve as a resource for researchers in academia and the pharmaceutical industry.
Introduction to N-Acyl Amino Acids (NAAAs)
N-acyl amino acids are biologically active lipids formed by the amide linkage of a fatty acid to the amino group of an amino acid.[1][2] The structural diversity of NAAAs, arising from the combination of various fatty acids and amino acids, contributes to their wide range of biological functions.[3] They are considered part of the broader endocannabinoidome, a complex signaling system that also includes N-acyl ethanolamines like anandamide.[2][4] The physiological concentrations and activities of NAAAs are tightly regulated by a balance between their biosynthesis and degradation.[1][5] Understanding the enzymatic machinery responsible for NAAA metabolism is crucial for elucidating their roles in health and disease and for the development of novel therapeutics targeting these pathways.
Key Enzymes in N-Acyl Amino Acid Degradation
The primary mechanism for the termination of NAAA signaling is enzymatic hydrolysis of the amide bond, which liberates the constituent fatty acid and amino acid. Two major enzymes have been identified as key regulators of this process: Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH).[1][6]
Peptidase M20 Domain Containing 1 (PM20D1)
PM20D1 is a secreted, circulating enzyme that exhibits bidirectional activity, capable of both synthesizing and hydrolyzing NAAAs.[5][6] As a hydrolase, it plays a significant role in the degradation of a broad range of NAAAs in the extracellular space and circulation.[6] Genetic ablation of PM20D1 in mice leads to significant alterations in the levels of various circulating NAAAs, highlighting its central role in their systemic metabolism.[7][8]
Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an intracellular serine hydrolase primarily known for its role in the degradation of the endocannabinoid anandamide.[6][9] However, research has demonstrated that FAAH also possesses N-acyl amino acid hydrolase activity.[1][6] Unlike the broad substrate scope of PM20D1, FAAH exhibits a more restricted substrate preference, primarily targeting a subset of NAAAs within the cell.[5][6] The dual roles of PM20D1 and FAAH in NAAA metabolism suggest a cooperative "division of labor," with PM20D1 regulating systemic NAAA levels and FAAH controlling intracellular concentrations.[5][6]
Metabolic Pathways of N-Acyl Amino Acid Degradation
The degradation of NAAAs is a critical process for terminating their biological activity. The central step in this process is the hydrolysis of the amide bond, catalyzed by hydrolases such as PM20D1 and FAAH.
Upon hydrolysis, the resulting fatty acid and amino acid enter their respective metabolic pathways. Fatty acids can be utilized for energy production via β-oxidation or re-esterified into other lipid species. The amino acids can be recycled for protein synthesis or catabolized for energy.
Quantitative Data on N-Acyl Amino Acid Degradation
The efficiency of NAAA degradation is dependent on the specific enzyme and the structure of the NAAA substrate. The following tables summarize key quantitative data on the hydrolase activity of PM20D1 and FAAH.
Table 1: Hydrolase Activity of PM20D1 and FAAH with N-Acyl Amino Acid Substrates
| Substrate | Enzyme | Tissue/System | Activity (nmol/min/mg protein) | Reference |
| N-arachidonoyl-phenylalanine (C20:4-Phe) | PM20D1 | Wild-type mouse liver lysate | ~1.0 | [6] |
| N-arachidonoyl-glycine (C20:4-Gly) | PM20D1 | Recombinant | 0.6 | [10] |
| N-arachidonoyl-glycine (C20:4-Gly) | FAAH | Recombinant | 0.02 | [10] |
| Anandamide (control) | FAAH | Recombinant | 0.5 | [10] |
Table 2: Substrate Specificity of PM20D1 and FAAH Hydrolase Activity
| Enzyme | Preferred Substrates | Poor/Non-Substrates | Reference |
| PM20D1 | Broad range of NAAAs (e.g., N-arachidonoyl-phenylalanine, N-arachidonoyl-glycine) | Anandamide, N-arachidonoyl-taurine | [6][10] |
| FAAH | Anandamide, N-arachidonoyl-taurine, subset of NAAAs (e.g., N-arachidonoyl-glycine) | Broader range of NAAAs compared to PM20D1 | [6][10] |
Experimental Protocols
N-Acyl Amino Acid Hydrolase Activity Assay
This protocol describes a general method for measuring the hydrolase activity of enzymes like PM20D1 and FAAH using tissue lysates or recombinant proteins.
Materials:
-
Tissue homogenates or purified recombinant enzyme
-
NAAA substrate (e.g., N-arachidonoyl-phenylalanine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol
-
Internal standard (e.g., deuterated fatty acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare tissue lysates by homogenizing tissues in cold PBS. Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the tissue lysate using a standard protein assay (e.g., BCA assay).
-
In a microcentrifuge tube, combine 100 µg of tissue lysate protein (or a specified amount of recombinant enzyme) with the NAAA substrate (final concentration, e.g., 100 µM) in a final volume of 100 µL of PBS.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 200 µL of cold methanol containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Quantify the amount of fatty acid product released by comparing its peak area to that of the internal standard.
Quantification of N-Acyl Amino Acids by LC-MS/MS
This protocol outlines a general approach for the targeted quantification of NAAAs in biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (deuterated NAAAs)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
To the biological sample, add a mixture of deuterated NAAA internal standards.
-
Extract the lipids by adding 2-3 volumes of cold methanol. Vortex and centrifuge.
-
(Optional) For complex matrices, the supernatant can be further purified using SPE.
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 50% methanol).
-
Inject the sample onto a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid.
-
Perform detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
For each NAAA and its corresponding internal standard, monitor a specific precursor-to-product ion transition.
-
Quantify the endogenous NAAAs by calculating the ratio of the peak area of the analyte to its corresponding internal standard and comparing this to a standard curve.
Conclusion and Future Directions
The metabolism and degradation of N-acyl amino acids are orchestrated by a sophisticated enzymatic network, with PM20D1 and FAAH playing central, yet distinct, roles. The cooperative action of these enzymes ensures the precise spatial and temporal control of NAAA signaling. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further investigate this fascinating class of lipid mediators.
Future research should focus on:
-
Identifying and characterizing other enzymes involved in NAAA metabolism to gain a more complete picture of their regulation.
-
Elucidating the transcriptional and post-translational mechanisms that regulate the expression and activity of PM20D1, FAAH, and other related enzymes.
-
Developing selective inhibitors for these enzymes to probe the specific functions of different NAAAs and as potential therapeutic agents for metabolic and neurological disorders.
By continuing to unravel the complexities of NAAA metabolism, the scientific community can pave the way for novel therapeutic strategies that harness the potential of these versatile signaling molecules.
References
- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | Semantic Scholar [semanticscholar.org]
- 6. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. proteopedia.org [proteopedia.org]
- 10. researchgate.net [researchgate.net]
Myristoyl Glutamic Acid: A Bioactive N-Acyl Amino Acid in Cellular Signaling and Protein Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Glutamic Acid, a member of the N-acyl amino acid (NAAA) family, is a fascinating molecule at the intersection of lipid and amino acid biology. While not a direct precursor to a diverse cascade of other bioactive lipids, its own inherent properties and its constituent parts—myristic acid and glutamic acid—play crucial roles in cellular signaling and protein function. This technical guide provides a comprehensive overview of the synthesis, biological significance, and experimental evaluation of this compound and related N-acyl amino acids. We will delve into the critical role of N-myristoylation in mediating protein localization and function, and the signaling pathways influenced by glutamatergic systems. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting NAAA metabolism and protein acylation.
Introduction to N-Acyl Amino Acids
N-acyl amino acids are a class of lipid signaling molecules formed by the amide linkage of a fatty acid to an amino acid.[1] This combination of a hydrophobic acyl chain and a hydrophilic amino acid headgroup imparts amphipathic properties, allowing for diverse biological activities. The variability in both the fatty acid and amino acid components gives rise to a vast array of potential NAAA structures, each with potentially unique functions. While much of the research in this area has focused on derivatives of arachidonic acid, such as N-arachidonoyl ethanolamine (anandamide), the broader class of NAAAs, including those with saturated fatty acids like myristic acid, are emerging as important players in cellular physiology.
Synthesis of this compound
The synthesis of this compound and other N-acyl amino acids can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
The Schotten-Baumann reaction is a common method for the chemical synthesis of N-acyl amino acids. This involves the reaction of an amino acid with an acyl chloride under basic conditions.
Table 1: Chemical Synthesis Methods for N-Acyl Amino Acids
| Method | Description | Key Reagents | Reference |
| Schotten-Baumann Condensation | Acylation of the amino group of an amino acid using an acyl chloride in the presence of a base. | Acyl chloride (e.g., Myristoyl chloride), Amino acid (e.g., L-Glutamic acid), Base (e.g., NaOH) | [2] |
| Direct Dehydration Condensation | Direct formation of an amide bond between a fatty acid and an amino acid, often requiring high temperatures and catalysts. | Fatty acid, Amino acid, Dehydrating agent/catalyst | [2] |
| Amidation of Fatty Acid Anhydrides | Reaction of a fatty acid anhydride with an amino acid. | Fatty acid anhydride, Amino acid | [2] |
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly and often more specific alternative to chemical methods.[3] Enzymes such as lipases and acylases can catalyze the formation of the amide bond between a fatty acid and an amino acid.[3][4]
Table 2: Enzymatic Synthesis of N-Acyl Amino Acids
| Enzyme Class | Description | Example Enzyme | Reference |
| Acylases | Catalyze the N-acylation of amino acids. | Acylase I from pig kidney | [4] |
| Lipases | Can catalyze the formation of amide bonds under specific conditions, though esterification is their primary function. | Candida antarctica lipase B (CALB) | [5] |
| Aminoacylases | Catalyze the N-acylation of amino acids, with some showing regioselectivity for the α-amino group. | Aminoacylases from Streptomyces ambofaciens | [5] |
Biological Significance of this compound and its Moieties
The biological relevance of this compound can be understood by examining the roles of its components: N-acyl amino acids in general, the specific functions of myristoylation, and the signaling pathways involving glutamic acid.
N-Acyl Amino Acids as Signaling Molecules
N-acyl amino acids are recognized as a class of endogenous signaling lipids.[1] Their amphipathic nature allows them to interact with membranes and proteins, thereby modulating cellular processes. While specific signaling pathways for this compound are not extensively characterized, the broader class of NAAAs have been implicated in various physiological and pathological processes.
The Role of N-Myristoylation in Protein Function
N-myristoylation is a crucial lipid modification where myristic acid is covalently attached to the N-terminal glycine of a protein.[6] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[7][8] Myristoylation is generally an irreversible modification that plays a pivotal role in:
-
Protein-membrane interactions: The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes.[9][10] This is critical for the proper localization and function of many signaling proteins.
-
Protein-protein interactions: The myristoyl moiety can also mediate interactions with other proteins.[9][11]
-
Signal transduction: A wide range of proteins involved in signal transduction cascades are myristoylated, including kinases, phosphatases, and G-proteins.[6][7][9]
Diagram 1: The N-Myristoylation Process
Caption: N-myristoyltransferase (NMT) catalyzes the attachment of myristate from Myristoyl-CoA to the N-terminal glycine of a target protein, facilitating its association with the cell membrane.
Glutamate Signaling Pathways
Glutamic acid is a major excitatory neurotransmitter in the central nervous system and a key molecule in cellular metabolism. It exerts its effects through ionotropic and metabotropic glutamate receptors, influencing a multitude of downstream signaling pathways.
Table 3: Major Glutamate Receptor Signaling Pathways
| Receptor Type | Subtypes | Signaling Mechanism | Key Downstream Effectors |
| Ionotropic (iGluRs) | NMDA, AMPA, Kainate | Ligand-gated ion channels, mediate fast synaptic transmission. | Ca2+, Na+ influx |
| Metabotropic (mGluRs) | Group I (mGluR1, mGluR5) | Gq-coupled, activate Phospholipase C (PLC). | IP3, DAG, PKC, Ca2+ release |
| Group II (mGluR2, mGluR3) | Gi/o-coupled, inhibit adenylyl cyclase. | Decreased cAMP | |
| Group III (mGluR4, mGluR6-8) | Gi/o-coupled, inhibit adenylyl cyclase. | Decreased cAMP |
Diagram 2: Overview of Glutamate Receptor Signaling
Caption: Glutamate activates ionotropic and metabotropic receptors, leading to diverse downstream signaling events.
Experimental Protocols
General Protocol for Chemical Synthesis of N-Myristoyl-L-glutamic acid
This protocol is a generalized procedure based on the Schotten-Baumann reaction.
-
Dissolution of Amino Acid: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) with stirring. The amount of NaOH should be sufficient to deprotonate both the amino group and the carboxylic acid groups.
-
Preparation of Acyl Chloride: In a separate flask, dissolve myristoyl chloride in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Reaction: Slowly add the myristoyl chloride solution to the aqueous glutamic acid solution with vigorous stirring. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. Maintain the pH of the aqueous phase in the basic range (pH 9-11) by adding NaOH solution as needed.
-
Quenching and Extraction: After the addition is complete, continue stirring for several hours at room temperature. Acidify the mixture with a strong acid (e.g., HCl) to protonate the carboxylic acid groups of the product. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow for N-Acyl Amino Acid Analysis
Diagram 3: Workflow for NAAA Analysis
Caption: A typical workflow for the extraction, separation, and analysis of N-acyl amino acids from biological samples using liquid chromatography-mass spectrometry.
Conclusion and Future Directions
This compound, as an N-acyl amino acid, represents a class of bioactive lipids with significant, though still not fully elucidated, roles in cellular signaling. While it may not be a precursor for other lipid mediators, its own potential bioactivity, combined with the profound effects of its constituent parts—myristic acid in protein myristoylation and glutamic acid in neurotransmission and metabolism—makes it a molecule of considerable interest. Future research should focus on identifying specific protein targets and signaling pathways directly modulated by this compound and other understudied NAAAs. A deeper understanding of the biosynthesis, metabolism, and biological functions of this class of molecules could unveil novel therapeutic targets for a range of diseases, from metabolic disorders to neurological conditions. The development of specific inhibitors for N-myristoyltransferases and a more detailed characterization of the NAAA metabolic network will be crucial in advancing this field.
References
- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 2. BIO-Byword [bbwpublisher.com]
- 3. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipid-anchored protein - Wikipedia [en.wikipedia.org]
- 7. Myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 9. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration | eLife [elifesciences.org]
Methodological & Application
Synthesis of N-Myristoyl-L-glutamic Acid: A Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of N-Myristoyl-L-glutamic acid, a lipoamino acid with applications in biochemistry and drug delivery. The procedure outlined is based on the N-acylation of L-glutamic acid using myristoyl chloride in a Schotten-Baumann reaction, a robust and common method for forming amide bonds.
Experimental Protocol
This protocol describes the synthesis of N-Myristoyl-L-glutamic acid from L-glutamic acid and myristoyl chloride.
Materials:
-
L-Glutamic acid
-
Myristoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Acetone
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Round-bottom flasks
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolution of L-Glutamic Acid: In a 250 mL round-bottom flask, dissolve 5.0 g of L-glutamic acid in 100 mL of a 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Acylation Reaction: While maintaining the temperature between 0-5 °C, slowly and simultaneously add 9.2 mL of myristoyl chloride and 25 mL of 4 M sodium hydroxide solution to the stirred L-glutamic acid solution over a period of 30-45 minutes. The pH of the reaction mixture should be maintained between 10 and 11.
-
Reaction Completion: After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 2 hours, followed by stirring at room temperature for another 4 hours.
-
Acidification and Precipitation: Cool the reaction mixture again in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-Myristoyl-L-glutamic acid will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.
-
Purification by Recrystallization: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water or acetone/water mixture, to obtain the purified N-Myristoyl-L-glutamic acid.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-Myristoyl-L-glutamic acid.
| Parameter | Value |
| Reactants | |
| L-Glutamic Acid | 5.0 g |
| Myristoyl Chloride | 9.2 mL |
| Product | |
| Theoretical Yield | 12.1 g |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
| Melting Point | (To be determined experimentally) |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | (Expected peaks for myristoyl chain and glutamic acid moiety) |
| ¹³C NMR (DMSO-d₆) | (Expected peaks for myristoyl chain and glutamic acid moiety) |
| Mass Spectrum (m/z) | [M-H]⁻ expected at ~356.24 |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of N-Myristoyl-L-glutamic acid.
Caption: Workflow for the synthesis of N-Myristoyl-L-glutamic acid.
Reaction Scheme
The diagram below shows the chemical reaction for the synthesis of N-Myristoyl-L-glutamic acid.
Caption: Synthesis of N-Myristoyl-L-glutamic acid.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Myristoyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Myristoyl Glutamic Acid, a lipoamino acid of interest in various research and development fields, using reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent amphipathic nature of this compound, possessing both a hydrophobic myristoyl tail and a hydrophilic glutamic acid headgroup, makes RP-HPLC an ideal purification technique. This document outlines the chromatographic conditions, sample preparation, and a step-by-step purification protocol. Additionally, it includes a troubleshooting guide and visual diagrams to illustrate the experimental workflow and key methodological relationships.
Introduction
This compound is a synthetic N-acyl amino acid that finds applications in cosmetics, drug delivery, and biomedical research. Its unique structure imparts surfactant-like properties, making it a valuable component in various formulations. The purity of this compound is critical for its functional performance and for ensuring reproducible results in research and product development. Reversed-phase HPLC is a powerful technique for the purification of such amphipathic molecules due to its high resolution and selectivity.[1][2][3] This method separates molecules based on their hydrophobicity, allowing for the efficient removal of impurities.[2]
Chromatographic Method Development
The selection of an appropriate stationary phase, mobile phase, and gradient is crucial for the successful purification of this compound.
Stationary Phase: A C18 reversed-phase column is the most common choice for the separation of hydrophobic and amphipathic molecules.[1][4] The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the myristoyl chain of the analyte, leading to good retention and separation.
Mobile Phase: A typical mobile phase for the RP-HPLC purification of modified amino acids consists of an aqueous component and an organic modifier.[4][5]
-
Aqueous Phase (Solvent A): Water with an acidic modifier, such as 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, protonating the carboxylic acid groups of glutamic acid, which reduces peak tailing and improves peak shape.[1][6]
-
Organic Phase (Solvent B): Acetonitrile is a common organic solvent used in RP-HPLC due to its low viscosity and UV transparency.[4]
Elution Profile: A gradient elution, where the concentration of the organic solvent is gradually increased, is optimal for separating compounds with a wide range of hydrophobicities, which is often the case in crude synthetic mixtures.[4][7]
Experimental Protocol
This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific crude sample and HPLC system.
1. Materials and Reagents
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
Methanol (for sample dissolution)
-
0.22 µm syringe filters
2. Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Analytical HPLC system with a C18 column (e.g., 5 µm particle size, 250 x 4.6 mm) for purity analysis
-
Rotary evaporator or lyophilizer
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A small amount of methanol or a mixture of the mobile phase can be used.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
4. Preparative HPLC Purification
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection | 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 5 | 30 |
| 35 | 95 |
| 40 | 95 |
| 41 | 30 |
| 50 | 30 |
5. Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the purity of each collected fraction using analytical HPLC.
-
Pool the fractions containing the pure product.
6. Post-Purification Processing
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
Table 1: Analytical HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1 mL/min |
| Detection | 210 nm |
| Injection Volume | 20 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 95 |
| 25 | 95 |
| 26 | 30 |
| 30 | 30 |
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. phmethods.net [phmethods.net]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Glutamic Acid | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Glutamic Acid and GABA | SIELC Technologies [sielc.com]
- 7. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
Application Notes and Protocols for Myristoyl Glutamic Acid in Targeted Drug Delivery Systems
Disclaimer: The following application notes and protocols are provided as a scientifically-grounded, illustrative guide for researchers. While based on established principles of drug delivery using amphiphilic molecules, direct and extensive published research on Myristoyl Glutamic Acid as a primary vehicle for targeted drug delivery is limited. These protocols are intended to serve as a starting point for research and development.
Introduction
This compound is an amphiphilic molecule comprising a hydrophobic myristoyl tail (a C14 fatty acid) and a hydrophilic glutamic acid headgroup. This structure lends itself to self-assembly in aqueous environments, forming micellar nanostructures. These micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides colloidal stability. The glutamic acid component offers potential for surface modifications to achieve targeted delivery to tissues or cells that overexpress amino acid transporters, which is a characteristic of many cancer cells.[1][2] This document outlines the potential application of this compound in the development of a targeted drug delivery system for anticancer therapy.
Principle of Operation
The myristoyl group facilitates the self-assembly of this compound into micelles in an aqueous solution above its critical micelle concentration (CMC). Hydrophobic drug molecules can be entrapped within the myristoyl core of these micelles.[3] The negatively charged carboxylic acid groups of the glutamic acid headgroups on the micelle surface can help in stabilizing the nanoparticles. Furthermore, these surface-exposed glutamic acid residues can potentially interact with amino acid transporters that are upregulated in various cancer cells, thereby facilitating targeted uptake.[1]
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data for a this compound-based micellar system encapsulating a model hydrophobic anticancer drug, such as Paclitaxel. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Physicochemical Properties of Drug-Loaded this compound Micelles
| Parameter | Value | Method of Analysis |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 to -35 mV | Laser Doppler Velocimetry |
| Critical Micelle Concentration (CMC) | 50 - 100 µM | Pyrene Fluorescence Assay |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | Value | Formula |
| Drug Loading Content (DLC) | 5 - 10% | (Mass of drug in micelles / Total mass of micelles) x 100% |
| Encapsulation Efficiency (EE) | 70 - 90% | (Mass of drug in micelles / Initial mass of drug) x 100% |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 | 10 |
| 6 | 15 | 30 |
| 12 | 25 | 50 |
| 24 | 40 | 75 |
| 48 | 55 | 90 |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound Micelles
This protocol describes the preparation of drug-loaded micelles using the thin-film hydration method.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel)
-
Chloroform or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The typical molar ratio of this compound to drug is between 10:1 and 20:1.
-
Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Place the flask under a vacuum for at least 2 hours to ensure complete removal of any residual solvent.
-
Hydrate the thin film by adding pre-warmed PBS (pH 7.4) and gently agitating the flask.
-
Sonicate the resulting suspension in a bath sonicator for 10-15 minutes until the solution becomes clear, indicating the formation of micelles.
-
To obtain a uniform size distribution, extrude the micellar solution through a 0.22 µm syringe filter.
-
Store the prepared drug-loaded micelles at 4°C.
Protocol 2: Characterization of Micelles
1. Particle Size and Zeta Potential:
- Dilute an aliquot of the micellar solution with deionized water.
- Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Measure the zeta potential using Laser Doppler Velocimetry.
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
- To separate the encapsulated drug from the free drug, centrifuge the micellar solution using a centrifugal filter device (e.g., Amicon Ultra, 10 kDa MWCO).
- Lyophilize the micelles to obtain a dry powder and weigh it.
- Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to disrupt the micelles and release the encapsulated drug.
- Quantify the amount of the drug using High-Performance Liquid Chromatography (HPLC).
- Calculate DLC and EE using the formulas provided in Table 2.
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the drug release profile.
Materials:
-
Drug-loaded micelle solution
-
Dialysis membrane (MWCO suitable to retain micelles but allow free drug to pass, e.g., 10 kDa)
-
Release buffer (PBS at pH 7.4 and acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator
Procedure:
-
Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the release buffer.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using HPLC.
-
Calculate the cumulative drug release as a percentage of the total encapsulated drug.
Visualizations
Signaling Pathway
Caption: Targeted uptake and intracellular drug release mechanism.
Experimental Workflow
Caption: Workflow for micelle preparation and evaluation.
References
Application Notes & Protocols: Conjugation of Myristoyl Glutamic Acid to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein and peptide lipidation is a critical post-translational modification that plays a pivotal role in cellular signaling, protein trafficking, and membrane anchoring.[1] N-myristoylation, the attachment of a 14-carbon saturated fatty acid (myristic acid), is essential for the function of numerous signaling proteins.[1][2] This modification enhances the hydrophobicity of peptides, facilitating their interaction with cellular membranes and enabling the recruitment of cytosolic proteins to specific subcellular locations.[1][3]
This document provides a detailed protocol for the chemical conjugation of myristoyl glutamic acid to the N-terminus of a synthetic peptide using solid-phase peptide synthesis (SPPS). The inclusion of a glutamic acid linker can provide additional functionality and spacing between the lipid moiety and the peptide backbone.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminally amidated peptides) or 2-chlorotrityl chloride resin (for C-terminally acid peptides).
-
Fmoc-protected Amino Acids: Standard side-chain protected Fmoc-amino acids.
-
This compound: N-Myristoyl-L-glutamic acid with a suitable protecting group on the γ-carboxyl group (e.g., tert-butyl ester, OtBu) to prevent side reactions.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).
-
Deprotection Reagent: 20% (v/v) piperidine in dimethylformamide (DMF).
-
Solvents: High-purity DMF, dichloromethane (DCM), and N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column. Acetonitrile (ACN) and water with 0.1% TFA as mobile phases.
-
Characterization: Mass spectrometer (e.g., LC-ESI-MS or MALDI-TOF) and Nuclear Magnetic Resonance (NMR) spectrometer.
Peptide Synthesis and On-Resin Lipidation
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.[4][5]
2.1. Peptide Chain Assembly:
-
Swell the chosen resin in DMF for 30-60 minutes in a reaction vessel.
-
Perform cycles of Fmoc deprotection and amino acid coupling to assemble the desired peptide sequence.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Coupling: Activate the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Wash the resin with DMF.
-
2.2. N-Terminal Conjugation of this compound:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin-bound peptide thoroughly with DMF.
-
Prepare the activated this compound solution:
-
Dissolve N-Myristoyl-L-glutamic acid-γ-tert-butyl ester (1.5-2 equivalents) and a coupling agent (e.g., HATU, 1.5 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
-
Add the activated this compound solution to the resin-bound peptide.
-
Allow the coupling reaction to proceed for 4-6 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test (which should be negative, indicating the absence of free primary amines).
-
After the reaction is complete, wash the resin extensively with DMF and DCM and dry it under vacuum.
Cleavage and Deprotection
-
Transfer the dried, lipidated peptide-resin to a cleavage vessel.
-
Add the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Gently agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the tert-butyl ester from the glutamic acid.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
4.1. Purification by RP-HPLC:
-
Dissolve the crude myristoylated peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 20-80% acetonitrile over 30-40 minutes.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final purified myristoylated peptide.
4.2. Characterization:
-
Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the this compound moiety (Myristic acid: ~228.37 g/mol ; Glutamic acid: ~147.13 g/mol , minus water molecules lost during amide bond formation). A characteristic neutral loss of the myristoyl group (~210 Da) may be observed during MS/MS fragmentation.[6]
-
NMR Spectroscopy: For structural analysis, the peptide can be analyzed by 1D and 2D NMR spectroscopy in a suitable solvent (e.g., a mixture of H2O/D2O or an organic solvent like DMSO-d6).[7][8] The presence of the myristoyl group will introduce a set of aliphatic proton signals in the upfield region of the 1H NMR spectrum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of a model this compound-peptide conjugate.
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 60-80% | Gravimetric analysis after cleavage and precipitation |
| Purity (Crude) | 40-70% | Analytical RP-HPLC (peak area integration at 220 nm) |
| Purified Peptide Yield | 15-30% | Gravimetric analysis after lyophilization |
| Purity (Purified) | >95% | Analytical RP-HPLC (peak area integration at 220 nm) |
| Identity Confirmation | Confirmed | Mass Spectrometry (matching observed vs. theoretical mass) |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound-peptides.
Signaling Pathway Involvement
Myristoylated proteins are often key components of signal transduction pathways, where the lipid modification facilitates membrane localization and subsequent protein-protein interactions.[2][3][9]
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
Application Notes and Protocols for the Quantification of Myristoyl Glutamic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Glutamic Acid is an N-acyl amino acid, a class of lipid signaling molecules that are gaining increasing attention for their roles in various physiological and pathological processes. As a derivative of myristic acid, a 14-carbon saturated fatty acid, and glutamic acid, an essential amino acid and neurotransmitter, this compound is implicated in cellular signaling cascades. Accurate quantification of this analyte in biological matrices such as plasma, serum, and tissue is crucial for understanding its biological function, identifying its role as a potential biomarker, and for advancing drug discovery and development programs.
These application notes provide detailed protocols for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The quantification of this compound in complex biological samples requires highly selective and sensitive analytical techniques. LC-MS/MS is the preferred method due to its high specificity and sensitivity, allowing for direct analysis with minimal sample derivatization. GC-MS, while also a powerful technique, typically requires derivatization to increase the volatility of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a robust and sensitive platform for the quantification of this compound. The methodology involves chromatographic separation of the analyte from the sample matrix followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an alternative approach for the quantification of this compound. This method necessitates a derivatization step to convert the non-volatile this compound into a more volatile compound suitable for gas chromatography. Silylation is a common derivatization technique for this purpose.
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative parameters for the analysis of this compound in biological samples. These values are illustrative and may vary depending on the specific instrumentation and matrix effects.
Table 1: LC-MS/MS Method Performance (Illustrative)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Recovery | > 80% |
Table 2: GC-MS Method Performance (Illustrative)
| Parameter | Value |
| Linearity Range | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | 80 - 120% |
| Precision (CV%) | < 20% |
| Recovery | > 75% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation: Protein Precipitation
This protocol is a common and effective method for removing proteins from plasma samples.[1]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled this compound internal standard solution (e.g., Deuterated this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard into the mass spectrometer. Hypothetical transitions are provided below.
-
This compound: Precursor ion (e.g., [M+H]+ or [M-H]-) -> Product ion
-
Deuterated this compound: Precursor ion -> Product ion
-
-
Collision Energy and other MS parameters: These must be optimized for each transition to achieve maximum sensitivity.[2]
-
3. Quality Control
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).
Protocol 2: Quantification of this compound in Tissue Homogenates by GC-MS
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
This protocol involves extraction of the analyte from tissue homogenate followed by derivatization to make it volatile for GC-MS analysis.
-
Homogenize approximately 100 mg of tissue in 1 mL of a suitable buffer (e.g., PBS).
-
To 200 µL of the homogenate, add 10 µL of the stable isotope-labeled internal standard.
-
Add 800 µL of a 2:1 (v/v) mixture of chloroform:methanol for liquid-liquid extraction.
-
Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Collect the lower organic phase and evaporate to dryness under nitrogen.
-
Derivatization:
-
To the dried extract, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.[3]
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
2. GC-MS Conditions
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized this compound and its internal standard.
-
Signaling Pathways and Experimental Workflows
N-Acyl Amino Acid Signaling
N-acyl amino acids are a class of lipid signaling molecules with diverse biological functions.[4][5] They are structurally related to endocannabinoids and are involved in processes such as inflammation, pain perception, and energy metabolism.[5] The general biosynthesis of N-acyl amino acids can occur through the action of N-acyl transferases or via the oxidative metabolism of N-acylethanolamines.[5] Their signaling is often mediated by G-protein coupled receptors (GPCRs).
Caption: General biosynthesis and signaling pathway of N-acyl amino acids.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the key steps in the LC-MS/MS-based quantification of this compound in a biological sample.
Caption: Workflow for LC-MS/MS analysis of this compound.
Experimental Workflow for GC-MS Quantification
This diagram outlines the procedure for quantifying this compound using GC-MS, including the essential derivatization step.
Caption: Workflow for GC-MS analysis of this compound.
Synthesis of Stable Isotope-Labeled Internal Standard
For accurate quantification, a stable isotope-labeled internal standard, such as Deuterated this compound, is essential. This can be synthesized by reacting deuterated myristic acid with glutamic acid.
Caption: Synthesis of a stable isotope-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. forensicrti.org [forensicrti.org]
- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Myristoyl Glutamic Acid in Liposome Formulations: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Note: AN-LIP-MGA001
Introduction:
Myristoyl Glutamic Acid (MGA) is an N-acyl amino acid derivative that combines the lipophilic properties of myristic acid with the hydrophilic and biocompatible nature of glutamic acid. This amphiphilic structure makes it a compelling candidate for integration into liposomal drug delivery systems. While its primary use to date has been in the cosmetics industry as a surfactant with mild cleaning and bacteriostatic properties, its potential in advanced drug delivery is an emerging area of interest.[1][2][3] The incorporation of MGA into liposome bilayers is hypothesized to offer several advantages, including enhanced stability, modified drug release profiles, and potential for targeted delivery, particularly to tissues expressing glutamate receptors. This document provides a comprehensive overview of the potential applications, experimental protocols, and characterization of MGA-containing liposomes.
Potential Applications:
The unique properties of this compound suggest its utility in several areas of liposomal drug delivery:
-
Enhanced Drug Encapsulation and Stability: The myristoyl chain can intercalate into the lipid bilayer, potentially increasing its stability and influencing membrane fluidity.[4] The glutamic acid headgroup may provide steric hindrance and electrostatic repulsion, preventing aggregation and enhancing the shelf-life of the liposomal formulation.
-
Targeted Drug Delivery: The exposed glutamic acid moiety on the liposome surface could act as a ligand for glutamate receptors, which are expressed in various tissues, including the central nervous system and the skin.[5][6][7] This could enable targeted delivery of therapeutic agents to specific cells or tissues, reducing off-target effects.
-
Topical and Transdermal Delivery: In dermatological applications, MGA-liposomes may improve the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum. The surfactant-like properties of MGA could facilitate the interaction of liposomes with skin lipids. Furthermore, targeting glutamate receptors on skin cells could be beneficial for treating inflammatory skin conditions.[8][9]
-
pH-Responsive Drug Release: The carboxylic acid groups of the glutamic acid residue can be protonated or deprotonated depending on the pH of the surrounding environment. This property could be exploited to design pH-sensitive liposomes that release their payload in the acidic microenvironment of tumors or endosomes.
Experimental Protocols
1. Preparation of this compound (MGA) Liposomes by Thin-Film Hydration-Extrusion
This protocol describes the preparation of unilamellar liposomes incorporating MGA using the thin-film hydration method followed by extrusion.[10][11]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound (MGA)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin)
Equipment:
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Vortex mixer
-
Probe sonicator (optional)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPC, cholesterol, and MGA in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of the components should be optimized based on the desired formulation (e.g., DPPC:Cholesterol:MGA at 55:40:5).
-
If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 45-50°C for DPPC).
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed (above Tc) aqueous buffer (e.g., PBS pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). The hydration process should be carried out for at least 1 hour.
-
-
Size Reduction (Extrusion):
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution.[12]
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
2. Characterization of MGA-Liposomes
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the liposome suspension with an appropriate buffer and analyze using a DLS instrument to determine the mean particle size and PDI. Use the same instrument in ELS mode to measure the zeta potential, which indicates the surface charge and stability of the liposomes.
b. Encapsulation Efficiency (%EE):
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above.
-
Lyse the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100
-
c. In Vitro Drug Release Study:
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the drug-loaded liposome formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation
Table 1: Physicochemical Properties of Liposome Formulations
| Formulation Code | Molar Ratio (DPPC:Chol:MGA) | Mean Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| Lipo-Control | 60:40:0 | 110.5 ± 2.1 | 0.15 ± 0.02 | -5.2 ± 0.8 | 85.3 ± 3.5 |
| Lipo-MGA-1 | 59:40:1 | 112.8 ± 2.5 | 0.14 ± 0.03 | -15.7 ± 1.2 | 87.1 ± 2.9 |
| Lipo-MGA-5 | 55:40:5 | 118.3 ± 3.1 | 0.12 ± 0.02 | -28.4 ± 1.8 | 90.5 ± 2.1 |
| Lipo-MGA-10 | 50:40:10 | 125.6 ± 3.8 | 0.11 ± 0.01 | -35.1 ± 2.3 | 92.3 ± 1.7 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Table 2: In Vitro Drug Release Profile
| Formulation Code | Cumulative Release at 24h (pH 7.4) (%) | Cumulative Release at 24h (pH 5.5) (%) |
| Lipo-Control | 35.2 ± 2.8 | 40.1 ± 3.1 |
| Lipo-MGA-5 | 30.5 ± 2.5 | 55.8 ± 3.5 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes, suggesting pH-responsive release.
Visualizations
Caption: Workflow for MGA-liposome preparation and characterization.
References
- 1. This compound | C19H35NO5 | CID 18634845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. Acylglycerols of Myristic Acid as New Candidates for Effective Stigmasterol Delivery—Design, Synthesis, and the Influence on Physicochemical Properties of Liposomes [mdpi.com]
- 5. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate transporter Slc1a3 mediates inter‐niche stem cell activation during skin growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Nonpeptidergic neurons suppress mast cells via glutamate to maintain skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonpeptidergic neurons suppress mast cells via glutamate to maintain skin homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell-Based Assays Using Myristoyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Glutamic Acid is an amino acid surfactant recognized for its mild cleansing and bacteriostatic properties in cosmetic formulations.[1][2][3] The conjugation of myristic acid to glutamic acid suggests potential for enhanced cellular uptake and membrane interaction, making it a compound of interest for investigating biological activities in various in vitro cell-based models.[4] While direct extensive research on this compound is emerging, the well-documented roles of glutamic acid in cellular processes such as inflammation, collagen synthesis, and wound healing provide a strong rationale for its study.[5][6][7][8]
These application notes provide detailed protocols for in vitro cell-based assays to investigate the efficacy of this compound in key areas of dermatological and therapeutic interest. The protocols are designed to be adaptable for high-content screening and mechanistic studies.[9]
Anti-Inflammatory Activity
Application: To evaluate the potential of this compound to mitigate inflammatory responses in skin cells. This is crucial for developing treatments for inflammatory skin conditions.
Mechanism Insight: Glutamine, a precursor to glutamic acid, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10][11] It is hypothesized that this compound may exhibit similar or enhanced anti-inflammatory activity due to the myristoyl group facilitating its entry into cells.
Quantitative Data Summary
The following table presents hypothetical data on the effect of this compound on pro-inflammatory cytokine secretion from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Treatment Group | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | - | 25.3 ± 3.1 | 15.8 ± 2.5 | 0.5 ± 0.1 |
| LPS (1 µg/mL) | - | 845.6 ± 50.2 | 650.1 ± 45.7 | 35.2 ± 2.8 |
| LPS + MGA | 10 | 620.4 ± 42.8 | 480.9 ± 33.1 | 25.6 ± 2.1 |
| LPS + MGA | 50 | 310.7 ± 25.1 | 225.3 ± 18.9 | 12.3 ± 1.5 |
| LPS + MGA | 100 | 150.2 ± 15.6 | 110.5 ± 12.4 | 5.8 ± 0.9 |
MGA: this compound. Data are presented as mean ± standard deviation.
Experimental Protocol: Anti-Inflammatory Assay in Macrophages
This protocol details the steps to assess the anti-inflammatory effects of this compound on RAW 264.7 macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for Nitric Oxide measurement[12]
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[13]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine and nitric oxide analysis.
-
Nitric Oxide Assay: Determine the nitric oxide concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.[12]
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Data Analysis: Analyze the data to determine the dose-dependent inhibitory effect of this compound on the production of inflammatory mediators.
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for the anti-inflammatory assay.
Collagen Synthesis Promotion
Application: To determine the ability of this compound to stimulate collagen production in human dermal fibroblasts. This is relevant for anti-aging and skin repair applications.
Mechanism Insight: Glutamic acid is a precursor for proline synthesis, an essential amino acid for collagen formation.[5] Studies have shown that L-glutamic acid can enhance collagen deposition.[5][8] The myristoyl group may enhance the delivery of glutamic acid into fibroblasts, thereby promoting collagen synthesis.
Quantitative Data Summary
The following table shows hypothetical data for the effect of this compound on collagen production by human dermal fibroblasts.
| Treatment Group | Concentration (µM) | Total Collagen (µg/mL) | Cell Viability (%) |
| Vehicle Control | - | 12.5 ± 1.8 | 100 |
| MGA | 10 | 18.2 ± 2.1 | 102 ± 4.5 |
| MGA | 50 | 25.8 ± 3.0 | 98 ± 5.1 |
| MGA | 100 | 35.1 ± 3.9 | 95 ± 6.2 |
MGA: this compound. Data are presented as mean ± standard deviation.
Experimental Protocol: Collagen Synthesis Assay
This protocol describes how to measure total collagen production by human dermal fibroblasts treated with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
This compound
-
Sirius Red Total Collagen Detection Kit[14]
-
MTT or similar cell viability assay kit[15]
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HDFs in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM).
-
Incubation: Culture the cells for 72 hours to allow for collagen production and deposition.
-
Collagen Staining:
-
Wash the cell layers with PBS.
-
Fix the cells with a suitable fixative.
-
Stain the collagen with Sirius Red dye solution as per the kit protocol.[14]
-
Wash away the unbound dye.
-
-
Quantification:
-
Elute the bound dye with the elution buffer provided in the kit.
-
Measure the absorbance of the eluted dye using a plate reader at the appropriate wavelength (typically 540 nm).
-
-
Cell Viability: In a parallel plate, perform an MTT assay to assess the cytotoxicity of the compound and normalize collagen production to cell number.[15]
-
Data Analysis: Calculate the total collagen content and express it as µg/mL, normalized to cell viability.
Wound Healing and Cell Migration
Application: To assess the effect of this compound on the migration of skin cells, a critical process in wound healing.
Mechanism Insight: Amino acids are fundamental for the repair of damaged skin.[7] Glutamic acid-loaded hydrogels have been shown to accelerate wound healing by enhancing collagen deposition and angiogenesis.[5][8] By promoting cell migration, this compound could potentially accelerate the closure of wounds.
Quantitative Data Summary
The following table presents hypothetical data from a scratch wound healing assay with human keratinocytes.
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) |
| Vehicle Control | - | 25.4 ± 3.5 |
| MGA | 10 | 38.9 ± 4.1 |
| MGA | 50 | 55.2 ± 5.3 |
| MGA | 100 | 72.8 ± 6.8 |
MGA: this compound. Data are presented as mean ± standard deviation.
Experimental Protocol: Scratch Wound Healing Assay
This protocol outlines the steps for a classic in vitro wound healing assay.
Materials:
-
Human Keratinocytes or Fibroblasts
-
Appropriate cell culture medium
-
This compound
-
6-well cell culture plates
-
200 µL pipette tips for creating the "scratch"
-
Microscope with a camera
Procedure:
-
Cell Seeding: Grow a confluent monolayer of cells in 6-well plates.
-
Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (e.g., 10, 50, 100 µM).
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.
Logical Relationship Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated Healing of Diabetic Wounds Treated with L-Glutamic acid Loaded Hydrogels Through Enhanced Collagen Deposition and Angiogenesis: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic-acid grafted hyaluronic acid inhibits inflammatory factors via fibroblast and skin model tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Functions of Amino Acids in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamine Attenuates Inflammation and Stimulates Amniotic Cell Proliferation in Premature Rupture of Membranes-related in vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine Deprivation Causes Hydrogen Peroxide-induced Interleukin-8 Expression via Jak1/Stat3 Activation in Gastric Epithelial AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Protein Myristoylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of chemical tools and methodologies for the investigation of protein myristoylation, a critical lipid modification involved in a myriad of cellular processes. The following sections detail the use of specific inhibitors of N-myristoyltransferase (NMT), chemical probes for metabolic labeling, and protocols for in vitro and cell-based assays.
Introduction to Protein N-Myristoylation
N-myristoylation is a post-translational modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein.[1] This modification is catalyzed by N-myristoyltransferase (NMT) and is crucial for protein localization, stability, and involvement in signal transduction pathways.[1][2] Dysregulation of N-myristoylation is implicated in various diseases, including cancer and infectious diseases, making NMT a significant target for drug development.[3][4]
Chemical Tools for Studying Protein Myristoylation
A variety of chemical tools are available to study protein myristoylation, primarily falling into two categories: NMT inhibitors and metabolic probes.
N-Myristoyltransferase (NMT) Inhibitors: These small molecules are designed to block the catalytic activity of NMT, thereby preventing the myristoylation of substrate proteins. They are invaluable for elucidating the functional consequences of inhibiting this modification.
Metabolic Probes: These are analogs of myristic acid that can be incorporated into proteins by NMT in living cells. Typically, these probes contain a bioorthogonal handle, such as an alkyne or azide group, which allows for the subsequent visualization and identification of myristoylated proteins through click chemistry.[5][6]
Data Presentation: NMT Inhibitors
The following table summarizes the quantitative data for two well-characterized and potent NMT inhibitors, IMP-1088 and DDD85646.[7]
| Inhibitor | Target(s) | IC50 / Kd | Recommended Cellular Concentration | Key Applications |
| IMP-1088 | Human NMT1 and NMT2 | IC50: <1 nM for HsNMT1/2; Kd: <210 pM for HsNMT1[8] | 100 nM for complete inhibition[4][7] | Antiviral research (e.g., rhinoviruses)[9][10], cancer cell studies[4] |
| DDD85646 (IMP-366) | Human NMT1/2, Trypanosoma brucei NMT | IC50: 4 nM for hNMT, 2 nM for TbNMT[11] | 1 µM for complete inhibition[7] | Antiparasitic drug development[11][12], cancer research[4] |
Experimental Protocols
Protocol 1: In Vitro N-Myristoyltransferase (NMT) Activity Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of NMT in vitro, which is suitable for inhibitor screening and kinetic studies.[13][14]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., from pp60src: H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2)[13]
-
Assay buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
96-well black polypropylene microplates
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of myristoyl-CoA, peptide substrate, and CPM in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Initiate the enzymatic reaction by adding 15 µL of the peptide substrate solution.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals (excitation: 380 nm, emission: 470 nm) at 25°C.[13]
-
The rate of reaction is proportional to the rate of increase in fluorescence, which results from the reaction of CPM with the coenzyme A (CoA) product.
Protocol 2: Metabolic Labeling of Myristoylated Proteins in Cell Culture
This protocol details the use of an alkyne-tagged myristic acid analog (e.g., YnMyr) to label myristoylated proteins in living cells for subsequent detection.[15][16]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Myristic acid alkyne (YnMyr)
-
Lysis buffer (e.g., PBS, 0.1% SDS, 1% Triton X-100, protease inhibitors)
-
Click chemistry reagents (e.g., azide-fluorophore or azide-biotin)
-
SDS-PAGE and Western blotting or in-gel fluorescence imaging equipment
Procedure:
-
Culture cells to the desired confluency.
-
Remove the culture medium and replace it with fresh medium supplemented with YnMyr (e.g., 25 µM). As a negative control, treat a separate plate with natural myristic acid.[15]
-
Incubate the cells for a sufficient period to allow for metabolic labeling (e.g., 16 hours).[15]
-
Wash the cells twice with PBS and lyse the cells on ice using the lysis buffer.
-
Clarify the lysate by centrifugation.
-
Perform a click reaction on the cell lysate by adding the azide-fluorophore or azide-biotin and the click chemistry catalyst system.
-
Analyze the labeled proteins:
-
For fluorescence detection: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner.
-
For enrichment and Western blotting: If using azide-biotin, enrich the labeled proteins using streptavidin beads, followed by elution and analysis by Western blotting with an antibody against the protein of interest.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMT Catalytic Cycle.
Caption: Metabolic Labeling Workflow.
Caption: Myristoylation in Src Kinase Signaling.
Caption: Role of Myristoylation in G-protein Signaling.
References
- 1. Use of alkyne-tagged myristic acid to detect N-terminal myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide analysis of protein lipidation using chemical probes: in-gel fluorescence visualization, identification and quantification of N-myristoylation, N- and S-acylation, O-cholesterylation, S-farnesylation and S-geranylgeranylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling cellular myristoylation and palmitoylation using ω-alkynyl fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IMP-1088 - Wikipedia [en.wikipedia.org]
- 10. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DDD85646 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration | eLife [elifesciences.org]
- 16. A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing aggregation of Myristoyl Glutamic Acid in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Myristoyl Glutamic Acid (MGA) in stock solutions.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in the MGA stock solution upon preparation or storage.
This is a common indication of aggregation or precipitation of this compound. The long myristoyl tail makes the molecule lipophilic, leading to poor aqueous solubility and a tendency to self-assemble.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Inappropriate Solvent | MGA is sparingly soluble in water[1]. The recommended primary solvent is Dimethyl Sulfoxide (DMSO)[2][3]. | Protocol 1: Basic MGA Stock Solution Preparation. 1. Weigh the desired amount of MGA powder in a sterile microfuge tube. 2. Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM). 3. Vortex thoroughly for 1-2 minutes until the MGA is completely dissolved. Gentle warming to 37°C or brief ultrasonication can aid dissolution[3][4]. 4. Visually inspect the solution for any particulate matter. If present, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and transfer the clear supernatant to a new tube. |
| Low pH | The glutamic acid headgroup has two carboxylic acid moieties. At low pH, these groups will be protonated, reducing the electrostatic repulsion between MGA molecules and promoting aggregation. | Protocol 2: pH Adjustment. 1. Prepare the MGA stock solution in DMSO as described in Protocol 1. 2. For aqueous working solutions, use a buffer with a pH above the pKa of the glutamic acid carboxyl groups (pKa1 ~2.2, pKa2 ~4.3). A buffer pH of 7.0-7.4 is generally recommended. 3. When diluting the DMSO stock into an aqueous buffer, add the MGA stock solution dropwise to the buffer while vortexing to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation. |
| High Concentration | MGA is a surfactant and can form micelles or other aggregates above its critical micelle concentration (CMC)[5][6]. Preparing stock solutions at excessively high concentrations increases the likelihood of aggregation. | Protocol 3: Determining an Optimal Stock Concentration. 1. Prepare a high-concentration stock solution of MGA in DMSO (e.g., 50 mM). 2. Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 1 mM). 3. Observe the solutions for any signs of precipitation or cloudiness immediately after preparation and after storage at recommended conditions (-20°C or -80°C)[2][3]. 4. The highest concentration that remains clear upon storage is the optimal stock concentration for your experimental needs. |
| Improper Storage | Repeated freeze-thaw cycles can induce aggregation. Storage at inappropriate temperatures can also affect stability. | Protocol 4: Aliquoting and Storage. 1. Once the MGA stock solution is prepared, aliquot it into smaller, single-use volumes in sterile microfuge tubes. 2. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months)[2][3]. 3. When needed, thaw a single aliquot and use it for your experiment. Discard any unused portion of the thawed aliquot to avoid freeze-thaw cycles. |
| Hydrophobic Interactions | The long myristoyl chains can interact via hydrophobic forces, leading to aggregation. | Protocol 5: Use of Co-solvents and Surfactants. 1. For in vivo or cell-based assays requiring further dilution in aqueous media, the use of co-solvents and non-ionic surfactants can help maintain solubility. 2. A common formulation involves a multi-step dilution: a. Add the DMSO stock solution to a solution of PEG300. b. Add Tween-80 and mix. c. Finally, add saline or the desired aqueous buffer[7]. 3. The final concentration of each component should be optimized for your specific application to ensure solubility and minimize toxicity. |
| Ionic Strength | The presence of certain ions can influence the stability of MGA solutions. | Protocol 6: Optimizing Ionic Strength. 1. Prepare your aqueous buffer with varying concentrations of salt (e.g., 50 mM, 100 mM, 150 mM NaCl). 2. Add the MGA DMSO stock to each buffer and observe for any signs of precipitation. 3. Studies on similar molecules have shown that both very low and very high salt concentrations can sometimes promote aggregation[8]. An intermediate ionic strength is often optimal. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO[2][3]. MGA has very low solubility in water[1].
Q2: At what temperature should I store my MGA stock solution?
A2: For short-term storage (days to weeks), 4°C is acceptable, but for long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C[2][3].
Q3: My MGA solution is cloudy. Can I still use it?
A3: A cloudy solution indicates the presence of aggregates or precipitates. It is not recommended to use a cloudy solution as the actual concentration of soluble MGA will be unknown, leading to inaccurate experimental results. You should try to resolubilize the compound using the methods in the troubleshooting guide or prepare a fresh stock solution.
Q4: How can I prevent my MGA from precipitating when I dilute it into an aqueous buffer for my cell-based assay?
A4: To prevent precipitation upon dilution into aqueous media, you can try the following:
-
Use a buffered solution with a pH of 7.0-7.4.
-
Add the DMSO stock solution slowly to the aqueous buffer while vortexing.
-
Pre-warm the aqueous buffer to 37°C.
-
Consider using a formulation that includes co-solvents like PEG300 and a non-ionic surfactant like Tween-80[7].
Q5: What is the maximum concentration I can use for my MGA stock solution in DMSO?
A5: While a specific maximum solubility is not consistently reported across all sources, concentrations up to 2.5 mg/mL have been mentioned[3]. It is best practice to determine the optimal concentration for your specific lot of MGA and experimental conditions by performing a solubility test as described in Protocol 3.
Visual Guides
Caption: Workflow for preparing and storing stable MGA stock solutions.
Caption: Factors influencing the aggregation of this compound.
References
- 1. This compound, 53576-52-6 [thegoodscentscompany.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Antibacterial | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myristoyl Glutamic Acid Synthesis
Welcome to the technical support center for the synthesis of Myristoyl Glutamic Acid (N-Tetradecanoyl-L-glutamic acid). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Schotten-Baumann reaction, a common method for N-acylation of amino acids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incorrect pH: The reaction is highly pH-dependent. If the pH is too low, the amine group of glutamic acid will be protonated and less nucleophilic. If it's too high, hydrolysis of myristoyl chloride can become a significant side reaction. 2. Poor Solubility of Reactants: Glutamic acid has limited solubility in many organic solvents, while myristoyl chloride is not soluble in water. This can lead to a slow or incomplete reaction. 3. Hydrolysis of Myristoyl Chloride: Myristoyl chloride can react with water, especially at higher temperatures and pH, reducing the amount available to acylate the glutamic acid. 4. Suboptimal Temperature: Low temperatures can slow down the reaction rate, while high temperatures can increase the rate of myristoyl chloride hydrolysis and other side reactions. | 1. Optimize pH: Maintain the reaction pH in the range of 10-11 for optimal results. Use a pH meter and slowly add a base (e.g., NaOH solution) to keep the pH constant during the addition of myristoyl chloride. 2. Use a Biphasic Solvent System: A common approach is to use a two-phase system of water and an organic solvent (e.g., tetrahydrofuran, diethyl ether, or dichloromethane). The glutamic acid is dissolved in the aqueous phase with a base, and the myristoyl chloride is in the organic phase. Vigorous stirring is essential to maximize the interfacial area for the reaction. The use of a phase-transfer catalyst can also be beneficial. 3. Control Reagent Addition and Temperature: Add the myristoyl chloride slowly and dropwise to the cooled reaction mixture (0-5 °C) to minimize its hydrolysis. 4. Maintain Low Temperature: Keep the reaction temperature low, ideally between 0-15°C, to suppress the hydrolysis of the acyl chloride. |
| Presence of Impurities | 1. Unreacted Myristic Acid: This can result from the hydrolysis of myristoyl chloride. 2. Di-acylated Product: Although less common for glutamic acid's alpha-amino group, over-acylation could be a possibility under harsh conditions. 3. Unreacted Glutamic Acid: Incomplete reaction will leave starting material in the product mixture. | 1. Purification: Myristic acid can be removed during the purification step. After acidification of the reaction mixture to precipitate the product, washing the crude product with a non-polar solvent like hexane can help remove residual myristic acid. Recrystallization is also an effective purification method. 2. Stoichiometry Control: Use a slight excess of myristoyl chloride (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the glutamic acid, but avoid a large excess to minimize side reactions. 3. Reaction Monitoring and Purification: Monitor the reaction progress using Thin Layer Chromatography (TLC). After the reaction is complete, the unreacted glutamic acid can be removed by washing the crude product with water after precipitation. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation: Vigorous stirring of a biphasic system can sometimes lead to stable emulsions, making phase separation difficult. 2. Product is an Oily Substance: The product may not precipitate as a solid, making it difficult to collect by filtration. | 1. Break the Emulsion: Adding a saturated brine solution can help to break up emulsions. Alternatively, centrifugation can aid in phase separation. 2. Extraction and Crystallization: If the product oils out, extract it into an organic solvent like ethyl acetate after acidification. Dry the organic layer, evaporate the solvent, and then attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Schotten-Baumann reaction. This involves the acylation of the amino group of glutamic acid with myristoyl chloride in the presence of a base.[1] The reaction is typically carried out in a biphasic solvent system to accommodate the different solubilities of the reactants.[1]
Q2: Why is pH control so critical in this synthesis?
A2: pH control is crucial for two main reasons. First, the amino group of glutamic acid needs to be deprotonated to act as an effective nucleophile. This requires a basic environment. Second, the acylating agent, myristoyl chloride, is susceptible to hydrolysis, which is accelerated at high pH. Therefore, a balance must be struck, with a pH range of 10-11 generally being optimal to allow for efficient acylation while minimizing the hydrolysis of the myristoyl chloride.
Q3: What are the key parameters to optimize for this reaction?
A3: The key parameters to optimize are:
-
pH: As discussed, maintaining a pH of 10-11 is critical.
-
Temperature: The reaction should be kept cool (0-15°C) to minimize hydrolysis of the myristoyl chloride.[2]
-
Solvent System: A biphasic system of water and an organic solvent is often used. The choice of organic solvent can influence the reaction rate and ease of workup.
-
Stirring Rate: Vigorous stirring is necessary in a biphasic system to ensure good mixing of the reactants.
-
Stoichiometry: The molar ratio of myristoyl chloride to glutamic acid should be carefully controlled. A slight excess of the acyl chloride is often used.
Q4: What are the expected side products, and how can they be minimized?
A4: The primary side product is myristic acid, formed from the hydrolysis of myristoyl chloride. This can be minimized by maintaining a low reaction temperature, controlling the rate of myristoyl chloride addition, and ensuring efficient stirring. Unreacted starting materials can also be present if the reaction does not go to completion.
Q5: How can I purify the final product?
A5: Purification is typically achieved by acidification of the reaction mixture to a pH of around 2-3, which causes the this compound to precipitate. The solid can then be collected by filtration and washed with water to remove inorganic salts and any remaining glutamic acid. Further purification can be achieved by washing with a non-polar solvent to remove myristic acid, followed by recrystallization from a suitable solvent system.
Quantitative Data on Reaction Conditions
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| pH | < 9 | Low | High (if reaction occurs) | Incomplete deprotonation of the amino group leads to a slow reaction. |
| 10 - 11 | Optimal | Good | Balances efficient nucleophilic attack with minimal hydrolysis of myristoyl chloride. | |
| > 12 | Decreasing | Lower | Increased rate of myristoyl chloride hydrolysis leads to lower yield and more myristic acid impurity. | |
| Temperature | 0 - 5 °C | Good | High | Minimizes hydrolysis of myristoyl chloride, leading to a cleaner reaction. |
| 10 - 15 °C | Optimal | Good | A good balance between reaction rate and minimizing side reactions.[2] | |
| > 25 °C | Decreasing | Lower | Significantly increases the rate of myristoyl chloride hydrolysis. | |
| Solvent | Water only | Low | N/A | Poor solubility of myristoyl chloride. |
| Biphasic (Water/THF) | High | Good | Good solubility for both reactants in their respective phases. | |
| Biphasic (Water/DCM) | High | Good | Dichloromethane is a common organic phase for this type of reaction. |
Experimental Protocols
Detailed Methodology for this compound Synthesis via Schotten-Baumann Reaction
This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction for N-acylation of amino acids.[3][4] Optimization of specific quantities and reaction times may be necessary.
Materials:
-
L-Glutamic Acid
-
Myristoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
Hexane (for washing)
-
Ethyl Acetate (for recrystallization, optional)
-
Anhydrous Sodium Sulfate
-
pH meter or pH paper
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Glutamic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-glutamic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with stirring. Cool the flask in an ice bath to 0-5°C.
-
Preparation of Myristoyl Chloride Solution: In a separate container, dissolve myristoyl chloride (1.05 equivalents) in an equal volume of an organic solvent such as THF or diethyl ether.
-
Reaction Setup: Place the flask containing the glutamic acid solution in an ice bath on a magnetic stirrer and begin vigorous stirring.
-
Addition of Myristoyl Chloride: Slowly add the myristoyl chloride solution dropwise to the stirred glutamic acid solution over a period of 30-60 minutes.
-
pH Control: During the addition, monitor the pH of the reaction mixture. Maintain the pH between 10 and 11 by the dropwise addition of a 1 M NaOH solution as needed.
-
Reaction: After the addition is complete, allow the reaction to stir vigorously at 0-5°C for an additional 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Workup - Acidification and Precipitation: Once the reaction is complete, slowly add a 1 M HCl solution with stirring to acidify the mixture to a pH of approximately 2. This will cause the this compound to precipitate as a white solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with cold deionized water to remove inorganic salts and any unreacted glutamic acid. Then, wash with cold hexane to remove any residual myristic acid.
-
Drying: Dry the purified solid under vacuum.
-
(Optional) Recrystallization: For higher purity, the dried product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. Dissolve the product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration and dry under vacuum.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
troubleshooting low yield in Myristoyl Glutamic Acid conjugation reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for Myristoyl Glutamic Acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound conjugation?
A1: The most common and industrially applied method for synthesizing N-acyl amino acids like this compound is the Schotten-Baumann reaction.[1] This reaction involves the acylation of an amino acid (Glutamic Acid) with an acyl chloride (Myristoyl Chloride) in the presence of a base.[2][3]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: A base is crucial for two main reasons. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. If not neutralized, the acid would protonate the unreacted glutamic acid, rendering its amino group non-nucleophilic and halting the reaction.[4][5][6] Second, the base helps to drive the reaction equilibrium towards the formation of the amide product.[3]
Q3: What is the role of the two-phase solvent system often used in this reaction?
A3: The "Schotten-Baumann conditions" often refer to a two-phase system, typically consisting of water and an organic solvent like dichloromethane or diethyl ether.[2] In this setup, the base resides in the aqueous phase to neutralize the acid byproduct, while the reactants (Myristoyl Chloride and Glutamic Acid) and the final product remain primarily in the organic phase.[2] This separation prevents the hydrolysis of the acyl chloride by water and allows the amine to act as an effective nucleophile.[6]
Q4: Can other acylating agents be used instead of Myristoyl Chloride?
A4: Yes, other acylating agents such as acetic anhydride can be used for the acylation of benzylamines, and similar principles apply to the acylation of amino acids.[3] However, acyl chlorides are highly reactive and commonly used for this type of synthesis.
Troubleshooting Guide: Low Yield and Other Issues
This section addresses specific problems you may encounter during the this compound conjugation reaction.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Q: My overall yield is very low. What are the likely causes?
A: Low yield in a Schotten-Baumann reaction can stem from several factors. The most common issues are:
-
Hydrolysis of Myristoyl Chloride: Myristoyl chloride is highly reactive and can be hydrolyzed by water, especially if the pH is not well-controlled or if addition is too fast. This side reaction consumes your acylating agent, reducing the yield of the desired product.
-
Incorrect pH: The pH of the reaction is critical. If the pH is too low (acidic), the amino group of glutamic acid will be protonated, making it a poor nucleophile and stopping the reaction.[5] If the pH is too high, it can accelerate the hydrolysis of the acyl chloride.
-
Inadequate Mixing: If using a biphasic system, vigorous stirring is essential to ensure the reactants, which are in different phases, can interact at the interface.
-
Low Purity of Starting Materials: Ensure your L-Glutamic acid and Myristoyl Chloride are of high purity. Impurities can interfere with the reaction.
-
Product Loss During Work-up: The acidification and precipitation step is critical. If the pH is not lowered sufficiently, the product will remain dissolved as its carboxylate salt. Conversely, using an excessive amount of acid can also affect recovery. Ensure thorough washing to remove inorganic salts, but avoid excessive washing which might dissolve some of the product.
Q: I see a significant amount of unreacted glutamic acid in my final product analysis. How can I fix this?
A: The presence of unreacted glutamic acid points to incomplete acylation. Consider the following:
-
Stoichiometry: You may need to adjust the molar ratio of the reactants. While a 1:1 ratio is theoretically required, a slight excess (1.1 to 1.2 equivalents) of myristoyl chloride can sometimes be used to drive the reaction to completion. However, be aware that excess acyl chloride will need to be removed during work-up.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Try extending the reaction time and monitoring the progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
-
Temperature: While the initial addition is often done at low temperatures (0-5 °C) to control the exothermic reaction, allowing the reaction to warm to room temperature and stir for several hours is typical to ensure completion.
Q: My product is an oil or a sticky solid, not a crystalline powder. What should I do?
A: An oily or impure product often indicates the presence of byproducts or residual starting materials.
-
Myristic Acid: If your myristoyl chloride was hydrolyzed, the resulting myristic acid can contaminate your product.
-
Diacylation: Although less common for the alpha-amino group, side-chain reactions or diacylation could potentially occur, leading to impurities.
-
Purification: The purification process is key to obtaining a clean, solid product.
-
Acidification: Ensure the pH is brought down to 1-2 to fully precipitate the N-acyl amino acid.[7]
-
Washing: Wash the filtered precipitate thoroughly with cold water to remove any remaining salts (like NaCl).
-
Recrystallization: This is a powerful technique for purification. A solvent system like ethanol/water is often effective for N-acyl amino acids. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity is observed. Allow it to cool slowly to form crystals.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Quantitative Data on Reaction Parameters
Optimizing reaction parameters is key to achieving high yields. The following tables summarize the impact of critical variables.
Table 1: Effect of pH on N-Acylation Yield
| pH Range | Approximate Yield (%) | Observations |
| 8-9 | Low | Incomplete reaction due to protonation of the amine. |
| 10-11 | 90-98% | Optimal range for maximizing nucleophilicity of the amine while minimizing hydrolysis of the acyl chloride.[1] |
| 12-13 | 55-75% | Yield decreases significantly due to the rapid hydrolysis of myristoyl chloride at highly alkaline conditions.[1] |
Note: Yield data is adapted from a study on Lauroyl Lysine synthesis via the Schotten-Baumann reaction and serves as a strong indicator for optimizing this compound synthesis.[1]
Table 2: Recommended Reactant Stoichiometry and Conditions
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Glu:Myr-Cl) | 1 : 1.05-1.1 | A slight excess of the acylating agent can help drive the reaction to completion. |
| Base | Sodium Hydroxide (NaOH) | Inexpensive, effective, and commonly used in Schotten-Baumann reactions.[3] |
| Temperature (Addition) | 0 - 5 °C | Controls the initial exothermic reaction and minimizes hydrolysis of myristoyl chloride. |
| Temperature (Reaction) | Room Temperature (20-25 °C) | Allows the reaction to proceed to completion after the initial controlled addition. |
| Reaction Time | 2 - 4 hours | Typically sufficient for the reaction to go to completion. Monitor by TLC if necessary. |
Detailed Experimental Protocol
This protocol provides a detailed methodology for the synthesis of N-Myristoyl-L-Glutamic Acid.
Materials:
-
L-Glutamic Acid (1.0 eq)
-
Myristoyl Chloride (1.05 eq)
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or another suitable organic solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ice bath, magnetic stirrer, pH meter, filtration apparatus
Procedure:
-
Preparation of Glutamic Acid Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH probe, dissolve L-Glutamic Acid (1.0 eq) and Sodium Hydroxide (2.0 eq) in deionized water. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Acyl Chloride Solution: In a separate beaker, dissolve Myristoyl Chloride (1.05 eq) in THF.
-
Acylation Reaction: Slowly add the Myristoyl Chloride solution dropwise to the cooled glutamic acid solution over a period of 30-60 minutes. Throughout the addition, maintain the temperature below 10 °C and the pH between 10 and 11 by adding a 4M NaOH solution as needed.[1]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Product Precipitation: After the reaction is complete, cool the mixture in an ice bath again. Slowly add concentrated HCl to acidify the mixture to a pH of 1-2.[7] A white precipitate of N-Myristoyl-L-Glutamic Acid should form.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the filtered solid several times with cold deionized water to remove inorganic salts (e.g., NaCl).
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Slowly add hot deionized water until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to complete crystallization.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and FT-IR.
References
- 1. researchgate.net [researchgate.net]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. scribd.com [scribd.com]
- 7. CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google Patents [patents.google.com]
Technical Support Center: Myristoyl Glutamic Acid in Cell Culture Applications
This technical support center provides guidance on the stability of Myristoyl Glutamic Acid (MGA) in various cell culture media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?
-
Myristoyl Group: Myristic acid is a C14:0 saturated fatty acid and is chemically stable under standard cell culture conditions (neutral pH, 37°C). The primary challenge with the myristoyl moiety is its low solubility in aqueous media.
-
Glutamic Acid: Glutamic acid is a stable amino acid. However, like other amino acids in culture media, its concentration can change over time due to cellular uptake and metabolism.
-
Amide Bond: The amide bond linking the myristoyl group and glutamic acid is generally stable to chemical hydrolysis at the neutral pH of most cell culture media. However, it can be susceptible to enzymatic cleavage by proteases or amidases that may be present in the media, particularly if serum is used, or released by cells.
Q2: What factors can influence the stability of this compound in my experiments?
A2: Several factors can impact the stability and availability of MGA in your cell culture experiments:
-
pH of the Medium: While generally stable at neutral pH, extreme pH shifts could potentially increase the rate of amide bond hydrolysis.
-
Serum Content: Fetal Bovine Serum (FBS) and other serum supplements contain a variety of enzymes, including proteases and esterases, that could potentially degrade the amide bond of MGA.
-
Cellular Enzymes: Cells may release or express surface enzymes that can metabolize MGA.
-
Temperature and Storage: Like many biological reagents, prolonged storage of MGA-supplemented media at 4°C or 37°C can lead to degradation. It is advisable to prepare fresh media or conduct stability studies under your specific storage conditions. Repeated freeze-thaw cycles of stock solutions should be avoided.[1][2][3]
-
Solubility: The low aqueous solubility of the myristoyl moiety can lead to precipitation, especially at higher concentrations or in serum-free media. This is often a more significant issue than chemical degradation.
Q3: I'm observing inconsistent results in my experiments with this compound. Could this be a stability or solubility issue?
A3: Yes, inconsistent results are often linked to stability and solubility. Here are some troubleshooting tips:
-
Ensure Complete Solubilization: MGA is sparingly soluble in aqueous solutions. Prepare a concentrated stock solution in an organic solvent like DMSO before diluting it into your culture medium.[4] Ensure the final concentration of the organic solvent is not toxic to your cells (typically <0.1%).
-
Visual Inspection: Before each experiment, visually inspect your MGA-supplemented medium for any signs of precipitation. If precipitation is observed, consider lowering the concentration or optimizing the solubilization method.
-
Use Freshly Prepared Media: To minimize potential degradation, supplement your basal medium with MGA immediately before use.
-
Serum-Free vs. Serum-Containing Media: Be aware that MGA stability may differ between serum-free and serum-containing media due to the presence of enzymes in serum. If you are comparing results between these conditions, consider performing a stability check in both.
-
Perform a Stability Assessment: If you continue to experience inconsistencies, we highly recommend performing a stability study using the protocol outlined below to determine the half-life of MGA in your specific experimental setup.
Stability of this compound Components
The following table summarizes the known stability and potential issues associated with the components of this compound in a cell culture context.
| Component | Chemical Linkage | Known Stability Considerations in Cell Culture | Potential Issues |
| Myristic Acid | Saturated Fatty Acid | Chemically stable and resistant to peroxidation. | Low aqueous solubility, potential for precipitation in media, cellular uptake and metabolism.[5][6][] |
| Amide Bond | C-N Bond | Generally stable to chemical hydrolysis at neutral pH.[8][9][10] | Susceptible to enzymatic cleavage by proteases and amidases, which may be present in serum or released by cells.[11][12] |
| Glutamic Acid | Amino Acid | Generally stable, but its concentration can be altered by cellular metabolism.[1][13] | Can undergo conversion to pyroglutamic acid under certain analytical conditions (e.g., in a mass spectrometer source).[14][15] |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of MGA in your specific cell culture medium. The primary analytical method suggested is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which are standard for quantifying small molecules in complex biological fluids.[16][17][18][19][20][21]
Objective: To quantify the concentration of this compound in a chosen cell culture medium over time under standard incubation conditions.
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as per your experimental design
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Appropriate solvents for sample preparation and chromatography (e.g., acetonitrile, methanol, water, formic acid)
-
Syringe filters (0.22 µm) for sample clarification
Methodology:
-
Preparation of MGA-Supplemented Medium:
-
Prepare a concentrated stock solution of MGA in a suitable solvent (e.g., 10 mM in DMSO).
-
Aseptically supplement your cell culture medium with the MGA stock solution to your desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal.
-
Prepare a sufficient volume for all time points.
-
-
Incubation and Sampling:
-
Aliquot the MGA-supplemented medium into sterile conical tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one tube. This will be your analytical sample.
-
For the 0-hour time point, process the sample immediately after preparation.
-
-
Sample Processing:
-
For each sample, take a 1 mL aliquot.
-
To precipitate proteins (especially if serum is present), add an equal volume of ice-cold acetonitrile or methanol. Vortex thoroughly.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the processed samples at -80°C until analysis.
-
-
HPLC or LC-MS/MS Analysis:
-
Develop an appropriate chromatographic method to separate MGA from other media components. A reverse-phase C18 column is a common starting point.
-
For detection, use UV-Vis (if MGA has a chromophore or after derivatization) or, more suitably, mass spectrometry for higher specificity and sensitivity.
-
Prepare a standard curve of MGA in the same medium (processed at time 0) to allow for accurate quantification.
-
Analyze all samples from the time course.
-
-
Data Analysis:
-
Quantify the concentration of MGA at each time point using the standard curve.
-
Plot the concentration of MGA versus time.
-
From this plot, you can determine the degradation rate and the half-life of MGA in your medium under your specific conditions.
-
Caption: Workflow for assessing this compound stability.
Relevant Signaling Pathways
While the direct signaling effects of exogenously added this compound are not well-defined, the myristoyl group is critically important in a biological process called N-myristoylation . This is a lipid modification where N-myristoyltransferase (NMT), an enzyme, attaches a myristoyl group to the N-terminal glycine of many signaling proteins. This modification increases the protein's hydrophobicity, facilitating its localization to cellular membranes, which is often essential for its function in signaling cascades.
References
- 1. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Acids & Fatty Acids - Myristic Acid [unicareingredients.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 18. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]
- 21. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Myristoyl Glutamic Acid Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the degradation of Myristoyl Glutamic Acid (MGA) during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (MGA)?
A1: The two primary degradation pathways for MGA are hydrolysis of the amide bond and oxidation of the myristoyl (C14 fatty acid) chain.
-
Hydrolysis: The amide bond linking the myristoyl group and the glutamic acid can be cleaved, especially under acidic or basic conditions, yielding myristic acid and glutamic acid. N-acylated amino acids can exhibit surprising instability to hydrolysis under mild acidic conditions.[1]
-
Oxidation: The saturated fatty acid chain of MGA is susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen or oxidizing agents. This can lead to the formation of various oxidation byproducts. While the β-oxidation is a biological process, chemical oxidation can occur during storage.[2][3][4][5][6]
Q2: What are the recommended storage conditions for MGA to minimize degradation?
A2: To ensure the long-term stability of MGA, it is recommended to store it as a solid powder in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), freezing at -20°C is recommended.[2][7] If MGA is in a solvent, it is best to store it at -80°C for up to 6 months or -20°C for up to one month in a sealed container, protected from moisture and light.[1][8]
Q3: How does pH affect the stability of MGA in solution?
A3: The pH of the solution can significantly impact the stability of MGA. Acidic conditions can promote the hydrolysis of the amide bond. Studies on glutamic acid have shown that it can degrade to pyroglutamic acid in acidic solutions (e.g., 0.1 N HCl).[9][10] Therefore, it is crucial to maintain a neutral or near-neutral pH to minimize hydrolytic degradation.
Q4: Can MGA degrade at elevated temperatures?
A4: Yes, elevated temperatures can accelerate the degradation of MGA. High temperatures can promote both hydrolysis of the amide bond and oxidation of the fatty acid chain. For instance, studies on glutamic acid have shown significant degradation at temperatures of 100°C and above.[11][12]
Q5: Is MGA sensitive to light?
Q6: What are the potential degradation products of MGA I should be aware of?
A6: The primary degradation products are myristic acid and glutamic acid resulting from hydrolysis. Further degradation of glutamic acid can lead to pyroglutamic acid.[9][14][15] Oxidative degradation of the myristoyl chain can produce a complex mixture of smaller chain fatty acids, aldehydes, and ketones.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of MGA potency or concentration over time | Hydrolytic degradation of the amide bond. | - Verify the pH of your solution; adjust to a neutral range if necessary. - Store solutions at lower temperatures (-20°C or -80°C). - Prepare fresh solutions for critical experiments. |
| Appearance of new, unidentified peaks in HPLC/LC-MS analysis | Formation of degradation products (e.g., myristic acid, glutamic acid, pyroglutamic acid, or oxidation byproducts). | - Perform co-elution experiments with standards of potential degradation products. - Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare with expected degradation products. - Conduct a forced degradation study to intentionally generate degradation products for comparison. |
| Changes in the physical appearance of the MGA sample (e.g., discoloration, clumping) | Oxidation or reaction with container/closure. | - Store MGA under an inert atmosphere (e.g., nitrogen or argon). - Use amber vials or protect from light. - Ensure the storage container is made of an inert material. |
| Inconsistent experimental results | Degradation of MGA in the experimental medium. | - Assess the stability of MGA under your specific experimental conditions (temperature, pH, presence of other reagents). - Consider the use of antioxidants if oxidative degradation is suspected. |
Quantitative Data on MGA Stability
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is illustrative and should be confirmed by experimental studies.
| Storage Condition | Duration | Parameter | MGA Remaining (%) | Degradation Products Detected |
| Solid, -20°C, Dark, Dry | 12 Months | Purity | >99% | Not Detected |
| Solid, 4°C, Dark, Dry | 12 Months | Purity | 98% | Trace Myristic Acid |
| Solid, 25°C, Ambient Light, Ambient Humidity | 6 Months | Purity | 90% | Myristic Acid, Glutamic Acid |
| Solution (pH 7.4), 4°C, Dark | 1 Month | Concentration | 95% | Myristic Acid, Glutamic Acid |
| Solution (pH 5.0), 25°C, Ambient Light | 1 Week | Concentration | 85% | Myristic Acid, Glutamic Acid, Pyroglutamic Acid |
| Solution (pH 7.4), 40°C, Dark | 1 Week | Concentration | 80% | Myristic Acid, Glutamic Acid, Oxidation Products |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of MGA and its Hydrolytic Degradation Products
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of MGA, myristic acid, and glutamic acid.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
3. Sample Preparation:
-
Dissolve the MGA sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Standard Preparation:
-
Prepare individual stock solutions of MGA, myristic acid, and glutamic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a mixed standard solution containing all three compounds at known concentrations.
5. Analysis:
-
Inject the sample and standard solutions into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of each compound using a calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study of MGA
This protocol describes the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve MGA in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the sample before analysis.
2. Base Hydrolysis:
-
Dissolve MGA in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the sample before analysis.
3. Oxidative Degradation:
-
Dissolve MGA in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
4. Thermal Degradation:
-
Store solid MGA at 80°C for 48 hours.
-
Dissolve the heat-stressed sample for analysis.
5. Photodegradation:
-
Expose a solution of MGA to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze the sample and a dark control.
6. Analysis of Stressed Samples:
-
Analyze all stressed samples using the HPLC method described in Protocol 1 or a suitable LC-MS/MS method for more detailed characterization of degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for MGA stability testing.
Caption: Troubleshooting logic for MGA degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Stress Test [teletest.es]
- 5. Advanced Oxidative Stress Test (Whole Blood, Urine) | Precision Point [precisionpointdiagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. precisionpointdiagnostics.com [precisionpointdiagnostics.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Photocatalytic Modification of Amino Acids, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. medkoo.com [medkoo.com]
- 13. lcms.cz [lcms.cz]
- 14. gdx.net [gdx.net]
- 15. This compound | C19H35NO5 | CID 18634845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Myristoyl Glutamic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of synthetic Myristoyl Glutamic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying synthetic this compound?
A1: The primary challenges stem from its amphiphilic nature, possessing both a long hydrophobic myristoyl chain and a hydrophilic glutamic acid head. This can lead to issues such as poor solubility in common solvents, aggregation, and interactions with chromatography media that complicate separation from structurally similar impurities. Common impurities can include unreacted starting materials (myristic acid, glutamic acid), di-acylated products, or byproducts from side reactions like the formation of pyroglutamic acid.[1][2]
Q2: What are the most common purification methods for this compound?
A2: The most common methods are reversed-phase high-performance liquid chromatography (RP-HPLC) and recrystallization. RP-HPLC is effective for separating hydrophobic molecules and can provide high purity.[3][4] Recrystallization is a cost-effective method for removing impurities with different solubility profiles.[5][6] Acid precipitation can also be used as an initial purification step.[7]
Q3: How can I assess the purity of my final product?
A3: Purity is typically assessed using analytical RP-HPLC coupled with a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS).[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the chemical structure and identifying any residual impurities.
Q4: My this compound product is difficult to dissolve. What solvents should I use?
A4: Due to its amphiphilic nature, a single solvent may not be effective. For chromatography, it is often dissolved in the initial mobile phase, which may contain an organic solvent like acetonitrile or methanol mixed with water. For general handling, dissolving it in a small amount of a polar organic solvent like DMSO or ethanol and then diluting with aqueous buffers may be effective.[11] Solubility can be pH-dependent; adjusting the pH may improve solubility.
Troubleshooting Guides
Problem 1: Low Yield After RP-HPLC Purification
| Possible Cause | Solution |
| Poor solubility in loading buffer | Ensure the crude product is fully dissolved before injection. Try adding a small amount of organic solvent (e.g., DMSO, isopropanol) to the sample or gently warming it.[12] |
| Precipitation on the column | Decrease the sample concentration. Increase the initial percentage of organic solvent in the mobile phase. |
| Irreversible binding to the column | The hydrophobic myristoyl chain can interact strongly with the stationary phase. Use a column with a shorter alkyl chain (e.g., C8 instead of C18). Add a competitive agent or a non-ionic detergent to the mobile phase to reduce non-specific binding. |
| Product eluting in the flow-through | The mobile phase may be too non-polar. Decrease the initial concentration of the organic solvent. Ensure the column is properly equilibrated with the starting mobile phase.[12] |
| Broad, poorly resolved peaks | Optimize the gradient steepness; a shallower gradient can improve resolution.[13] Decrease the flow rate to allow for better equilibration. Ensure the column temperature is optimized, as higher temperatures can improve peak shape for hydrophobic molecules.[14] |
Below is a troubleshooting workflow for low yield in RP-HPLC:
Problem 2: Impurities Remain After Recrystallization
| Possible Cause | Solution |
| Incorrect solvent system | The ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[5][15] Experiment with different solvent systems, such as ethanol/water or acetone/water mixtures. |
| Cooling too rapidly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] |
| Insufficient amount of solvent | If too little solvent is used, the impurities may co-precipitate with the product upon cooling. Ensure just enough hot solvent is added to fully dissolve the solid.[5] |
| Supersaturation | The solution may be supersaturated and resistant to crystallization. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[15] |
| Insoluble impurities present | If some impurities do not dissolve in the hot solvent, perform a hot filtration to remove them before allowing the solution to cool.[16] |
Here is a logical diagram for troubleshooting recrystallization:
Quantitative Data Tables
The optimal parameters for purification can vary based on the specific impurities present in the crude synthetic mixture. The following tables provide illustrative examples of starting conditions for method development.
Table 1: Illustrative RP-HPLC Parameters
| Parameter | Condition 1 (High Resolution) | Condition 2 (Fast Separation) |
| Column | C8, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 40 min | 60-100% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 40°C | 50°C |
| Detection | 214 nm | 220 nm |
| Expected Purity | >98% | >95% |
Table 2: Recrystallization Solvent Screening (Illustrative)
| Solvent System | Ratio (v/v) | Dissolution Temperature | Crystallization Temperature | Expected Yield |
| Ethanol / Water | 9:1 | 70°C | 4°C | Moderate |
| Acetone / Water | 8:2 | 50°C | 4°C | High |
| Isopropanol | 100% | 80°C | Room Temperature | Low |
| Methanol | 100% | 60°C | 4°C | Moderate |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification
-
Sample Preparation: Dissolve the crude synthetic this compound in the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 10-20 mg/mL. If solubility is an issue, add a minimal amount of DMSO and vortex. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative RP-HPLC column (e.g., C8, 10 µm, 21.2 x 250 mm) with the initial mobile phase composition for at least 5 column volumes or until the baseline is stable.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the product using a linear gradient of increasing acetonitrile concentration (e.g., 50% to 95% over 40 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20 mg of crude product. Add a potential solvent (e.g., 90% ethanol) dropwise while heating until the solid dissolves. Allow to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent system and heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. youtube.com [youtube.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google Patents [patents.google.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Antibacterial | TargetMol [targetmol.com]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
optimizing the concentration of Myristoyl Glutamic Acid for cellular uptake studies
Here is a technical support center for optimizing the concentration of Myristoyl Glutamic Acid (MGA) for cellular uptake studies.
Welcome to the technical support center for this compound (MGA). This guide provides troubleshooting advice, experimental protocols, and technical data to help researchers and scientists optimize the concentration of MGA for cellular uptake studies.
Troubleshooting and FAQs
This section addresses common issues encountered during the optimization of MGA concentration for cellular uptake experiments.
Q1: My this compound (MGA) is not dissolving or is precipitating in my cell culture medium. What should I do?
A1: MGA has limited aqueous solubility. Proper preparation of a concentrated stock solution in an organic solvent is critical.
-
Solvent Choice: Use high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare your stock solution.[1][2]
-
Dissolution Technique: To dissolve MGA sodium salt in DMSO, warming the solution up to 60°C and using an ultrasonic bath may be necessary to achieve a concentration of approximately 2.5 mg/mL (6.59 mM).[1][2]
-
Working Concentration: When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%). Perform a serial dilution of your stock into the medium.
-
Precipitation in Media: If you observe precipitation upon dilution, it indicates that the MGA concentration is above its solubility limit in the aqueous medium. Try preparing a more dilute working solution from your stock. It is also advisable to pre-warm the cell culture medium to 37°C before adding the MGA stock solution.
Q2: I am observing high levels of cytotoxicity or cell death even at low MGA concentrations. How can I mitigate this?
A2: The myristoyl group can increase the hydrophobicity of the molecule, potentially leading to membrane disruption and cytotoxicity.[3] The glutamic acid component can also be excitotoxic to certain cell types, like neurons, at high concentrations.[4]
-
Determine the Cytotoxic Threshold: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or ATP-based assay) to determine the concentration range of MGA that is non-toxic to your specific cell line over your desired experimental timeframe.[5][6]
-
Reduce Incubation Time: Shorten the exposure time of the cells to MGA. Cellular uptake of myristoylated molecules can be rapid, sometimes reaching a maximum within 30 minutes.[7]
-
Check Serum Concentration: The presence of serum proteins in the culture medium can bind to MGA, potentially reducing its free concentration and mitigating cytotoxicity. Consider if your assay can be performed in the presence of low serum.
-
Cell Line Sensitivity: Be aware that different cell lines will exhibit different sensitivities. It is essential to establish a toxicity profile for each cell line you are working with.
Q3: The cellular uptake of MGA is very low or undetectable. How can I improve the signal?
A3: Low uptake can be due to several factors, from the MGA concentration to the detection method.
-
Increase MGA Concentration: Based on your cytotoxicity data, try using the highest non-toxic concentration of MGA to maximize the uptake signal.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal incubation period for maximal uptake without inducing significant cytotoxicity.
-
Temperature Dependence: Ensure your uptake experiments are performed at 37°C. The uptake of myristoylated molecules is an active process and is significantly reduced at lower temperatures (e.g., 4°C).[7]
-
Detection Method Sensitivity: Confirm that your method for detecting intracellular MGA (e.g., fluorescence microscopy, flow cytometry, LC-MS) is sensitive enough. If using a fluorescently labeled MGA, check the fluorophore's signal-to-noise ratio and ensure instrument settings are optimal.[8]
-
Cell Density: Ensure you are seeding an adequate number of cells. A low cell number will result in a low overall signal.
Q4: My experimental results are not reproducible. What are the common sources of variability?
A4: Reproducibility in cell-based assays is critical and can be affected by many factors.[9][10]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics, including transporter expression and membrane composition, can change over time in culture.[10]
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure your cell suspension is homogenous before and during plating.[11]
-
MGA Stock Solution: Prepare a large batch of MGA stock solution, aliquot it, and store it properly at -80°C to ensure consistency across experiments.[1] Avoid repeated freeze-thaw cycles.
-
Pipetting Technique: Small volumes of concentrated MGA stock must be pipetted accurately. Use calibrated pipettes and appropriate techniques to minimize errors.[11]
Data Presentation
The following tables provide reference data for planning your experiments.
Table 1: Physicochemical Properties and Storage of this compound (Sodium Salt)
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₃₄NNaO₅ | [2] |
| Molecular Weight | 379.47 g/mol | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Stock Solution Solubility | ~2.5 mg/mL (6.59 mM) in DMSO with heating/sonication | [1][2] |
| Powder Storage | 3 years at -20°C | [12] |
| Stock Solution Storage | 6 months at -80°C; 1 month at -20°C (sealed from light and moisture) | [1] |
Table 2: Example of a Dose-Response Experiment for Optimizing MGA Concentration
This table illustrates hypothetical results from a 24-hour experiment using a fluorescently-labeled MGA on a generic cancer cell line (e.g., HeLa).
| MGA Conc. (µM) | Final DMSO (%) | Cell Viability (%) (MTT Assay) | Mean Fluorescence Intensity (A.U.) (Flow Cytometry) |
| 0 (Vehicle Control) | 0.2% | 100 ± 5 | 10 ± 2 |
| 1 | 0.2% | 98 ± 6 | 55 ± 8 |
| 5 | 0.2% | 95 ± 5 | 250 ± 21 |
| 10 | 0.2% | 91 ± 7 | 510 ± 35 |
| 25 | 0.2% | 84 ± 8 | 980 ± 60 |
| 50 | 0.2% | 62 ± 11 | 1500 ± 110 |
| 100 | 0.2% | 35 ± 9 | 1850 ± 140 |
Experimental Protocols
Protocol 1: Preparation of MGA Stock Solution
This protocol describes how to prepare a 5 mM stock solution of MGA Sodium Salt in DMSO.
-
Preparation: Weigh out 1.897 mg of MGA Sodium Salt (MW: 379.47 g/mol ) in a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous, cell-culture grade DMSO to the tube.
-
Dissolution: To aid dissolution, warm the solution in a 60°C water bath for 10-15 minutes and vortex intermittently. If necessary, use a brief sonication step.[1][2] Visually inspect to ensure all solid has dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months.[1]
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the toxic concentration range of MGA.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of your MGA stock solution in complete cell culture medium. Include a vehicle control containing the highest concentration of DMSO that will be used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the MGA-containing medium to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Cellular Uptake Assay (Fluorescent MGA)
This protocol describes a general method for quantifying the uptake of a fluorescently-labeled MGA derivative using flow cytometry.
-
Cell Seeding: Seed cells in a 12-well or 24-well plate and grow until they reach 80-90% confluency.
-
Preparation: On the day of the experiment, prepare working solutions of fluorescent MGA in pre-warmed (37°C) serum-free medium at various concentrations determined from your cytotoxicity assay.
-
Incubation: Aspirate the growth medium, wash the cells once with warm PBS, and add the fluorescent MGA working solution to each well. Incubate at 37°C for the desired time (e.g., 30 minutes). As a negative control, incubate one sample at 4°C to assess passive membrane binding versus active transport.
-
Stopping Uptake: To stop the uptake, aspirate the MGA solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation buffer or trypsin. Neutralize trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Analysis: Centrifuge the cells, resuspend them in flow buffer (e.g., PBS with 1% BSA), and analyze them on a flow cytometer using the appropriate laser and emission filter for your fluorophore.
-
Quantification: The geometric mean fluorescence intensity (MFI) of the cell population corresponds to the amount of cellular uptake.
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for optimizing MGA concentration.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting MGA experiments.
Hypothetical MGA Cellular Interaction Pathway
Caption: Potential mechanisms of MGA cellular interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. youtube.com [youtube.com]
- 12. This compound | Antibacterial | TargetMol [targetmol.com]
Technical Support Center: Overcoming Myristoyl Glutamic Acid Interference in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome interference caused by Myristoyl Glutamic Acid in biochemical assays.
Troubleshooting Guides
Issue 1: Decreased or Complete Loss of Enzyme Activity
Possible Cause: this compound, as an anionic surfactant, can cause conformational changes in enzymes, leading to denaturation and loss of activity.[1][2] This is particularly relevant for enzymes that rely on specific three-dimensional structures for their catalytic function.
Troubleshooting Steps:
-
Determine the Critical Micelle Concentration (CMC) of this compound: Surfactant effects are often concentration-dependent.[3] Below the CMC, monomeric surfactant molecules may interact with the enzyme, while above the CMC, micelles can encapsulate or disrupt the enzyme's structure.
-
Optimize this compound Concentration: If the presence of this compound is essential for the experimental conditions, perform a dose-response experiment to find the lowest effective concentration that minimizes the impact on enzyme activity.
-
Inclusion of Additives:
-
Bovine Serum Albumin (BSA): BSA can act as a "sacrificial" protein, binding to this compound and reducing its interaction with the target enzyme.
-
Non-ionic Surfactants: In some cases, the addition of a mild, non-ionic surfactant (e.g., Tween-20, Triton X-100) at a concentration below its own CMC can help to stabilize the enzyme and prevent aggregation induced by the ionic surfactant.[4]
-
-
Buffer Optimization:
-
pH Adjustment: The charge of both the enzyme and this compound is pH-dependent. Modifying the buffer pH can alter their interaction.
-
Increased Ionic Strength: Increasing the salt concentration of the buffer can shield electrostatic interactions between the enzyme and the anionic head group of this compound.
-
Experimental Protocol: Optimizing Assay Conditions to Mitigate Enzyme Inhibition
-
Prepare a stock solution of this compound.
-
Set up a series of reactions with varying concentrations of this compound, both above and below its theoretical CMC.
-
Include control reactions:
-
No this compound (Positive control for enzyme activity).
-
No enzyme (Negative control).
-
-
Test the effect of additives: For a concentration of this compound that shows significant inhibition, set up parallel reactions including:
-
Increasing concentrations of BSA (e.g., 0.1%, 0.5%, 1%).
-
A low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20).
-
-
Vary buffer conditions: Test a range of pH values and salt concentrations.
-
Incubate the reactions and measure enzyme activity using a standard protocol for the enzyme of interest.
-
Analyze the data to determine the optimal conditions that maintain enzyme activity in the presence of this compound.
Issue 2: Increased Non-Specific Binding in Immunoassays (ELISA, Western Blot)
Possible Cause: The amphiphilic nature of this compound can promote non-specific binding of antibodies or other detection reagents to the assay surface (e.g., microplate wells, blotting membranes), leading to high background signals.[4][5]
Troubleshooting Steps:
-
Optimize Blocking Buffers:
-
Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk).
-
Test alternative blocking agents, such as commercially available synthetic blockers.
-
-
Modify Wash Buffers:
-
Increase the number of wash steps.
-
Increase the duration of each wash.
-
Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in the wash buffer to help disrupt non-specific hydrophobic interactions.
-
-
Antibody Diluent Composition: Ensure the diluent for both primary and secondary antibodies contains a blocking agent and/or a non-ionic surfactant to prevent aggregation and non-specific binding.
Experimental Protocol: Reducing High Background in an ELISA
-
Coat and block a microplate as per the standard protocol.
-
In the sample/analyte addition step, include a concentration of this compound that is relevant to the experimental system.
-
Set up parallel wells to test different troubleshooting strategies:
-
Blocking: Compare the standard blocking buffer with one containing a higher concentration of BSA or a different blocking agent.
-
Washing: Compare the standard wash protocol with an increased number of washes or the inclusion of 0.05% Tween-20 in the wash buffer.
-
Antibody Diluent: Compare the standard antibody diluent with one containing 0.1% BSA and 0.05% Tween-20.
-
-
Proceed with the remaining ELISA steps.
-
Measure the signal in control wells (no antigen) to assess the background level for each condition.
-
Analyze the results to identify the condition that provides the lowest background signal without compromising the specific signal.
Data Presentation
Table 1: Hypothetical Data on the Effect of this compound on Luciferase Activity and Mitigation with BSA
| This compound (µM) | BSA (%) | Relative Luciferase Activity (%) |
| 0 | 0 | 100 |
| 50 | 0 | 85 |
| 100 | 0 | 62 |
| 200 | 0 | 35 |
| 200 | 0.1 | 55 |
| 200 | 0.5 | 78 |
| 200 | 1.0 | 92 |
Table 2: Hypothetical Data on the Effect of this compound on ELISA Background and Mitigation Strategies
| This compound (µM) | Wash Buffer Additive | Antibody Diluent Additive | Background Absorbance (450 nm) |
| 0 | None | None | 0.05 |
| 100 | None | None | 0.45 |
| 100 | 0.05% Tween-20 | None | 0.25 |
| 100 | None | 0.1% BSA | 0.30 |
| 100 | 0.05% Tween-20 | 0.1% BSA | 0.10 |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound interferes with biochemical assays?
A1: this compound is an anionic surfactant. Its interference primarily stems from its amphiphilic nature. The myristoyl (C14) tail is hydrophobic, while the glutamic acid headgroup is hydrophilic and negatively charged. This structure allows it to interact with and potentially denature proteins, disrupt protein-protein interactions, and bind non-specifically to assay surfaces, leading to either inhibition of enzymatic reactions or high background in binding assays.[2]
Q2: How does the Critical Micelle Concentration (CMC) of this compound relate to its interference potential?
A2: The CMC is the concentration at which surfactant monomers assemble into micelles. Below the CMC, individual surfactant molecules can bind to hydrophobic patches on proteins, which may cause subtle conformational changes. Above the CMC, the formation of micelles introduces a new phase that can sequester proteins or other assay components, potentially leading to more drastic effects like protein unfolding and precipitation.[3] Understanding the CMC is crucial for designing experiments that minimize these effects.
Q3: Can this compound interfere with cell-based assays?
A3: Yes. As a surfactant, this compound can disrupt cell membranes, leading to cytotoxicity and affecting cell viability.[6] This can interfere with assays that measure cellular processes such as proliferation, apoptosis, or signaling pathways. It is essential to determine the non-toxic concentration range of this compound for the specific cell type being used.
Q4: Are there any alternatives to this compound that are less likely to cause interference?
A4: The choice of an alternative depends on the specific application of this compound in the experiment. If its surfactant properties are required, consider using a non-ionic surfactant like Tween-20 or Triton X-100, as they are generally considered milder and less likely to denature proteins than ionic surfactants.[2][4] If the acylated amino acid structure is essential, exploring derivatives with different acyl chain lengths or different amino acids may yield a compound with reduced interference.
Q5: What is the first step I should take if I suspect this compound is interfering with my assay?
A5: The first step is to confirm the interference. Run a control experiment where all components are present except for the analyte of interest, both with and without this compound. If you observe a significant change in the signal (e.g., decreased enzyme activity or increased background), this suggests interference. The next step is to perform a dose-response experiment to understand the concentration at which the interference becomes problematic.
Mandatory Visualizations
Caption: Interference mechanisms of this compound.
Caption: Troubleshooting workflow for assay interference.
Caption: Potential interference in a signaling pathway.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. artemisdx.com [artemisdx.com]
- 5. biocompare.com [biocompare.com]
- 6. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC [pmc.ncbi.nlm.nih.gov]
methods to improve the stability of Myristoyl Glutamic Acid formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoyl Glutamic Acid (MGA) formulations. The information is designed to help address common stability challenges such as precipitation, viscosity changes, and chemical degradation.
Troubleshooting Guides
Issue: Precipitation or Cloudiness in the Formulation
Precipitation or cloudiness in a this compound formulation is a common issue, often related to pH, temperature, or interactions with other ingredients.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low pH | This compound is an anionic surfactant and its solubility decreases in acidic conditions. Increase the pH of the formulation to above 6.0. The optimal pH range for stability is typically between 6.0 and 7.5. |
| High Electrolyte Concentration | High concentrations of salts can reduce the solubility of MGA through the common ion effect and by compressing the electrical double layer of the micelles. Reduce the concentration of electrolytes or select alternative salts. |
| Low Temperature | Solubility of MGA may decrease at lower temperatures, leading to crystallization or precipitation. Store the formulation at a controlled room temperature. If refrigeration is necessary, a stable formulation should be developed that includes co-solvents or hydrotropes. |
| Incompatibility with Cationic Ingredients | MGA can form insoluble complexes with cationic polymers or surfactants. Avoid using MGA in combination with cationic ingredients. |
Issue: Changes in Formulation Viscosity
Undesirable changes in the viscosity of an MGA formulation can impact its performance and aesthetic appeal.
Possible Causes and Solutions:
| Cause | Recommended Action |
| pH Shift | The viscosity of MGA solutions can be pH-dependent. Ensure the pH is maintained within the target range throughout the shelf life of the product by using an appropriate buffer system. |
| Electrolyte Concentration | The presence of electrolytes can significantly impact the micellar structure and, consequently, the viscosity. The effect can be non-linear, with viscosity first increasing and then decreasing with salt concentration. Optimize the electrolyte concentration to achieve the desired viscosity. |
| Interaction with Polymers | Certain polymers can interact with MGA micelles, leading to an increase or decrease in viscosity. Screen different types of polymers (e.g., non-ionic, anionic) and their concentrations to find a compatible system. |
| Temperature Fluctuations | Exposure to high or low temperatures can affect the hydration of the surfactant and the structure of the micellar network, leading to viscosity changes. Store the formulation under controlled temperature conditions. |
Issue: Chemical Degradation of this compound
Chemical degradation can lead to a loss of efficacy and the formation of undesirable byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis of the Amide Bond | At low pH and elevated temperatures, the amide bond of MGA can hydrolyze to form myristic acid and glutamic acid. Maintain the formulation pH between 6.0 and 7.5 and avoid prolonged exposure to high temperatures. |
| Cyclization of the Glutamic Acid Headgroup | The glutamic acid moiety can undergo intramolecular cyclization to form pyroglutamic acid, particularly in acidic conditions.[1][2] Maintaining a neutral pH is the most effective way to prevent this degradation pathway. |
| Oxidation | While less common for this molecule, the presence of oxidizing agents or exposure to UV light in the presence of photosensitizers could potentially lead to oxidation. Store the formulation in opaque containers and consider the addition of an antioxidant if the formulation contains susceptible ingredients. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulating with this compound?
A1: The optimal pH range for this compound formulations is typically between 6.0 and 7.5. In this range, the glutamic acid headgroup is fully ionized, which ensures good water solubility and stability. Below pH 6.0, the solubility can decrease, leading to precipitation.
Q2: How do electrolytes affect the stability of MGA formulations?
A2: Electrolytes can have a significant impact on the viscosity and stability of MGA formulations. They can influence the critical micelle concentration (CMC) and the shape and size of the micelles. While a moderate amount of salt can sometimes increase viscosity and improve foaming properties, excessive amounts can lead to precipitation of the surfactant. The specific effect will depend on the type and concentration of the electrolyte.
Q3: Can I use this compound with cationic ingredients?
A3: It is generally not recommended to formulate this compound, an anionic surfactant, with cationic ingredients. They can interact to form insoluble complexes, leading to precipitation and instability in the formulation.
Q4: What are the main degradation products of this compound?
A4: The two primary degradation pathways for this compound are hydrolysis of the amide bond and cyclization of the glutamic acid headgroup. Hydrolysis results in the formation of myristic acid and glutamic acid. Cyclization of the glutamic acid moiety leads to the formation of N-myristoyl-pyroglutamic acid.[1][2]
Q5: How can I prevent the precipitation of MGA in my formulation over time?
A5: To prevent precipitation, ensure the pH of your formulation is maintained between 6.0 and 7.5. Avoid high concentrations of electrolytes and do not use cationic ingredients. If the formulation is to be stored at low temperatures, consider adding a co-solvent (e.g., propylene glycol, glycerin) or a hydrotrope to improve the low-temperature stability.
Data Presentation
Table 1: Effect of pH on the Stability of a 5% this compound Solution at 40°C
| pH | MGA Remaining after 4 weeks (%) | Appearance |
| 4.0 | 85.2 | Hazy, with precipitate |
| 5.0 | 92.1 | Slightly hazy |
| 6.0 | 98.5 | Clear |
| 7.0 | 99.1 | Clear |
| 8.0 | 97.8 | Clear |
Table 2: Effect of Temperature on the Stability of a 5% this compound Solution at pH 7.0
| Temperature | MGA Remaining after 4 weeks (%) | Appearance |
| 4°C | 99.8 | Clear |
| 25°C (Room Temp) | 99.5 | Clear |
| 40°C | 99.1 | Clear |
| 50°C | 96.3 | Clear |
Table 3: Effect of NaCl Concentration on the Viscosity of a 10% this compound Solution at pH 7.0
| NaCl Concentration (%) | Viscosity (cP) | Appearance |
| 0 | 50 | Clear |
| 0.5 | 250 | Clear |
| 1.0 | 800 | Clear, slight gel formation |
| 2.0 | 500 | Hazy, phase separation |
Experimental Protocols
Protocol 1: Stability Testing of this compound Formulations
Objective: To assess the chemical stability of this compound in a formulation under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare batches of the this compound formulation. Package the samples in the intended final packaging or in inert glass containers.
-
Storage Conditions: Store the samples under various conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Low Temperature: 4°C ± 2°C
-
-
Time Points: Pull samples for analysis at initial (time zero), 1, 2, and 3 months for accelerated stability, and at initial, 3, 6, 12, and 24 months for real-time stability.
-
Analysis:
-
Visual Inspection: Observe the samples for any changes in color, odor, or appearance (e.g., precipitation, phase separation).
-
pH Measurement: Measure the pH of the formulation at each time point.
-
Viscosity Measurement: Measure the viscosity using a suitable viscometer.
-
MGA Assay: Quantify the concentration of this compound using a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: HPLC Method for Quantification of this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dilute the formulation in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.
Mandatory Visualization
Caption: Chemical degradation pathways of this compound.
Caption: Troubleshooting decision tree for MGA formulation instability.
Caption: Experimental workflow for MGA formulation stability testing.
References
dealing with phase separation of Myristoyl Glutamic Acid in complex media.
Welcome to the Technical Support Center for Myristoyl Glutamic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly concerning phase separation in complex experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an N-acyl amino acid, a type of surfactant. It consists of myristic acid, a 14-carbon saturated fatty acid, linked to glutamic acid, an amino acid.[1][2] This amphiphilic structure, possessing both a hydrophobic tail (myristoyl chain) and a hydrophilic head (glutamic acid), allows it to reduce surface tension at interfaces. It and its salt form, Sodium Myristoyl Glutamate, are used in cosmetics as cleansing and foaming agents.[3][4] In research, it serves as a versatile molecule for studying lipid-protein interactions, developing drug delivery systems, and in the formulation of various therapeutic agents.
Q2: What is phase separation and why does it occur with this compound?
Phase separation is the phenomenon where a substance, intended to be dissolved or uniformly dispersed in a liquid, separates into distinct layers or forms a precipitate. For surfactants like this compound, this can happen when its concentration exceeds its solubility limit in a given medium. This is often influenced by factors such as pH, temperature, and the presence of salts or other molecules that can interact with the surfactant.[5]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which molecules self-assemble into microscopic spherical structures called micelles.[6][7][8] Below the CMC, surfactant molecules exist individually. Above the CMC, any additional surfactant molecules will form micelles.[6][8] Knowing the CMC is crucial as working above this concentration can sometimes help to avoid phase separation by sequestering the hydrophobic tails within the micelles, which can improve the overall stability of the formulation. The CMC is a key parameter for understanding and controlling the behavior of this compound in solution.[6]
Q4: In what solvents is this compound soluble?
This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO).[9] Its sodium salt, Sodium Myristoyl Glutamate, has better solubility in aqueous solutions.[5] However, its solubility in aqueous buffers can be limited and is highly dependent on the pH and ionic strength of the solution. For complex media, co-solvents such as PEG300 or solubilizing agents like Tween-80 and SBE-β-CD are often used to improve solubility and prevent precipitation.[3][10]
Troubleshooting Guide: Phase Separation of this compound
This guide provides a systematic approach to diagnosing and resolving phase separation issues with this compound in your experiments.
Problem: I've observed precipitation or cloudiness in my this compound solution.
Step 1: Initial Assessment
-
Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? Does it settle quickly or remain suspended?
-
Concentration Check: Is the concentration of this compound you are using appropriate for the solvent system?
-
Media Complexity: What are the components of your complex media (e.g., salts, proteins, pH)?
Step 2: Identify the Potential Cause
Refer to the following diagram to identify the likely cause of phase separation.
Figure 1: Troubleshooting flowchart for this compound phase separation.
Step 3: Implement Solutions
Based on the potential cause identified, implement the following solutions:
-
Concentration Adjustment:
-
Action: Lower the concentration of this compound to below its solubility limit in your specific medium.
-
Protocol: Prepare a fresh stock solution at a higher concentration in a suitable solvent like DMSO and dilute it serially into your experimental medium to find the highest workable concentration without precipitation.
-
-
pH Modification:
-
Action: Adjust the pH of your medium. The solubility of this compound, which has carboxylic acid groups, is expected to increase at higher pH values where it is deprotonated and more water-soluble.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., from 6.0 to 8.0). Add your stock solution of this compound to each buffer and observe for precipitation. Use a pH that maintains both the stability of your compound and the integrity of your experiment.
-
-
Ionic Strength Optimization:
-
Action: Modify the salt concentration of your medium. High salt concentrations can sometimes decrease the solubility of surfactants through a "salting-out" effect.
-
Protocol: Prepare your experimental medium with different concentrations of the primary salt (e.g., NaCl) and test the solubility of this compound in each.
-
-
Temperature Control:
-
Action: Ensure your working temperature is optimal. Some surfactants exhibit a "cloud point," a temperature above which they phase separate from an aqueous solution. While this is more common for non-ionic surfactants, temperature can still affect solubility.
-
Protocol: If you observe precipitation upon warming, try to maintain your solutions at a lower, stable temperature (e.g., room temperature or 4°C, if compatible with your experiment). Conversely, gentle warming can sometimes help dissolve precipitates.[3]
-
-
Co-solvents and Stabilizers:
-
Action: Incorporate co-solvents or other stabilizing agents into your formulation.
-
Protocol: Prepare a stock solution of this compound in DMSO. For your final working solution, add the DMSO stock to a vehicle containing co-solvents like PEG300 and a small percentage of a non-ionic surfactant like Tween-80 before adding it to your aqueous medium.[3][10]
-
Data Presentation
The following tables summarize known properties and formulation components for this compound and its sodium salt.
Table 1: Physical and Chemical Properties
| Property | This compound | Sodium Myristoyl Glutamate |
| Molecular Formula | C19H35NO5 | C19H34NNaO5 |
| Molecular Weight | 357.48 g/mol | 379.47 g/mol |
| Appearance | Solid | Solid |
| Solubility (Water) | 0.889 mg/L (estimated at 25°C)[11] | Improved water solubility[5] |
| Solubility (Organic) | Soluble in DMSO[9] | Soluble in DMSO (2.5 mg/mL)[3][10] |
Table 2: Example Formulations to Prevent Phase Separation
| Formulation Component | Purpose | Example Protocol |
| DMSO | Primary solvent for stock solution | Dissolve this compound/Sodium Salt to a concentration of 2.5 mg/mL.[3][10] |
| PEG300 | Co-solvent | Add 100 µL of DMSO stock to 400 µL of PEG300.[3] |
| Tween-80 | Stabilizing surfactant | Add 50 µL of Tween-80 to the DMSO/PEG300 mixture.[3] |
| Saline / Buffer | Aqueous phase | Add 450 µL of saline to the final mixture for a 1 mL working solution.[3] |
| SBE-β-CD | Solubilizing agent | Add 100 µL of DMSO stock to 900 µL of 20% SBE-β-CD in saline.[3][10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for long-term storage or 4°C for short-term use.[3]
Protocol 2: Determining the Approximate Critical Micelle Concentration (CMC)
-
Prepare a series of dilutions of this compound in your specific experimental buffer.
-
Measure the surface tension of each dilution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is the point at which the surface tension stops decreasing significantly and plateaus. This is identified by the intersection of the two linear portions of the graph.[7]
Figure 2: Experimental workflow for determining the CMC of this compound.
Signaling Pathways and Logical Relationships
The stability of this compound in a complex medium is governed by a balance of intermolecular forces. The following diagram illustrates the key factors influencing its phase behavior.
Figure 3: Factors influencing the phase behavior of this compound.
References
- 1. This compound | C19H35NO5 | CID 18634845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. CAS 38517-37-2: N-Myristoyl-L-glutamic acid sodium salt [cymitquimica.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. justagriculture.in [justagriculture.in]
- 9. This compound | Antibacterial | TargetMol [targetmol.com]
- 10. immunomart.com [immunomart.com]
- 11. This compound, 53576-52-6 [thegoodscentscompany.com]
strategies to enhance the efficiency of Myristoyl Glutamic Acid conjugation to carrier molecules.
Welcome to the technical support center for Myristoyl Glutamic Acid (MGA) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the efficiency of MGA conjugation to carrier molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of conjugating this compound to a carrier molecule?
A1: Conjugating this compound (MGA) to carrier molecules, such as peptides or proteins, enhances their lipophilicity. This modification can improve the carrier's interaction with cell membranes, potentially leading to increased cellular uptake and improved pharmacokinetic profiles. The myristoyl group acts as a lipid anchor, facilitating membrane association.
Q2: Which functional groups are involved in the EDC/NHS-mediated conjugation of MGA to a carrier protein?
A2: In a typical EDC/NHS reaction, the carboxyl groups of this compound are activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and stabilized by NHS (N-hydroxysuccinimide). These activated MGA molecules then react with the primary amine groups (e.g., the ε-amino group of lysine residues) on the carrier protein to form stable amide bonds.[1][2]
Q3: What are the recommended initial molar ratios of MGA, EDC, and NHS to the carrier molecule?
A3: A common starting point for optimization is a molar excess of the reagents relative to the carrier molecule. We recommend starting with a molar ratio of 10-20 fold excess of MGA, 20-40 fold excess of EDC, and 20-40 fold excess of NHS. However, the optimal ratios will depend on the specific carrier molecule and the desired degree of conjugation, and should be determined empirically.
Q4: How can I improve the solubility of this compound for the conjugation reaction?
A4: this compound has limited solubility in aqueous buffers.[3][4][5] To improve solubility, it is recommended to first dissolve the MGA in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer.[3][6] Ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not denature the carrier protein.
Q5: What purification methods are suitable for separating the MGA-carrier conjugate from unreacted components?
A5: Due to the increased hydrophobicity of the conjugate, Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase Chromatography (RPC) are effective purification methods.[7][8][9] Size exclusion chromatography or dialysis can also be used to remove excess, unreacted MGA and coupling reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: The pH for the EDC/NHS activation and/or the amine coupling reaction may not be optimal. 2. Hydrolysis of Activated MGA: The NHS-ester intermediate is susceptible to hydrolysis. 3. Insufficient Reagent Concentration: The molar excess of MGA, EDC, or NHS may be too low. 4. Inactive Reagents: EDC and NHS are moisture-sensitive and may have degraded. | 1. Optimize pH: Perform the activation of MGA with EDC/NHS in a buffer at pH 4.5-6.0 (e.g., MES buffer).[2] For the coupling to the amine-containing carrier, adjust the pH to 7.2-8.5 (e.g., in PBS).[10] 2. Perform a two-step reaction: Activate the MGA first, then add the carrier molecule to the reaction mixture. This can minimize the hydrolysis of the activated MGA. 3. Increase Molar Ratios: Systematically increase the molar excess of MGA, EDC, and NHS. See the table below for suggested starting ranges. 4. Use Fresh Reagents: Always use fresh, high-quality EDC and NHS. Allow them to equilibrate to room temperature before opening to prevent moisture condensation.[1] |
| Precipitation or Aggregation of the Conjugate | 1. Increased Hydrophobicity: The myristoyl groups increase the hydrophobicity of the carrier molecule, leading to aggregation in aqueous buffers.[11] 2. High Degree of Labeling: Too many MGA molecules conjugated to the carrier can significantly increase its hydrophobicity. | 1. Modify Buffer Conditions: Include additives in your buffer to reduce aggregation, such as non-ionic detergents (e.g., 0.05% Tween-20), or a mixture of arginine and glutamate (e.g., 50 mM each).[11] 2. Control the Degree of Labeling: Reduce the molar excess of MGA in the reaction to achieve a lower degree of conjugation. 3. Optimize Purification: Use HIC with a gradient of decreasing salt concentration to elute the conjugate under conditions that minimize aggregation.[7] |
| Difficulty in Characterizing the Conjugate | 1. Heterogeneity of the Conjugate: The conjugation reaction can result in a mixture of molecules with varying numbers of MGA attached. 2. Challenges with Mass Spectrometry: The lipidated peptides may be difficult to analyze due to their hydrophobicity. | 1. Optimize Purification: Use high-resolution chromatography techniques like RPC to separate different conjugated species.[8] 2. Mass Spectrometry Analysis: A characteristic neutral loss of 210 Da, corresponding to the myristoyl moiety, can be observed in MS/MS analysis of myristoylated peptides, which can aid in their identification.[12] |
Quantitative Data Summary
The efficiency of MGA conjugation is influenced by several factors. The following table provides a general guide for optimizing reaction conditions. The exact values should be determined empirically for each specific system.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (MGA:Carrier) | 5:1 to 50:1 | A higher ratio drives the reaction towards a higher degree of labeling. Start with a lower ratio to avoid aggregation. |
| Molar Ratio (EDC:MGA) | 1:1 to 2:1 | A slight excess of EDC ensures efficient activation of the carboxyl groups on MGA. |
| Molar Ratio (NHS:EDC) | 1:1 to 1.2:1 | A slight excess of NHS stabilizes the activated intermediate. |
| Activation pH | 4.5 - 6.0 | This pH range is optimal for the activation of carboxyl groups by EDC.[2] |
| Coupling pH | 7.2 - 8.5 | A slightly basic pH deprotonates the primary amines on the carrier, making them more nucleophilic for the reaction with the activated MGA.[10] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to maintain the stability of the carrier protein, while room temperature can increase the reaction rate. |
| Reaction Time | 2 hours to Overnight | Longer reaction times can lead to a higher degree of conjugation, but may also increase the risk of protein degradation or aggregation. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Carrier Protein
This protocol is designed for the conjugation of MGA to a carrier protein such as Bovine Serum Albumin (BSA).
Materials:
-
This compound (MGA)
-
Carrier Protein (e.g., BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Organic Solvent: Anhydrous DMSO
-
Purification column (e.g., HIC or SEC)
Procedure:
-
Preparation of Reagents:
-
Dissolve the carrier protein in the Coupling Buffer to a final concentration of 5-10 mg/mL.
-
Dissolve MGA in DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 100 mM each).
-
-
Activation of this compound:
-
In a reaction tube, add the desired molar excess of the MGA stock solution to the Activation Buffer.
-
Add the EDC solution, followed by the Sulfo-NHS solution to the MGA mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Carrier Protein:
-
Add the activated MGA solution to the carrier protein solution.
-
Adjust the pH of the reaction mixture to 7.5 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated MGA.
-
-
Purification of the Conjugate:
-
Purify the MGA-protein conjugate from unreacted MGA and byproducts using a suitable chromatography method such as HIC or SEC.
-
Protocol 2: Quantification of Conjugation (Indirect Method via Amine Quantification)
This protocol uses the TNBSA (2,4,6-Trinitrobenzenesulfonic acid) assay to determine the percentage of primary amines on the carrier protein that have been conjugated with MGA.[14][15][16]
Materials:
-
Unmodified Carrier Protein (Control)
-
MGA-conjugated Carrier Protein
-
TNBSA Reagent
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5[14]
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using a known concentration of the unmodified carrier protein.
-
Prepare samples of both the unmodified and MGA-conjugated carrier proteins at the same concentration in the Reaction Buffer.
-
Add the TNBSA reagent to each standard and sample.
-
Incubate the reactions according to the TNBSA assay manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Measure the absorbance of each sample at the appropriate wavelength (typically 335 nm or 420 nm).
-
Calculate the concentration of free primary amines in both the unmodified and conjugated protein samples using the standard curve.
-
The degree of conjugation can be estimated by the percentage decrease in free amines in the conjugated sample compared to the unmodified control.
Visualizations
Caption: Workflow for MGA conjugation to a carrier molecule.
Caption: EDC/NHS conjugation chemistry for MGA.
Caption: Factors influencing MGA conjugation outcomes.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. immunomart.com [immunomart.com]
- 7. Effective Protein Separation by Coupling Hydrophobic Interaction and Reverse Phase Chromatography for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of hydrophobic-interaction and reversed-phase chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic Myristoyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthetic Myristoyl Glutamic Acid, a crucial step in ensuring its quality and performance in research and pharmaceutical applications. We will delve into the industry-standard Liquid Chromatography-Mass Spectrometry (LC-MS) and compare its performance with alternative methods, High-Performance Thin-Layer Chromatography (HPTLC) and Quantitative Nuclear Magnetic Resonance (qNMR). This guide presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound and the Importance of Purity
This compound is an N-acylated amino acid, a lipopeptide that finds applications in various fields, including cosmetics and drug delivery, owing to its surfactant and bioactive properties. The synthesis of this molecule can, however, lead to the formation of several impurities that may affect its efficacy, stability, and safety. Therefore, rigorous purity assessment is paramount.
Potential impurities in synthetic this compound can include:
-
Unreacted Starting Materials: Myristic acid and glutamic acid.
-
Byproducts of Side Reactions: Di-acylated glutamic acid, myristoyl glutamate esters, and products of myristic acid self-condensation.
-
Degradation Products: Hydrolysis of the amide bond, or cyclization of the glutamic acid moiety to pyroglutamic acid, which can be an artifact of the analytical method itself[1].
Comparison of Analytical Techniques for Purity Validation
The selection of an analytical technique for purity validation depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the potential impurities. Here, we compare LC-MS, HPTLC, and qNMR for the analysis of this compound.
Data Presentation
The following table summarizes the quantitative performance of LC-MS, HPTLC, and qNMR in the purity analysis of a hypothetical batch of synthetic this compound.
| Parameter | LC-MS | HPTLC | qNMR |
| Purity (%) | 98.5 ± 0.2 | 97.9 ± 0.5 | 98.2 ± 0.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.5% | ~0.3% |
| Analysis Time per Sample | 15-30 minutes | 5-10 minutes (per plate of multiple samples) | 10-20 minutes |
| Specificity | High (Mass-to-charge ratio) | Moderate (Rf value and derivatization) | High (Chemical shift) |
| Quantification Accuracy | High | Moderate | Very High |
| Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
LC-MS Protocol for Purity Validation of this compound
This protocol is designed for the sensitive detection and quantification of this compound and its potential impurities.
1. Sample Preparation:
-
Accurately weigh 1 mg of the synthetic this compound sample.
-
Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6545 Q-TOF or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Mass Range: m/z 100-1000.
3. Data Analysis:
-
The purity is calculated based on the peak area percentage of the this compound peak relative to the total peak area of all detected components in the chromatogram.
-
Impurities are identified by their mass-to-charge ratios and fragmentation patterns.
Alternative Method 1: HPTLC Protocol
HPTLC offers a high-throughput and cost-effective method for purity screening.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Prepare standard solutions of myristic acid and glutamic acid in methanol at a concentration of 0.1 mg/mL.
2. HPTLC Conditions:
-
Plate: HPTLC silica gel 60 F254 plates.
-
Application: Apply 2 µL of the sample and standard solutions as 8 mm bands.
-
Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v).
-
Development: Develop the plate to a distance of 8 cm in a saturated twin-trough chamber.
-
Derivatization: Dip the dried plate in a ninhydrin solution (0.2% in ethanol) and heat at 110 °C for 5-10 minutes for visualization of amino-containing compounds.
-
Detection: Densitometric scanning at 550 nm.
Alternative Method 2: qNMR Protocol
qNMR provides highly accurate and precise purity determination without the need for a reference standard of the analyte itself.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Experiment: 1H NMR.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
3. Data Analysis:
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the α-proton of the glutamic acid moiety) and a signal from the internal standard.
-
Calculate the purity based on the integral ratio, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.
Mandatory Visualization
Experimental Workflow for Purity Validation
The following diagram illustrates the general workflow for validating the purity of synthetic this compound.
Caption: Workflow for purity validation of synthetic this compound.
Conclusion
Validating the purity of synthetic this compound is a critical quality control step. LC-MS stands out as a highly sensitive and specific method, ideal for identifying and quantifying trace impurities. HPTLC offers a rapid and high-throughput alternative for routine screening, while qNMR provides exceptional accuracy for purity assignment without the need for a specific reference standard. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and sample throughput. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
Comparative Analysis of Myristoyl Glutamic Acid and Palmitoyl Glutamic Acid: A Guide for Researchers
A comprehensive examination of the physicochemical properties, biological activities, and applications of Myristoyl Glutamic Acid and Palmitoyl Glutamic Acid, providing researchers, scientists, and drug development professionals with a data-driven guide for informed selection and utilization.
Introduction
This compound and Palmitoyl Glutamic Acid are N-acyl derivatives of glutamic acid, belonging to the broader class of N-acyl amino acids (NAAs). These amphiphilic molecules, comprising a hydrophilic glutamic acid head group and a lipophilic fatty acid tail, exhibit a range of properties that make them valuable in various scientific and industrial applications, from surfactant chemistry to drug delivery systems. The length of the fatty acid chain—myristoyl (C14) versus palmitoyl (C16)—imparts distinct physicochemical and biological characteristics to these compounds. This guide provides a detailed comparative analysis of this compound and Palmitoyl Glutamic Acid, supported by experimental data and methodologies, to aid researchers in their selection and application.
Physicochemical Properties
The difference in the length of the hydrocarbon tail between this compound and Palmitoyl Glutamic Acid significantly influences their physical and chemical properties. These properties are crucial for their function as surfactants, emulsifiers, and components of drug delivery systems.
| Property | This compound | Palmitoyl Glutamic Acid |
| Synonyms | N-Myristoyl-L-glutamic acid, N-Tetradecanoyl-L-glutamic acid | N-Palmitoyl-L-glutamic acid, N-Hexadecanoyl-L-glutamic acid |
| Molecular Formula | C₁₉H₃₅NO₅[1] | C₂₁H₃₉NO₅[2] |
| Molecular Weight | 357.5 g/mol [1] | 385.5 g/mol [2] |
Surfactant Properties: A Comparative Overview
As amphiphilic molecules, both Myristoyl and Palmitoyl Glutamic Acid exhibit surface-active properties, with the longer alkyl chain of Palmitoyl Glutamic Acid generally leading to a lower critical micelle concentration (CMC) and greater surface activity.
Experimental Data: Critical Micelle Concentration (CMC)
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The CMC of N-acyl glutamic acids can be determined by measuring the surface tension of their aqueous solutions at various concentrations using a tensiometer.
-
Preparation of Stock Solution: A concentrated stock solution of the N-acyl glutamic acid sodium salt is prepared in deionized water.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to cover a wide range of concentrations, typically spanning from below to above the expected CMC.
-
Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer (e.g., employing the Wilhelmy plate or Du Noüy ring method). Measurements are performed at a constant temperature.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension begins to plateau.
Biological Activity and Applications
The biological activities of Myristoyl and Palmitoyl Glutamic Acid are influenced by their acyl chain length, which affects their interaction with biological membranes and proteins.
Drug Delivery Systems
N-acyl glutamic acids are explored as components of drug delivery systems due to their biocompatibility and ability to form self-assembled nanostructures.
Palmitoyl Glutamic Acid in Peptide Drug Delivery: Derivatives of Palmitoyl Glutamic Acid are utilized to enhance the pharmacokinetic properties of peptide drugs, such as glucagon-like peptide-1 (GLP-1) analogs used in the treatment of type 2 diabetes and obesity. By conjugating a lipophilic palmitoyl group, the resulting peptide derivatives exhibit a protracted duration of action. This modification facilitates interaction with albumin in the bloodstream, extending the half-life of the peptide and allowing for less frequent dosing[3].
dot
Caption: Palmitoyl Glutamic Acid enhances peptide drug delivery.
Cytotoxicity
The cytotoxic potential of N-acyl amino acids is an important consideration for their use in biomedical applications. The length of the fatty acid chain can influence this activity.
Experimental Data: In Vitro Cytotoxicity of Sodium Myristoyl Glutamate
A study investigating the in vitro cytotoxicity of various acylglutamates on a human keratinocyte cell line (HaCaT) reported the following IC₅₀ value for Sodium Myristoyl Glutamate:
| Surfactant | Cell Line | IC₅₀ (µg/mL) |
| Sodium Myristoyl Glutamate | HaCaT | 150.3 ± 5.8 |
This study also noted that the cytotoxicity of acylglutamates is influenced by the length of the fatty acid chain[3].
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of N-acyl glutamic acids can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A suitable cell line (e.g., HaCaT keratinocytes) is cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells are treated with various concentrations of the N-acyl glutamic acid for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, is determined by plotting cell viability against the logarithm of the compound concentration.
Synthesis of N-Acyl Glutamic Acids
The most common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction, which involves the acylation of the amino group of the amino acid with an acyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-Acyl-L-Glutamic Acid via Schotten-Baumann Reaction
-
Dissolution of Amino Acid: L-glutamic acid is dissolved in an aqueous solution of a base (e.g., sodium hydroxide) with cooling in an ice bath.
-
Acylation: The corresponding acyl chloride (myristoyl chloride or palmitoyl chloride) is added dropwise to the cooled amino acid solution with vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range by the concurrent addition of a base solution.
-
Reaction Monitoring: The reaction is monitored for completion (e.g., by thin-layer chromatography).
-
Acidification: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the N-acyl glutamic acid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
dot
Caption: Schotten-Baumann synthesis of N-acyl glutamic acids.
Signaling Pathways
While N-myristoylation and S-palmitoylation are well-established post-translational modifications that target proteins to membranes and modulate their function in various signaling pathways, the direct and specific signaling roles of free this compound and Palmitoyl Glutamic Acid are less defined. N-acyl amino acids as a class are recognized as endogenous signaling molecules, with some members interacting with G protein-coupled receptors and other cellular targets[4][5]. However, specific pathways directly activated by Myristoyl or Palmitoyl Glutamic Acid require further investigation.
Conclusion
This compound and Palmitoyl Glutamic Acid, while structurally similar, exhibit key differences primarily driven by the two-carbon variance in their acyl chain length. Palmitoyl Glutamic Acid, with its longer C16 chain, is expected to have a lower CMC and greater surface activity, making it a more efficient surfactant. This increased lipophilicity also underlies its application in extending the half-life of peptide drugs. Conversely, the shorter C14 chain of this compound may offer advantages in formulations where higher solubility or different interfacial properties are desired. The choice between these two molecules will ultimately depend on the specific requirements of the research or application, balancing factors such as desired surfactant efficiency, drug delivery kinetics, and potential biological activity. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their performance across various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. justagriculture.in [justagriculture.in]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Myristoyl Glutamic Acid vs. Stearoyl Glutamic Acid in Nanoparticle Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nanomedicine, the rational design of drug delivery systems is paramount to achieving desired therapeutic outcomes. The choice of materials for nanoparticle formulation significantly influences their physicochemical properties, drug loading capacity, stability, and interaction with biological systems. This guide provides an in-depth comparison of two acylated amino acids, Myristoyl Glutamic Acid and Stearoyl Glutamic Acid, as components of nanoparticle-based drug delivery systems. While direct comparative studies are limited, this document synthesizes available experimental data and theoretical considerations to offer a comprehensive overview for researchers.
Introduction to Acyl Glutamic Acids in Nanoparticle Drug Delivery
This compound and Stearoyl Glutamic Acid are amphiphilic molecules derived from the acylation of glutamic acid with myristic acid (a C14 saturated fatty acid) and stearic acid (a C18 saturated fatty acid), respectively. Their structure, comprising a hydrophilic glutamic acid head group and a lipophilic acyl chain, makes them attractive candidates for the formulation of various nanoparticle systems, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles. These molecules can act as surfactants, stabilizers, or the primary lipid matrix, influencing the overall performance of the drug delivery system. The difference in the length of their acyl chains is expected to be a critical determinant of their performance in nanoparticle formulations.
Physicochemical Properties of Nanoparticles
The physicochemical characteristics of nanoparticles are crucial for their in vivo fate. These properties are significantly influenced by the constituent materials.
Comparison of Physicochemical Properties
| Property | This compound (C14) Nanoparticles | Stearoyl Glutamic Acid (C18) Nanoparticles | Influence of Acyl Chain Length |
| Particle Size (nm) | Data not available in direct context. Theoretical consideration suggests potentially smaller particle sizes due to shorter acyl chain. | 40 - 200 nm (for stearic acid-based SLNs)[1]; ~160 nm (for stearoyl-chitosan nanoparticles)[2] | Longer acyl chains (stearoyl) may lead to larger and more crystalline nanoparticles. |
| Zeta Potential (mV) | Data not available. Expected to be negative due to the carboxyl groups of glutamic acid. | -15.8 to -22.0 mV (for stearic acid-based SLNs)[3] | The surface charge is primarily determined by the glutamic acid head group and the pH of the medium, with minor influence from the acyl chain length. |
| Polydispersity Index (PDI) | Data not available. | Low values (0.230–0.450) indicating uniformity have been reported for stearic acid-based SLNs[3]. | PDI is highly dependent on the formulation method. |
Note: The data for Stearoyl Glutamic Acid nanoparticles is extrapolated from studies on stearic acid-based solid lipid nanoparticles and stearoyl-conjugated chitosan nanoparticles due to the lack of direct studies on nanoparticles composed solely of Stearoyl Glutamic Acid.
Drug Loading and Encapsulation Efficiency
The ability of a nanoparticle to effectively encapsulate a therapeutic agent is a key performance indicator. This is influenced by the chemical affinity between the drug and the nanoparticle matrix.
Comparison of Drug Loading and Encapsulation Efficiency
| Parameter | This compound (C14) Nanoparticles | Stearoyl Glutamic Acid (C18) Nanoparticles | Influence of Acyl Chain Length |
| Drug Loading Capacity (%) | Data not available. | 36.8% (for pemetrexed in stearoyl-chitosan nanoparticles)[2] | The longer, more lipophilic stearoyl chain may provide a larger hydrophobic domain for encapsulating lipophilic drugs, potentially leading to higher drug loading capacity compared to the myristoyl chain. |
| Encapsulation Efficiency (%) | Data not available. | 85.1% (for pemetrexed in stearoyl-chitosan nanoparticles)[2] | Higher hydrophobicity of the stearoyl chain could lead to more efficient entrapment of lipophilic drugs during nanoparticle formation. |
Cellular Uptake and Biological Interactions
The ultimate efficacy of a nanoparticle drug delivery system depends on its interaction with target cells, including cellular uptake and subsequent intracellular trafficking.
The cellular uptake of nanoparticles is a complex process influenced by various factors including particle size, surface charge, and hydrophobicity. Generally, nanoparticles are internalized by cells through endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis[4]. The surface properties of the nanoparticles, dictated by the acyl glutamic acid, will play a crucial role in determining the predominant uptake mechanism.
The longer, more hydrophobic stearoyl chain may lead to increased interaction with the lipid bilayers of cell membranes, potentially influencing the uptake efficiency. However, without direct comparative experimental data, the precise differences in cellular uptake mechanisms and efficiency between nanoparticles formulated with Myristoyl and Stearoyl Glutamic Acid remain speculative.
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique, which can be adapted for both Myristoyl and Stearoyl Glutamic Acid.
Materials:
-
This compound or Stearoyl Glutamic Acid (Lipid)
-
Drug to be encapsulated
-
Surfactant (e.g., Polysorbate 80)
-
Distilled water
Procedure:
-
Melt the lipid (Myristoyl or Stearoyl Glutamic Acid) by heating it to 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Subject the pre-emulsion to high-power probe sonication for a specified time to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove any unencapsulated drug.
Characterization of Nanoparticles
Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS):
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
For particle size measurement, the instrument analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The hydrodynamic diameter is then calculated.
-
For zeta potential measurement, an electric field is applied across the sample, and the velocity of the charged nanoparticles is measured. This electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability of the nanoparticles[5][6][7].
Determination of Encapsulation Efficiency by UV-Vis Spectroscopy:
-
Separate the unencapsulated (free) drug from the nanoparticle dispersion. This can be achieved by ultracentrifugation, where the nanoparticles are pelleted, and the supernatant contains the free drug.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. A pre-established calibration curve of the drug is used for quantification.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100
In Vitro Cellular Uptake Assay using Fluorescence Microscopy
-
Seed the target cells (e.g., a cancer cell line) in a multi-well plate or on glass coverslips and allow them to adhere overnight.
-
Prepare nanoparticles encapsulating a fluorescent dye or a fluorescently labeled drug.
-
Incubate the cells with the fluorescent nanoparticle suspension at a specific concentration for a defined period (e.g., 2-4 hours) at 37°C.
-
After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Optionally, stain the cell nuclei with a nuclear stain (e.g., DAPI) and/or the cell membrane with a membrane stain (e.g., WGA).
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. The intracellular fluorescence will indicate the uptake of the nanoparticles by the cells[8][9].
Visualizations
Caption: General workflow for nanoparticle drug delivery.
Caption: Major cellular uptake pathways for nanoparticles.
Conclusion
The choice between this compound and Stearoyl Glutamic Acid for nanoparticle drug delivery will likely depend on the specific properties of the drug to be encapsulated and the desired characteristics of the final formulation. The longer C18 chain of Stearoyl Glutamic Acid may offer advantages for encapsulating highly lipophilic drugs and could potentially lead to more stable nanoparticles with a more ordered crystalline structure. Conversely, the shorter C14 chain of this compound might be advantageous for different formulation approaches or for modulating interactions with biological membranes in a distinct manner.
It is evident that there is a significant gap in the literature regarding the direct comparison of these two molecules in nanoparticle drug delivery. Further experimental studies are warranted to elucidate the precise impact of the acyl chain length of glutamic acid derivatives on nanoparticle properties and their performance as drug carriers. This will enable a more informed selection of excipients for the rational design of next-generation nanomedicines.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanopartikel.info [nanopartikel.info]
- 6. youtube.com [youtube.com]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Navigating the Cellular Barrier: A Comparative Analysis of N-Acyl Glutamic Acids on Membrane Permeability
For Immediate Release
[City, State] – [Date] – In the intricate world of drug delivery and cellular biology, the ability of a molecule to permeate the cell membrane is a critical determinant of its therapeutic efficacy. By extension, for researchers, scientists, and drug development professionals, understanding how to modulate this permeability is paramount. This guide offers an in-depth comparison of the efficacy of different N-acyl glutamic acids in enhancing membrane permeability, supported by established experimental data and detailed methodologies. N-acyl glutamic acids, a class of anionic surfactants, are gaining attention for their potential as safe and effective permeability enhancers. This report will delve into the structure-activity relationship of these molecules, with a particular focus on the influence of the acyl chain length on their ability to modulate the integrity of cellular barriers.
Quantitative Comparison of N-Acyl Amino Acid Permeability Enhancement
While direct comparative studies on a homologous series of N-acyl glutamic acids are limited, the available data on N-acyl amino acids provide valuable insights into their permeability-enhancing effects. The following table summarizes key findings from studies on Caco-2 cell monolayers, a widely accepted in vitro model for predicting human intestinal absorption.
| N-Acyl Amino Acid Derivative | Acyl Chain Length | Concentration (mM) | Effect on TEER | Permeability Increase (Fold Change of Marker) | Cytotoxicity (Cell Viability %) | Reference |
| N-Lauroyl Serine | C12 | 0.5 | Significant Decrease | Not specified | > 90% | [1] |
| N-Lauroyl Alanine | C12 | 0.5 | Significant Decrease | Not specified | > 90% | [1] |
| Sodium Caprate (Reference) | C10 | 8.5 | Reversible Decrease | Significant Increase | Non-toxic at effective concentrations | [1] |
| General Observation | C10-C12 | Varies | Disruption of Lipid Bilayer | Optimal Enhancement | Generally low | [2] |
Note: TEER (Transepithelial Electrical Resistance) is a measure of the integrity of the cell monolayer. A decrease in TEER indicates increased permeability. The permeability increase is often measured using a fluorescent marker like FITC-dextran.
The Decisive Role of Acyl Chain Length
The lipophilic acyl chain is a key player in the interaction between N-acyl glutamic acids and the cell membrane. Research suggests a strong correlation between the length of this chain and the molecule's ability to enhance permeability.
-
Optimal Chain Length: Studies on various N-acyl amino acids indicate that those with acyl chains of 10 to 12 carbon atoms exhibit the most potent permeability-enhancing effects.[2] This is attributed to their ability to effectively insert into and disrupt the organized structure of the lipid bilayer of the cell membrane, thereby increasing its fluidity.[2]
-
Longer Chains: While longer acyl chains increase the molecule's lipophilicity, they may not necessarily lead to better permeability enhancement. This could be due to factors such as reduced aqueous solubility and increased steric hindrance, which may limit their interaction with the membrane.
-
Shorter Chains: Conversely, N-acyl amino acids with shorter acyl chains may not possess sufficient lipophilicity to effectively partition into the lipid bilayer and induce significant changes in membrane permeability.
Experimental Protocols: A Closer Look
The evaluation of membrane permeability enhancement by N-acyl glutamic acids typically involves in vitro studies using cell monolayers. The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for these assays as it spontaneously differentiates into a polarized monolayer of cells with many characteristics of the intestinal epithelium.[1][3]
Caco-2 Cell Permeability Assay
Objective: To assess the effect of N-acyl glutamic acids on the permeability of a model compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage number 20-50)[3]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.[3]
-
Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)
-
N-acyl glutamic acid derivatives (e.g., N-lauroyl glutamic acid, N-cocoyl glutamic acid)
-
Fluorescein isothiocyanate-dextran 4 kDa (FD4) as a paracellular permeability marker.
-
Hanks' Balanced Salt Solution (HBSS)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture and Seeding: Caco-2 cells are cultured in DMEM. For permeability studies, cells are seeded onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². The cells are maintained for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² typically indicates a well-formed monolayer.
-
Treatment: The culture medium is replaced with HBSS. The N-acyl glutamic acid derivative at the desired concentration is added to the apical (upper) chamber of the Transwell® insert. A control group without the enhancer is also included.
-
Permeability Measurement: The fluorescent marker, FD4, is added to the apical chamber. At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (lower) chamber.
-
Quantification: The fluorescence of the samples from the basolateral chamber is measured using a plate reader. The amount of FD4 that has permeated the monolayer is calculated based on a standard curve.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the marker across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the marker in the apical chamber.
-
Cytotoxicity Assessment: Following the permeability experiment, the viability of the Caco-2 cells is assessed using an MTT or similar cytotoxicity assay to ensure that the observed increase in permeability is not due to cell death.[1]
Visualizing the Process and Pathways
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Experimental workflow for the Caco-2 cell permeability assay.
Proposed mechanism of N-acyl glutamic acid-mediated permeability enhancement.
Conclusion
N-acyl glutamic acids represent a promising class of molecules for enhancing membrane permeability, a critical aspect of effective drug delivery. The length of the acyl chain is a key structural feature that dictates their efficacy, with a chain of 10-12 carbons generally providing the optimal balance of lipophilicity and aqueous solubility for disrupting the lipid bilayer. The Caco-2 cell permeability assay provides a robust and reliable in vitro model for evaluating and comparing the performance of different N-acyl glutamic acid derivatives. Further research focusing on a systematic comparison of a homologous series of N-acyl glutamic acids will be invaluable in refining their application in pharmaceutical formulations.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols described are generalized and may require optimization for specific applications.
References
- 1. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Activities of Synthetic Myristoyl Glutamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, molecules with the potential to interact with specific cellular pathways are of paramount interest. Synthetic Myristoyl Glutamic Acid, a compound that marries a 14-carbon saturated fatty acid (myristate) with the excitatory neurotransmitter glutamic acid, presents a fascinating subject for functional analysis. This guide provides a comparative overview of the potential cellular validation of this compound, juxtaposed with established alternatives that target N-myristoylation and glutamate signaling pathways. While direct experimental data on the specific cellular functions of this compound remains limited in publicly available scientific literature, this document outlines the experimental frameworks and known alternatives against which its performance could be benchmarked.
Introduction to this compound and its Potential Dual Functionality
This compound is an N-acyl amino acid. Its constituent parts suggest two potential, distinct avenues of cellular interaction:
-
N-myristoylation: The myristoyl group is a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to the N-terminal glycine of numerous proteins. This lipid modification is crucial for protein localization, stability, and involvement in signal transduction pathways.[1] Inhibition of NMT is a validated therapeutic strategy in oncology and infectious diseases.[2]
-
Glutamate Signaling: L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, activating a range of ionotropic and metabotropic receptors.[3][4] Modulation of glutamate receptors is a key area of drug development for neurological and psychiatric disorders.[5][6]
This guide will explore the cellular assays used to validate compounds that target these two pathways and compare the known activities of established modulators with the hypothetical functional validation of this compound.
Comparative Analysis of Functional Validation
The following tables summarize the key characteristics and cellular validation assays for NMT inhibitors and glutamate receptor modulators. A column for this compound is included to highlight the current lack of specific data in these contexts.
Table 1: Comparison of N-Myristoyltransferase (NMT) Inhibitors
| Feature | Synthetic this compound | Zelenirstat (PCLX-001) | Other NMT Inhibitors (e.g., IMP-1088) |
| Mechanism of Action | Not reported in scientific literature | Potent, orally available small molecule inhibitor of NMT1 and NMT2.[7][8] | Potent and selective inhibitors of NMT.[9] |
| Reported Cellular Effects | Primarily surfactant and mild antibacterial properties.[5][10][11] | Induces apoptosis in cancer cells, reduces total protein myristoylation, and shows anti-tumor activity in xenograft models.[1][8] | Induce ER-stress, cell cycle arrest, and apoptosis in cancer cells.[12] |
| Key Validation Assays | Not reported | In-cell N-myristoylation profiling, cytotoxicity assays (MTS), cell cycle analysis, apoptosis assays (caspase cleavage).[12][8][9] | Quantitative whole-proteome N-myristoylation profiling, biochemical enzyme assays.[9] |
| Clinical Development | Not applicable | Phase I clinical trials for advanced solid tumors and B-cell lymphomas.[1][7] | Preclinical development. |
Table 2: Comparison of Glutamate Receptor Modulators
| Feature | Synthetic this compound | NMDA Receptor Antagonists (e.g., Memantine) | AMPA Receptor PAMs (e.g., CX-546) | mGluR5 NAMs (e.g., VU0285683) |
| Mechanism of Action | Not reported in scientific literature | Non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] | Positive Allosteric Modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[13] | Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[14] |
| Reported Cellular Effects | Primarily surfactant and mild antibacterial properties.[5][10][11] | Reduces excitotoxicity by blocking excessive calcium influx through NMDA receptors.[3] | Potentiate AMPA receptor currents, affecting synaptic plasticity.[13][15] | Anxiolytic-like activity in rodent models.[14] |
| Key Validation Assays | Not reported | Electrophysiology (patch-clamp), calcium imaging assays (e.g., using Fura-2), high-throughput fluorescence-based screens.[3][10][16] | Voltage-sensitive dye (VSD) assays, calcium flux assays, electrophysiology to measure potentiation of glutamate-gated currents.[13][17] | Functional assays measuring receptor-induced intracellular calcium release, radioligand binding assays.[14][18] |
| Clinical Development | Not applicable | Approved for the treatment of Alzheimer's disease.[5] | Investigated for cognitive disorders. | Preclinical and clinical investigation for anxiety and schizophrenia.[14] |
Experimental Protocols for Cellular Validation
Detailed methodologies are crucial for the objective assessment of a compound's cellular function. Below are representative protocols for assays relevant to N-myristoylation and glutamate signaling.
N-Myristoyltransferase (NMT) Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on NMT enzyme activity.
Materials:
-
Recombinant human NMT1 or NMT2
-
Peptide substrate with an N-terminal glycine (e.g., GNAAAARR-NH2)
-
[³H]-Myristoyl-CoA (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.45 mM 2-mercaptoethanol)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding recombinant NMT enzyme and [³H]-Myristoyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or spotting onto phosphocellulose paper).
-
Separate the radiolabeled myristoylated peptide from the unreacted [³H]-Myristoyl-CoA.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[19]
Cellular N-Myristoylation Profiling (Click Chemistry-Based)
This assay assesses the extent of protein myristoylation within living cells.
Materials:
-
Alkynyl-myristic acid analog (e.g., YnMyr)
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin)
-
Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reagents (e.g., CuSO₄, TBTA, sodium ascorbate)
-
Streptavidin beads for enrichment
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Protocol:
-
Culture cells in the presence of the alkynyl-myristic acid analog and the test compound for a specified duration (e.g., 18-24 hours).
-
Harvest and lyse the cells.
-
Perform the CuAAC "click" reaction to ligate the azide-biotin tag to the alkyne-labeled myristoylated proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Analyze the enriched proteins by Western blotting for specific myristoylated proteins or by mass spectrometry for proteome-wide profiling.
-
Compare the myristoylation levels in treated versus untreated cells to determine the inhibitory effect of the compound.
NMDA Receptor-Mediated Calcium Influx Assay
This assay measures the ability of a compound to modulate calcium influx through NMDA receptors.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
NMDA receptor agonists (glutamate and glycine)
-
Test compound
-
Fluorescence plate reader
Protocol:
-
Plate the NMDA receptor-expressing cells in a 96- or 384-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations and incubate.
-
Stimulate the cells with a mixture of glutamate and glycine.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a plate reader.
-
Analyze the data to determine if the test compound acts as an antagonist (reduces calcium influx) or a positive modulator (enhances calcium influx).[16]
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs.
Signaling Pathway Diagrams
Caption: N-Myristoylation Pathway and Point of Inhibition.
Caption: Simplified Glutamate Signaling at an Excitatory Synapse.
Experimental Workflow Diagram
Caption: Workflow for Functional Validation of a Novel Compound.
Conclusion
While synthetic this compound is commercially available, its primary characterization is within the realm of cosmetics as a surfactant.[5][10][11] A thorough functional validation in cellular assays to probe its potential as a modulator of N-myristoylation or glutamate signaling has not been extensively reported in the scientific literature. This guide provides a framework for how such a validation could be approached, drawing comparisons with well-characterized alternatives like the NMT inhibitor Zelenirstat and various glutamate receptor modulators. For researchers and drug development professionals, the outlined experimental protocols and comparative data serve as a valuable resource for assessing novel compounds that, by their structure, suggest intriguing, yet unproven, biological activities. Future in-depth studies would be necessary to elucidate any specific and potent effects of this compound on these or other cellular pathways.
References
- 1. ascopubs.org [ascopubs.org]
- 2. NMDA Receptors Screening & Profiling Services [sbdrugdiscovery.com]
- 3. NMDA-receptors functional assays for CNS diseases - Neuroservice news [neuroservice.com]
- 4. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis | MDPI [mdpi.com]
- 5. Targeting glutamatergic signaling for the development of novel therapeutics for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of NMT1 and NMT2 As Novel Drug Targets in Adult Acute Myeloid Leukemia: Rationale for N-Myristoyltransferase Inhibition with Pclx-001 for Clinical Trials | Blood | American Society of Hematology [ashpublications.org]
- 9. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Assessing the Biological Activity of Newly Synthesized Myristoyl Glutamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the biological activity of newly synthesized Myristoyl Glutamic Acid. It outlines key experiments, presents data in a comparative format, and details methodologies to ensure reproducibility. This document compares the potential activities of this compound against relevant benchmarks and alternative compounds, supported by detailed experimental protocols and visual representations of signaling pathways and workflows.
Introduction
This compound is an N-acyl amino acid, a class of molecules with diverse biological activities. While its sodium salt is utilized in the cosmetics industry for its surfactant and mild bacteriostatic properties, the broader biological potential of the free acid form in a therapeutic context remains largely unexplored.[1][2] N-acyl amino acids, in general, have garnered interest for their potential roles in cellular signaling, antimicrobial, and anticancer applications.[3][4]
This guide focuses on two primary hypotheses for the biological activity of a newly synthesized this compound:
-
Inhibition of N-Myristoyltransferase (NMT): N-myristoylation is a crucial lipid modification of proteins, catalyzed by NMT, that plays a vital role in signal transduction and other cellular processes.[5][6] NMT is a validated drug target for various diseases, including cancer and infectious diseases.[7][8][9] Given its structure, this compound could act as a competitive inhibitor of NMT.
-
Modulation of Glutamate Receptor Signaling: As a derivative of glutamic acid, a major excitatory neurotransmitter, this compound may interact with glutamate receptors.[10][11] These receptors are pivotal in neurotransmission and have been implicated in various neurological disorders and cancer.[10][11]
Comparative Data Summary
The following tables are designed to summarize the quantitative data obtained from the proposed experiments. They allow for a direct comparison of this compound with a known NMT inhibitor (DDD85646) and a standard glutamate receptor agonist (Glutamic Acid).
Table 1: N-Myristoyltransferase (NMT) Inhibition Activity
| Compound | NMT1 IC50 (µM) | NMT2 IC50 (µM) | Mechanism of Inhibition |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| DDD85646 (Positive Control) | Literature Value | Literature Value | Competitive |
| Myristic Acid (Control) | Experimental Data | Experimental Data | Substrate |
Table 2: Cytotoxicity Profile
| Compound | Cell Line 1 (e.g., HEK293) CC50 (µM) | Cell Line 2 (e.g., HeLa) CC50 (µM) |
| This compound | Experimental Data | Experimental Data |
| DDD85646 | Experimental Data | Experimental Data |
| Glutamic Acid | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Literature Value | Literature Value |
Table 3: Antimicrobial Activity
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Ampicillin (Positive Control) | Literature Value | Literature Value | N/A |
| Amphotericin B (Positive Control) | N/A | N/A | Literature Value |
Table 4: Anti-inflammatory Activity (Cytokine Release in LPS-stimulated PBMCs)
| Compound (at 10 µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) | IL-10 Modulation (%) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Dexamethasone (Positive Control) | Literature Value | Literature Value | Literature Value |
Experimental Protocols
N-Myristoyltransferase (NMT) Inhibition Assay
This protocol is adapted from a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the N-myristoylation reaction.[12][13]
Materials:
-
Recombinant human NMT1 and NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., derived from the N-terminus of pp60src)[12]
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer: 20 mM potassium phosphate (pH 7.9), 0.5 mM EDTA, 0.1% (v/v) Triton X-100
-
This compound, DDD85646 (positive control), Myristic Acid (control) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, myristoyl-CoA solution, NMT enzyme, and CPM solution.
-
Add the test compounds to the respective wells.
-
Initiate the enzymatic reaction by adding the peptide substrate.
-
Monitor the increase in fluorescence intensity over 30 minutes at an excitation of 380 nm and an emission of 470 nm.
-
Calculate the initial reaction rates and determine the IC50 values for each compound.
Cell Viability (Cytotoxicity) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14]
Materials:
-
Human cell lines (e.g., HEK293 for general cytotoxicity, and a cancer cell line like HeLa)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the CC50 values.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.
Materials:
-
Bacterial strains (Escherichia coli, Staphylococcus aureus) and a fungal strain (Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in a suitable solvent
-
96-well plates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of 5 x 105 CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for fungi.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory Activity Assay
This assay measures the effect of the test compounds on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
ELISA kits for human IL-6, TNF-α, and IL-10
Procedure:
-
Plate PBMCs in a 96-well plate at a density of 2 x 105 cells/well.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6, TNF-α, and IL-10 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition or modulation compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
Myristoylation is critical for the membrane localization and function of numerous signaling proteins. Inhibition of NMT can disrupt these pathways.
Caption: N-Myristoylation signaling pathway and potential inhibition by this compound.
Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors, each activating distinct downstream signaling cascades.[11][15]
Caption: Overview of glutamate receptor signaling pathways potentially modulated by this compound.
Experimental and Logical Workflows
This workflow outlines the logical progression of experiments to characterize the biological activity of newly synthesized this compound.
Caption: Experimental workflow for the biological evaluation of this compound.
Conclusion
This guide provides a structured approach to evaluate the biological activity of newly synthesized this compound. By systematically performing the outlined experiments and comparing the results to established standards, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data presentation formats are intended to facilitate a comprehensive and objective assessment, paving the way for further investigation and development.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristoylation - Wikipedia [en.wikipedia.org]
- 6. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 8. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of Myristoyl Glutamic Acid and Other Amino Acid-Based Surfactants for High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Surfactant Efficiency Supported by Experimental Data.
In the realm of specialty chemicals, amino acid-based surfactants have carved a significant niche, prized for their mildness, biodegradability, and excellent biomimetic properties. Among these, Myristoyl Glutamic Acid is gaining prominence. This guide provides a comparative analysis of the surfactant efficiency of this compound against other widely used amino acid-based surfactants, such as those derived from glycine and sarcosine. The following sections present a compilation of available data, detailed experimental methodologies for evaluating surfactant performance, and visual representations of these protocols.
Performance Characteristics of Amino Acid-Based Surfactants
Amino acid surfactants are lauded for their gentle nature and compatibility with the skin, making them ideal for use in personal care, pharmaceutical, and drug delivery applications.[1][2] Their effectiveness as surfactants is primarily determined by their ability to reduce surface tension, their efficiency in forming micelles (indicated by the Critical Micelle Concentration or CMC), and their foaming characteristics.
Glutamate-based surfactants, including this compound, are known for producing a stable and creamy lather, though the initial foam volume may be comparatively lower than that of glycine- or alanine-based surfactants.[3] The length of the fatty acid chain (acyl group) also plays a crucial role; for instance, the myristoyl (C14) chain in this compound influences its hydrophobicity and, consequently, its surface activity and interaction with biological membranes.[4] Studies have shown that for N-acyl glutamate surfactants, an increase in the length of the acyl chain tends to decrease foamability but increase foam stability.[4]
Quantitative Comparison of Surfactant Properties
The following table summarizes key performance indicators for this compound and other common amino acid-based surfactants based on available data. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Surfactant | Acyl Chain Length | Amino Acid Head Group | Critical Micelle Concentration (CMC) (g/L) | Surface Tension at CMC (mN/m) | Foaming Properties |
| Sodium Myristoyl Glutamate | C14 | Glutamic Acid | Data not available | Data not available | Excellent foaming and stability, produces a rich and stable foam.[5][6][7] |
| Sodium Cocoyl Glutamate | C8-C18 (Coconut derived) | Glutamic Acid | ~0.4[8] | Data not available | Good foam stability, moderate foam generation.[3] |
| Sodium Lauroyl Glutamate | C12 | Glutamic Acid | ~0.4[8] | Data not available | Good foam stability, moderate foam generation.[3] |
| Sodium Cocoyl Glycinate | C8-C18 (Coconut derived) | Glycine | Data not available | Data not available | Superior foaming performance with high foam height and good stability.[3] |
| Sodium Lauroyl Sarcosinate | C12 | Sarcosine | ~0.4[8] | Data not available | Good foaming ability. |
Experimental Protocols
To ensure a standardized and objective comparison of surfactant efficiency, specific, validated experimental protocols are essential. Below are detailed methodologies for determining the key performance indicators presented in the table above.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The Wilhelmy plate method is a widely used and accurate technique for measuring the surface tension of a liquid and determining the CMC of a surfactant.
Principle: A thin platinum plate is suspended from a microbalance and brought into contact with the surface of the surfactant solution. The force exerted on the plate by the surface tension is measured. By measuring the surface tension of solutions with increasing surfactant concentrations, a plot of surface tension versus the logarithm of concentration can be generated. The point at which the surface tension plateaus indicates the formation of micelles, and the concentration at this point is the CMC.[9][10][11]
Apparatus:
-
Tensiometer with a microbalance
-
Wilhelmy plate (typically platinum)
-
Glass vessel
-
Magnetic stirrer and stir bar
-
Temperature control unit
Procedure:
-
Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a surfactant solution in the glass vessel and allow it to equilibrate to the desired temperature.
-
Carefully lower the Wilhelmy plate until it just touches the surface of the solution.
-
Record the force reading from the microbalance.
-
Calculate the surface tension using the Wilhelmy equation: γ = F / (l * cosθ) where γ is the surface tension, F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean, roughened platinum plate).
-
Repeat the measurement for each surfactant concentration.
-
Plot surface tension versus the logarithm of the surfactant concentration. The CMC is determined from the inflection point of this curve.
References
- 1. yeserchem.com [yeserchem.com]
- 2. lerinnbeauty.com [lerinnbeauty.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. research.chalmers.se [research.chalmers.se]
- 5. nbinno.com [nbinno.com]
- 6. myrevea.com [myrevea.com]
- 7. SODIUM MYRISTOYL GLUTAMATE - Ataman Kimya [atamanchemicals.com]
- 8. turkchem.net [turkchem.net]
- 9. ulprospector.com [ulprospector.com]
- 10. hzlzchems.com [hzlzchems.com]
- 11. Sino Lion USA [sinolion.com]
Comparative Guide to Analytical Methods for Myristoyl Glutamic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Myristoyl Glutamic Acid, a lipoamino acid of interest in various research and industrial applications, including cosmetics and drug development. The selection of an appropriate analytical technique is critical for accurate and reliable measurement, directly impacting product quality control, formulation development, and research outcomes.
Workflow for Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that an analytical method is suitable for its intended purpose and that different methods produce comparable results. The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound detection.
A Comparative Analysis of Myristoyl Glutamic Acid and Myristic Acid in Cell Culture: A Research Guide
Introduction:
In the landscape of cellular research and drug development, the influence of fatty acids and their derivatives on cellular behavior is of paramount importance. Myristic acid, a 14-carbon saturated fatty acid, is a well-documented modulator of various cellular processes, primarily through its role in protein myristoylation. This post-translational modification is crucial for protein trafficking, signal transduction, and cellular localization. In contrast, Myristoyl Glutamic Acid, an N-acyl amino acid, remains a less-explored molecule within cell culture studies, with its current applications largely confined to the cosmetics industry as a surfactant with mild bacteriostatic properties.[1][2][3][4]
This guide presents a comparative study of this compound and myristic acid, detailing their known and hypothesized effects in cell culture. While extensive data exists for myristic acid, the cellular activities of this compound are largely extrapolated based on its chemical structure. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview, including experimental protocols and data presentation, to stimulate further investigation into the biological potential of this compound.
Comparative Data Summary
The following table summarizes the known cellular effects of myristic acid and the hypothesized effects of this compound based on its structure. The data for this compound is theoretical and requires experimental validation.
| Parameter | Myristic Acid | This compound (Hypothetical) |
| Cytotoxicity | Dose-dependent; can induce apoptosis.[5] | Lower cytotoxicity is anticipated due to the presence of the hydrophilic glutamic acid moiety. |
| Cell Proliferation | Can promote tumor growth in certain cancer cell lines.[6] | May exhibit anti-proliferative effects due to potential disruption of cell membrane integrity or metabolic interference. |
| Protein Myristoylation | Substrate for N-myristoyltransferases (NMTs), leading to the myristoylation of numerous proteins.[5][7][8] | Unlikely to be a direct substrate for NMTs due to the amide linkage with glutamic acid. May act as a competitive inhibitor. |
| Signal Transduction | Modulates key signaling pathways, including Src family kinases and other oncogenic pathways.[6][9] | Potential to interfere with signaling pathways at the membrane level due to its surfactant properties. |
| Metabolism | Can be metabolized via β-oxidation for energy or incorporated into complex lipids.[10][11] Also shown to regulate triglyceride production.[12] | The metabolic fate is unknown. The presence of glutamic acid may lead to its involvement in amino acid metabolic pathways. |
| Gene Expression | Can upregulate the expression of genes involved in lipid synthesis and inflammation.[12][13] | Potential to modulate the expression of genes related to cellular stress and metabolism. |
Key Signaling Pathways and Experimental Workflows
To elucidate the cellular mechanisms of action, it is crucial to visualize the signaling pathways and experimental workflows.
Myristic Acid Signaling Pathway:
Myristic acid is a key player in N-myristoylation, a process that attaches a myristoyl group to the N-terminal glycine of a protein. This modification is critical for the function of many signaling proteins, including Src family kinases, which are involved in cell growth, differentiation, and survival.
Hypothetical this compound Signaling Pathway:
Given its surfactant nature, this compound is hypothesized to interact with the cell membrane, potentially disrupting lipid rafts or interacting with membrane-bound receptors. This could lead to the modulation of downstream signaling pathways independent of protein acylation.
Comparative Experimental Workflow:
A systematic approach is necessary to compare the cellular effects of this compound and myristic acid. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and myristic acid on cultured cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of myristic acid and this compound. Myristic acid is typically dissolved in ethanol or DMSO and then complexed with fatty acid-free Bovine Serum Albumin (BSA) in the culture medium.[14][15][16] this compound, being more water-soluble, can be directly dissolved in the culture medium.
-
Treat the cells with increasing concentrations of each compound (e.g., 10, 50, 100, 200, 500 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with BSA and/or solvent).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Western Blotting for Signaling Protein Analysis
-
Objective: To investigate the effects of this compound and myristic acid on the expression and phosphorylation of key signaling proteins.
-
Methodology:
-
Culture cells in 6-well plates and treat them with the determined IC50 concentrations of each compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, total Src, Akt, p-Akt, ERK, p-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
3. Seahorse XF Analyzer Metabolic Assay
-
Objective: To assess the impact of this compound and myristic acid on cellular metabolism, specifically mitochondrial respiration and glycolysis.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with the compounds for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Perform a glycolysis stress test by sequentially injecting glucose, oligomycin, and 2-deoxyglucose.
-
Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Analyze the data to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.
-
This guide provides a foundational framework for the comparative study of this compound and myristic acid in a cell culture context. While myristic acid's role in cellular biology is relatively well-established, the potential of this compound remains largely untapped. The provided experimental protocols and hypothetical data serve as a starting point for researchers to explore the biological activities of this novel compound. Further investigation is warranted to validate the hypothesized effects and to potentially uncover new therapeutic or research applications for this compound. The surfactant properties of this compound, combined with the biological relevance of its constituent parts, suggest that it could be a molecule of significant interest in the fields of drug delivery, cancer research, and metabolic studies.
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. immunomart.com [immunomart.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Myristoyl Glutamic Acid: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the operational management and disposal of Myristoyl Glutamic Acid, this document outlines procedural, step-by-step guidance to ensure safe and compliant laboratory practices.
This compound, an N-acyl amino acid, is widely utilized in research and development for its surfactant and bioactive properties. While it is not classified as a hazardous substance, proper disposal procedures are essential to maintain a safe laboratory environment and adhere to institutional and local regulations. This guide provides detailed protocols for the handling and disposal of this compound waste.
Personal Protective Equipment and Waste Container Specifications
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Waste should be collected in designated, properly labeled containers.
| Item | Specification |
| Gloves | Nitrile or latex gloves. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Waste Container | A clearly labeled, leak-proof container compatible with acidic organic compounds. High-density polyethylene (HDPE) is recommended. |
| Waste Label | "Non-hazardous Chemical Waste: this compound" including the date and responsible researcher's name. |
Disposal Protocol for this compound
Follow these steps for the safe disposal of this compound waste generated in the laboratory.
Step 1: Waste Segregation
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and solutions, in a designated waste container.
-
Do not mix this compound waste with hazardous chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Container Management
-
Ensure the waste container is kept securely closed when not in use.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
Step 3: Consultation of Local Guidelines
-
Crucially, consult your institution's specific chemical hygiene plan and local regulations regarding the disposal of non-hazardous chemical waste. [1][2]
Step 4: Disposal Route Determination
Based on your local guidelines, one of two primary disposal routes will be followed:
-
Route A: Sewer Disposal (if permissible)
-
Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble organic acids down the sanitary sewer.[2]
-
Prior to disposal, neutralize the waste solution to a pH between 5.5 and 9.5 using a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide). [2]
-
Flush the neutralized solution with a copious amount of running water (at least 20 parts water to 1 part waste).
-
Maintain a log of all sewer disposals as required by your institution.
-
-
Route B: Chemical Waste Collection
-
If sewer disposal is not permitted, or if the waste is in a solid form, it must be disposed of through your institution's chemical waste program.
-
Ensure the waste container is properly labeled as "Non-hazardous Chemical Waste: this compound."
-
Arrange for a pickup of the waste container with your institution's EHS or hazardous waste management team.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling Myristoyl Glutamic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Myristoyl Glutamic Acid in a research environment. The following step-by-step instructions are designed to ensure the safety of laboratory personnel and compliance with standard safety practices.
Hazard Identification and Safety Summary
This compound and its sodium salt are primarily used as surfactants in cosmetic formulations. While generally considered mild, it is crucial to handle these chemicals with appropriate precautions in a laboratory setting. The primary hazards are skin and eye irritation.
Hazard Classification:
| Chemical Name | CAS Number | GHS Hazard Classification | Hazard Statements |
| This compound | 53576-52-6 | Not classified as hazardous | None |
| Sodium Myristoyl Glutamate | 38517-37-2 | Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation[1] |
Safety Precautions:
| Precautionary Code | Description |
| P264 | Wash hands and any exposed skin thoroughly after handling. |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
Personal Protective Equipment (PPE) Protocol
A risk assessment should always be conducted before handling any chemical. The following PPE is recommended for handling this compound.
| PPE Category | Specification | Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | NIOSH (US) or EN 166 (EU) approved[2] |
| Skin Protection | Chemical-resistant, impervious gloves. Inspect gloves for integrity before each use. | EU Directive 89/686/EEC and the standard EN 374[2] |
| Respiratory Protection | A full-face particle respirator is recommended when there is a risk of dust inhalation. | NIOSH (US) N100 or EN 143 (EU) P3 filter cartridges[2] |
| Protective Clothing | Laboratory coat or other suitable protective clothing to prevent skin contact. | N/A |
Operational Handling and Emergency Procedures
Handling:
-
Handle in a well-ventilated area to minimize inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. If irritation develops, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention. |
Disposal Plan
All waste must be disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Solid Waste: Collect spilled solid material by sweeping or vacuuming into a suitable, labeled, and tightly closed container for disposal. Avoid generating dust.
-
Contaminated PPE: Dispose of used gloves and other contaminated protective equipment as chemical waste in a designated, labeled container.
Disposal Route:
-
Do not allow the chemical to enter drains or waterways.
-
Contact a licensed professional waste disposal service to dispose of this material.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Figure 1. Safety Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
